molecular formula C11H23NO4 B153930 DL-Pantothenyl ethyl ether CAS No. 667-84-5

DL-Pantothenyl ethyl ether

カタログ番号: B153930
CAS番号: 667-84-5
分子量: 233.3 g/mol
InChIキー: MRAMPOPITCOOIN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DL-Pantothenyl ethyl ether, also known as this compound, is a useful research compound. Its molecular formula is C11H23NO4 and its molecular weight is 233.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO4/c1-4-16-7-5-6-12-10(15)9(14)11(2,3)8-13/h9,13-14H,4-8H2,1-3H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAMPOPITCOOIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C(C(C)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862363
Record name N-(3-Ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667-84-5
Record name N-(3-Ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanamide, N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of DL-Pantothenyl Ethyl Ether from DL-Pantolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of DL-Pantothenyl ethyl ether, a derivative of pantothenic acid (Vitamin B5), from the precursor DL-pantolactone. The primary synthesis route involves the aminolysis of the lactone ring of DL-pantolactone with 3-ethoxypropylamine. This document outlines the reaction mechanism, a detailed experimental protocol, purification methods, and the physicochemical properties of the final product.

Introduction

This compound is a stable and lipophilic derivative of pantothenic acid. Its structure allows for potential applications in cosmetics and pharmaceutical formulations, leveraging the biological activity of the pantothenic acid moiety. The synthesis from DL-pantolactone is a direct and efficient method, relying on the nucleophilic attack of an amine on the ester group within the lactone ring.

Reaction Scheme and Mechanism

The core of the synthesis is the nucleophilic acyl substitution reaction between DL-pantolactone and 3-ethoxypropylamine. The amine attacks the carbonyl carbon of the lactone, leading to the opening of the five-membered ring and the formation of an amide bond. This reaction is typically carried out without a solvent and is often initiated by the exothermicity of the reaction itself.

Reaction:

DL-Pantolactone + 3-Ethoxypropylamine → this compound

The mechanism involves the nucleophilic addition of the primary amine to the carbonyl group of the lactone, followed by proton transfer and elimination of the oxygen atom from the ring to form the stable amide product.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Physicochemical Properties of Reactants

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceBoiling Point (°C)
DL-PantolactoneC₆H₁₀O₃130.14White crystalline solid120-122 (at 15 mmHg)
3-EthoxypropylamineC₅H₁₃NO103.16Colorless liquid123-125

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₂₃NO₄
Molecular Weight 233.31 g/mol
IUPAC Name N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide
CAS Number 667-84-5
Appearance Colorless to slightly yellowish, clear, viscous liquid
Boiling Point 443.8 °C at 760 mmHg
Melting Point 98-101 °C
Density 1.073 g/mL at 20 °C
Solubility Freely soluble in water, ethanol, glycerin, and propylene glycol. Insoluble in mineral oil and fats.
Purity (Typical) ≥95%

Table 3: Synthesis Reaction Parameters

ParameterValue/ConditionNote
Reactants DL-Pantolactone, 3-Ethoxypropylamine
Molar Ratio ~1:1An equimolar to slight excess of the amine is typically used.
Solvent None (Solvent-free)The reaction can be carried out neat.
Reaction Temperature Initial self-heating, then maintained at ~80°CThe reaction is exothermic.
Reaction Time 3 - 4 hours
Yield QuantitativeThe reaction proceeds to completion with high efficiency.

Experimental Protocols

The following protocol is a representative procedure based on established methods for the aminolysis of pantolactone.

Synthesis of this compound

Materials:

  • DL-Pantolactone (1.0 eq)

  • 3-Ethoxypropylamine (1.0 - 1.1 eq)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and a thermometer

  • Heating mantle or oil bath

  • High-vacuum distillation apparatus (optional, for purification)

Procedure:

  • To a clean, dry round-bottom flask, add DL-pantolactone.

  • Begin stirring the pantolactone and slowly add 3-ethoxypropylamine dropwise. The reaction is exothermic, and the temperature will rise.

  • After the addition is complete, the reaction mixture is heated to approximately 80°C.

  • The reaction is maintained at this temperature with continuous stirring for 3 to 4 hours to ensure completion.

  • The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the lactone carbonyl peak and appearance of the amide carbonyl peak).

  • Upon completion, the resulting crude this compound is a viscous liquid.

Purification

The crude product is often of high purity. However, for applications requiring higher purity, the following methods can be employed:

  • High-Vacuum Distillation: The crude product can be purified by distillation under high vacuum. Care must be taken as elevated temperatures may lead to partial racemization.

  • Column Chromatography: For laboratory-scale purification, silica gel column chromatography can be used. A suitable eluent system would typically consist of a mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexane or dichloromethane).

Characterization

While specific spectroscopic data for this compound is not widely available in the public domain, characterization would typically involve the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the presence of the ethyl ether and the pantothenamide backbone.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide carbonyl (C=O) and N-H bonds, and the hydroxyl (-OH) groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Visualizations

Diagrams

Synthesis_Pathway DL_Pantolactone DL-Pantolactone Product This compound DL_Pantolactone->Product Aminolysis Ethoxypropylamine 3-Ethoxypropylamine Ethoxypropylamine->Product

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow Reactants 1. Mix DL-Pantolactone and 3-Ethoxypropylamine Reaction 2. Heat at ~80°C for 3-4 hours Reactants->Reaction Monitoring 3. Monitor reaction completion (TLC/IR) Reaction->Monitoring Crude_Product 4. Obtain crude this compound Monitoring->Crude_Product Purification 5. Purify (optional) - High-vacuum distillation - Column chromatography Crude_Product->Purification Final_Product 6. Pure this compound Crude_Product->Final_Product If purity is sufficient Purification->Final_Product

Caption: General experimental workflow for the synthesis and purification.

An In-depth Technical Guide to DL-Pantothenyl Ethyl Ether: Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Pantothenyl ethyl ether, a synthetic derivative of panthenol (provitamin B5), is a compound of increasing interest in dermatological and pharmaceutical research. Its primary biological significance lies in its role as a precursor to pantothenic acid (Vitamin B5), a vital component for the biosynthesis of Coenzyme A (CoA). CoA is a fundamental cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the Krebs cycle. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and its metabolic conversion to pantothenic acid, detailing the subsequent Coenzyme A biosynthesis pathway. Experimental protocols for its synthesis, purification, and analysis are also presented to support further research and development.

Chemical Properties and Structure

This compound is the racemic mixture of the D- and L-isomers of pantothenyl ethyl ether. It is also known by other names such as DL-Panthenol Ethyl Ether and Ethyl Panthenol.[1]

Chemical and Physical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 667-84-5[2][3]
Molecular Formula C₁₁H₂₃NO₄[1][4][5]
Molecular Weight 233.31 g/mol [1][5]
Appearance Colorless to slightly yellowish, clear, viscous liquid[1]
Density 1.073 g/mL[2][5]
Boiling Point 443.8 °C at 760 mmHg[2][3]
Melting Point 98-101 °C[2][3]
Solubility Freely soluble in water, ethanol, glycerin, and propylene glycol. Insoluble in oils and fats.[1]
Purity Typically ≥95%[6]
Chemical Structure

This compound is an amide that is structurally composed of a pantoyl moiety linked to an ethyl ether of 3-aminopropanol. The pantoyl group contains two hydroxyl groups and a chiral center at the C2 position. The presence of the ethyl ether group increases its lipophilicity compared to panthenol, potentially enhancing its penetration through biological membranes.

Key Structural Features:

  • Amide Bond: Linking the pantoic acid and 3-ethoxypropanamine moieties.

  • Two Hydroxyl Groups: Contributing to its solubility in polar solvents.

  • Chiral Center: Resulting in D- and L-enantiomers. The DL-form is a racemic mixture.

  • Ethyl Ether Group: Enhancing lipophilicity.

Biological Significance and Signaling Pathway

The primary biological role of this compound is to serve as a pro-vitamin that is readily converted in the body to pantothenic acid (Vitamin B5). Pantothenic acid is an essential nutrient and the precursor for the synthesis of Coenzyme A (CoA), a vital cofactor for a multitude of metabolic reactions.

Conversion to Pantothenic Acid

Upon administration, this compound is metabolized, likely through hydrolysis of the amide bond, to yield pantothenic acid and 3-ethoxypropanamine.

Coenzyme A Biosynthesis Pathway

Pantothenic acid is the starting point for the multi-step enzymatic synthesis of Coenzyme A. This pathway is crucial for cellular metabolism.

The key steps in the Coenzyme A biosynthesis pathway are as follows:

  • Phosphorylation of Pantothenate: Pantothenate kinase (PANK) phosphorylates pantothenate to 4'-phosphopantothenate. This is a key regulatory step.[4][5]

  • Cysteine Addition: Phosphopantothenoylcysteine synthetase (PPCS) catalyzes the condensation of 4'-phosphopantothenate with cysteine to form 4'-phospho-N-pantothenoylcysteine.[5]

  • Decarboxylation: Phosphopantothenoylcysteine decarboxylase (PPCDC) removes the carboxyl group from the cysteine residue to produce 4'-phosphopantetheine.[5]

  • Adenylylation: Phosphopantetheine adenylyltransferase (PPAT) transfers an adenylyl group from ATP to 4'-phosphopantetheine, forming dephospho-CoA.[5]

  • Phosphorylation: Dephospho-CoA kinase (DPCK) phosphorylates dephospho-CoA to yield the final product, Coenzyme A.[4]

Coenzyme_A_Biosynthesis cluster_0 Cellular Environment cluster_1 Enzymatic Conversions DL-Pantothenyl_ethyl_ether DL-Pantothenyl ethyl ether Metabolism Metabolism DL-Pantothenyl_ethyl_ether->Metabolism Pantothenic_Acid Pantothenic Acid (Vitamin B5) PANK PANK Pantothenic_Acid->PANK 4_Phosphopantothenate 4'-Phosphopantothenate PPCS PPCS 4_Phosphopantothenate->PPCS 4_Phospho_N_pantothenoylcysteine 4'-Phospho-N-pantothenoylcysteine PPCDC PPCDC 4_Phospho_N_pantothenoylcysteine->PPCDC 4_Phosphopantetheine 4'-Phosphopantetheine PPAT PPAT 4_Phosphopantetheine->PPAT Dephospho_CoA Dephospho-CoA DPCK DPCK Dephospho_CoA->DPCK Coenzyme_A Coenzyme A Metabolism->Pantothenic_Acid PANK->4_Phosphopantothenate PPCS->4_Phospho_N_pantothenoylcysteine PPCDC->4_Phosphopantetheine PPAT->Dephospho_CoA DPCK->Coenzyme_A

Coenzyme A Biosynthesis Pathway

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, based on established chemical principles and related literature.

Synthesis of this compound

The synthesis of this compound can be achieved through the aminolysis of DL-pantolactone with 3-ethoxypropanamine.

Materials:

  • DL-pantolactone

  • 3-ethoxypropanamine

  • Reaction flask with a stirrer and temperature control

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a reaction flask, add equimolar amounts of DL-pantolactone and 3-ethoxypropanamine.

  • The reaction can be performed neat (without solvent) or in a suitable solvent such as ethanol or isopropanol.

  • The reaction mixture is stirred at a temperature of 50-60°C for 3-5 hours under an inert atmosphere. A patent for a similar compound suggests a reaction temperature of 50°C for 3 hours.[7]

  • The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the crude product is obtained, which may contain unreacted starting materials.

Synthesis_Workflow Start Start: Reactants Reactants DL-pantolactone + 3-ethoxypropanamine Start->Reactants Reaction Reaction (50-60°C, 3-5h) Reactants->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Crude_Product Crude DL-Pantothenyl ethyl ether Monitoring->Crude_Product Proceed if complete End End: Crude Product Crude_Product->End

References

In-Vitro Biological Activity of DL-Pantothenyl Ethyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DL-Pantothenyl ethyl ether, a stable, lipophilic derivative of panthenol (pro-vitamin B5), is an ingredient of growing interest in dermatological and cosmetic formulations. Its enhanced stability and increased lipophilicity suggest potential advantages over its precursor, DL-panthenol, particularly in terms of skin penetration and bioavailability. The primary mechanism of action for this compound is its metabolic conversion to pantothenic acid (Vitamin B5), a crucial component of Coenzyme A (CoA). CoA is a vital cofactor in numerous metabolic pathways essential for skin health, including fatty acid synthesis and the maintenance of the skin barrier. This technical guide provides a comprehensive overview of the in-vitro biological activity of this compound, presenting available quantitative data, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways involved. Due to the limited direct quantitative in-vitro data for this compound, data for its active metabolite's precursor, DL-panthenol, is provided as a benchmark.

Data Presentation: Quantitative In-Vitro Data

Quantitative data on the specific in-vitro biological activities of this compound are not extensively available in published literature. However, safety and conversion data have been reported. The following tables summarize the available data for this compound and provide benchmark data for DL-panthenol to infer the potential activities of its derivative.

Table 1: In-Vitro Safety and Efficacy Data for this compound

Assay TypeEndpointConcentration/DoseResultCitation
Ames Test (Mutagenicity)MutagenicityUp to 10,000 µ g/plate Non-mutagenic
Metabolic ConversionConversion to Pantothenic AcidNot Specified~70% conversion of D-Panthenyl Ethyl Ether[1]

Table 2: Benchmark In-Vitro Efficacy Data for DL-Panthenol

Biological ActivityAssayCell TypeTreatmentResultCitation
Anti-inflammatoryProstaglandin E2 (PGE2) SecretionReconstituted Human Epidermis1.4% Dexpanthenol + Inflammatory CocktailSignificant decrease in PGE2 secretion[2][3]
Anti-inflammatoryCytokine SecretionHuman Epidermal KeratinocytesD-Panthenol + Allantoin, Bisabolol, Dipotassium Glycyrrhizinate (UVB-induced)Reduction in PGE2, IL-1α, IL-6, IL-8, IL-1RA, and TNFα[4]
Wound HealingGene ExpressionHuman Dermal FibroblastsDexpanthenolUpregulation of IL-6 and IL-1β[5]
Skin Barrier FunctionGene ExpressionHuman KeratinocytesNiacinamide (for comparison)2-fold increase in filaggrin, loricrin, and involucrin[2]

Experimental Protocols

In-Vitro Skin Penetration Assay (Franz Diffusion Cell)

Objective: To quantify the permeation of this compound through the stratum corneum and epidermis.

Methodology:

  • Skin Preparation: Excised porcine or human skin is mounted on a Franz diffusion cell, which consists of a donor and a receptor chamber.

  • Compound Application: A defined concentration of this compound, typically formulated in a relevant vehicle, is applied to the epidermal surface in the donor chamber.

  • Receptor Fluid: The receptor chamber is filled with a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) and maintained at 32°C to mimic skin surface temperature.

  • Sampling: At predetermined time points, aliquots of the receptor fluid are collected and analyzed for the presence of this compound and its metabolite, pantothenic acid.

  • Analysis: Quantification is typically performed using High-Performance Liquid Chromatography (HPLC).

In-Vitro Anti-Inflammatory Assay (Cytokine Release in Keratinocytes)

Objective: To assess the potential of this compound to modulate the inflammatory response in skin cells.

Methodology:

  • Cell Culture: Human epidermal keratinocytes (e.g., HaCaT cell line or primary keratinocytes) are cultured to a suitable confluency.

  • Pre-treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 2 hours).

  • Inflammatory Challenge: An inflammatory stimulus, such as lipopolysaccharide (LPS) or a cytokine cocktail (e.g., TNF-α and IFN-γ), is added to the culture medium to induce an inflammatory response.

  • Incubation: Cells are incubated for a period sufficient to allow for cytokine production and release (e.g., 24 hours).

  • Supernatant Collection: The cell culture supernatant is collected.

  • Cytokine Quantification: The concentrations of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) and mediators (e.g., PGE2) in the supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The percentage of inhibition of cytokine release by this compound is calculated relative to the stimulated control.

Gene Expression Analysis for Skin Barrier Proteins

Objective: To determine the effect of this compound on the expression of genes crucial for skin barrier integrity.

Methodology:

  • Cell Culture and Treatment: Human keratinocytes are treated with different concentrations of this compound for a specified time (e.g., 24-48 hours).

  • RNA Extraction: Total RNA is isolated from the treated and control cells.

  • cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the extracted RNA using reverse transcriptase.

  • Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes involved in skin barrier function (e.g., filaggrin, loricrin, involucrin) are quantified using specific primers and a housekeeping gene for normalization.

  • Data Analysis: The relative fold change in gene expression in the treated groups is calculated compared to the control group.

Signaling Pathways and Mechanisms of Action

Metabolic Conversion to Coenzyme A

The primary biological activity of this compound is dependent on its conversion to pantothenic acid, which is then utilized in the synthesis of Coenzyme A.

Metabolic_Pathway PEE DL-Pantothenyl Ethyl Ether PA Pantothenic Acid (Vitamin B5) PEE->PA Hydrolysis (in skin) CoA Coenzyme A PA->CoA 5-Step Enzymatic Synthesis Metabolism Fatty Acid & Sphingolipid Synthesis CoA->Metabolism

Figure 1: Metabolic conversion of this compound to Coenzyme A.

Modulation of Inflammatory Signaling Pathways

Pantothenic acid, the active metabolite of this compound, has been shown to modulate key inflammatory signaling pathways, such as NF-κB and MAPK.

Inflammatory_Signaling cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Signaling Cascades cluster_2 Cellular Response LPS LPS NFkB NF-κB Pathway LPS->NFkB MAPK MAPK Pathway (JNK/p38) LPS->MAPK Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) NFkB->Cytokines MAPK->Cytokines PA Pantothenic Acid (from this compound) PA->NFkB Inhibition PA->MAPK Inhibition

Figure 2: Putative modulation of inflammatory pathways by Pantothenic Acid.

Experimental Workflow for In-Vitro Anti-Inflammatory Assay

The following diagram illustrates the workflow for assessing the anti-inflammatory effects of this compound in keratinocytes.

Experimental_Workflow Start Start: Keratinocyte Culture Pretreat Pre-treatment with This compound Start->Pretreat Stimulate Inflammatory Challenge (e.g., LPS) Pretreat->Stimulate Incubate Incubation (24 hours) Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Analyze ELISA for Cytokines (IL-6, IL-8) Collect->Analyze End End: Data Analysis Analyze->End

Figure 3: Workflow for in-vitro anti-inflammatory assessment.

Conclusion

This compound presents a promising evolution of a well-established skincare active. Its enhanced lipophilicity and stability, coupled with its conversion to the biologically active pantothenic acid, suggest a range of beneficial in-vitro activities, including anti-inflammatory effects, and promotion of skin barrier function. While direct quantitative data for this compound remains an area for further research, the established activities of its precursor, DL-panthenol, provide a strong rationale for its use and further investigation. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to explore the full potential of this intriguing molecule.

References

Metabolic Fate of DL-Pantothenyl Ethyl Ether in Cell Culture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DL-Pantothenyl ethyl ether, a synthetic derivative of pantothenic acid (Vitamin B5), is utilized in various applications for its enhanced stability and lipophilicity compared to its parent compound. In cell culture systems, particularly those involving skin cells such as keratinocytes, this compound functions as a pro-drug. It readily penetrates the cell membrane and undergoes intracellular hydrolysis to yield pantothenic acid. This liberated pantothenic acid then enters the endogenous metabolic pathway for the biosynthesis of Coenzyme A (CoA), a vital cofactor in numerous cellular processes. This guide provides a detailed overview of this metabolic fate, including the key enzymes involved, experimental protocols to quantify this conversion, and a summary of available metabolic data.

Metabolic Pathway and Mechanism

The core metabolic fate of this compound in a cellular context is a two-step process: cellular uptake followed by enzymatic hydrolysis.

  • Cellular Uptake: Due to its increased lipophilicity, pantothenyl ethyl ether is presumed to exhibit enhanced penetration across the cell membrane compared to the more hydrophilic pantothenic acid.[1]

  • Enzymatic Hydrolysis: Once inside the cell, the ethyl ether bond is cleaved by intracellular enzymes, releasing pantothenic acid and ethanol. Evidence suggests that carboxylesterases (CES), a class of enzymes abundant in skin cells, are responsible for this hydrolysis.[2] Specifically, human carboxylesterase-2 (hCE-2) has been identified as a prominent esterase in HaCaT keratinocytes, a commonly used cell line in dermatological research.[2]

  • Integration into Coenzyme A Biosynthesis: The resulting pantothenic acid is the direct precursor for the synthesis of CoA. This multi-step enzymatic pathway is fundamental to cellular metabolism, playing a critical role in the Krebs cycle, fatty acid metabolism, and the synthesis of various essential molecules.[3]

Signaling Pathway Diagram

Metabolic_Pathway PEE DL-Pantothenyl Ethyl Ether Cell_Membrane Cell Membrane PEE->Cell_Membrane Cellular Uptake PEE_in Intracellular DL-Pantothenyl Ethyl Ether Cell_Membrane->PEE_in PA Pantothenic Acid (Vitamin B5) PEE_in->PA Hydrolysis CoA_Pathway Coenzyme A Biosynthesis Pathway PA->CoA_Pathway Precursor CoA Coenzyme A CoA_Pathway->CoA Synthesis Metabolic_Processes Cellular Metabolic Processes CoA->Metabolic_Processes Cofactor Enzyme Carboxylesterases (e.g., hCE-2) Enzyme->PEE_in HPLC_Workflow cluster_cell_culture Cell Culture and Treatment cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Seed_Cells Seed HaCaT cells in 6-well plates Treat_Cells Treat with DL-Pantothenyl Ethyl Ether at various concentrations and time points Seed_Cells->Treat_Cells Collect_Samples Collect cell culture medium and cell lysates Protein_Precipitation Add acetonitrile to precipitate proteins Collect_Samples->Protein_Precipitation Centrifuge Centrifuge and collect the supernatant Protein_Precipitation->Centrifuge Inject_Sample Inject supernatant onto C18 column Elution Isocratic elution with acetonitrile/phosphate buffer Inject_Sample->Elution Detection UV detection at 210 nm Elution->Detection Quantification Quantify based on standard curves Detection->Quantification CES_Assay_Workflow cluster_incubation Enzyme Reaction cluster_analysis Analysis Prepare_Reaction Prepare reaction mix: HaCaT lysate, buffer, and this compound Incubate Incubate at 37°C Prepare_Reaction->Incubate Add_Inhibitor Add CES inhibitor (BNPP) to a parallel reaction set Add_Inhibitor->Incubate Stop_Reaction Stop reaction by adding ice-cold acetonitrile Analyze_HPLC Analyze for Pantothenic Acid formation via HPLC Stop_Reaction->Analyze_HPLC Compare_Results Compare Pantothenic Acid levels with and without inhibitor Analyze_HPLC->Compare_Results

References

Investigating the Cellular Uptake and Biological Efficacy of Pantothenyl Ethyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panthenyl ethyl ether, a lipophilic derivative of panthenol (pro-vitamin B5), is a promising compound in dermatological and cosmetic formulations. Its enhanced stability and theoretical potential for superior skin penetration compared to its parent compound, panthenol, make it a subject of significant interest. This technical guide provides a comprehensive overview of the cellular uptake and subsequent metabolic pathway of pantothenyl ethyl ether. Due to a notable lack of publicly available quantitative data on its specific cellular uptake kinetics, this document also serves as a practical manual, offering detailed experimental protocols for researchers to generate this crucial information. The provided methodologies will enable a thorough investigation of its skin permeation, effects on keratinocyte proliferation and migration, anti-inflammatory properties, and impact on skin barrier function.

Introduction

Panthenyl ethyl ether is a synthetic derivative of panthenol, where the terminal hydroxyl group is replaced with an ethyl ether linkage.[1] This modification increases its lipophilicity, which is hypothesized to enhance its penetration through the stratum corneum.[2] Upon cellular uptake, it is metabolized to pantothenic acid (Vitamin B5), a precursor for the biosynthesis of Coenzyme A (CoA).[1] CoA is a vital cofactor in numerous metabolic pathways, including the synthesis of fatty acids essential for maintaining the integrity of the skin barrier.[1]

While the metabolic fate of pantothenyl ethyl ether is understood, there is a significant gap in the scientific literature regarding its specific cellular uptake mechanisms and quantitative permeation data. This guide aims to address this by not only summarizing the known metabolic pathway but also by providing robust experimental protocols to facilitate further research and a more complete understanding of its biological efficacy.

Metabolic Pathway: Conversion to Coenzyme A

The primary mechanism of action for pantothenyl ethyl ether is its role as a pro-drug for pantothenic acid. Following its transport across the cell membrane, it undergoes enzymatic cleavage to yield pantothenic acid. This is then utilized in the multi-step enzymatic synthesis of Coenzyme A, a critical component in cellular metabolism.

Metabolic Pathway of Pantothenyl Ethyl Ether PEE Pantothenyl Ethyl Ether PA Pantothenic Acid (Vitamin B5) PEE->PA Intracellular Hydrolysis CoA Coenzyme A PA->CoA Multi-step Enzymatic Synthesis Metabolism Cellular Metabolism (e.g., Fatty Acid Synthesis) CoA->Metabolism

Metabolic conversion of Pantothenyl Ethyl Ether to Coenzyme A.

Quantitative Data on Cellular Uptake and Efficacy

A thorough review of existing literature reveals a lack of specific quantitative data for the cellular uptake and in vitro efficacy of pantothenyl ethyl ether. The following tables are presented to structure the data that can be generated using the experimental protocols outlined in this guide. For comparative purposes, data for the well-studied compound DL-Panthenol is included as a benchmark where available, though direct head-to-head comparative studies are limited.[2]

Table 1: In Vitro Skin Permeation Data

Compound Skin Model Penetration Rate (µg/cm²/h) Total Penetration (%)
DL-Panthenol Porcine Skin To be determined To be determined

| Panthenyl Ethyl Ether | Porcine Skin | To be determined | To be determined |

Table 2: In Vitro Keratinocyte Proliferation and Wound Healing Data

Compound (Concentration) Cell Line Proliferation Increase (%) Wound Closure Rate (%/h) Reference
DL-Panthenol (2.5 mM) Human Dermal Papilla Cells ~30% To be determined [2]

| Panthenyl Ethyl Ether | HaCaT (Keratinocytes) | To be determined | To be determined | |

Table 3: In Vitro Anti-inflammatory Activity Data

Compound Cell Line Inflammatory Stimulus Cytokine Inhibition (%) Reference
DL-Panthenol (1.4%) Reconstructed Human Epidermis Inflammatory Cocktail Significant decrease in PGE2 [2][3]

| Panthenyl Ethyl Ether | HaCaT (Keratinocytes) | Lipopolysaccharide (LPS) | To be determined | |

Table 4: In Vitro Gene Expression Data for Skin Barrier Proteins

Compound Cell Line Target Gene Fold Change in Expression
DL-Panthenol HaCaT (Keratinocytes) Filaggrin (FLG) To be determined
DL-Panthenol HaCaT (Keratinocytes) Aquaporin-3 (AQP3) To be determined
Panthenyl Ethyl Ether HaCaT (Keratinocytes) Filaggrin (FLG) To be determined

| Panthenyl Ethyl Ether | HaCaT (Keratinocytes) | Aquaporin-3 (AQP3) | To be determined |

Detailed Experimental Protocols

To address the data gaps identified above, the following detailed protocols are provided.

In Vitro Skin Permeation Assay (Franz Diffusion Cell)

This assay is the gold standard for quantifying the skin penetration of topical compounds.[2]

Franz Diffusion Cell Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Prepare porcine skin membrane mount_skin Mount skin on Franz diffusion cell prep_skin->mount_skin add_receptor Add receptor fluid (PBS) mount_skin->add_receptor apply_compound Apply test compound to donor chamber incubate Incubate at 32°C apply_compound->incubate collect_samples Collect samples from receptor chamber at time points incubate->collect_samples analyze_hplc Analyze samples by HPLC to quantify permeated compound calculate_flux Calculate permeation flux and total penetration analyze_hplc->calculate_flux Wound Healing Assay Workflow cluster_culture Cell Culture cluster_wound Wound Creation & Treatment cluster_img_analysis Image Acquisition & Analysis seed_cells Seed keratinocytes (HaCaT) in a multi-well plate grow_monolayer Grow cells to a confluent monolayer seed_cells->grow_monolayer create_scratch Create a 'scratch' in the monolayer with a pipette tip wash_cells Wash to remove detached cells create_scratch->wash_cells add_medium Add medium containing panthenyl ethyl ether wash_cells->add_medium image_initial Image the initial wound area (t=0) incubate_capture Incubate and capture images at regular intervals image_initial->incubate_capture measure_area Measure the wound area over time incubate_capture->measure_area calculate_closure Calculate and compare the wound closure rate measure_area->calculate_closure

References

A Technical Guide to the Enzymatic Conversion of DL-Pantothenyl Ethyl Ether to Pantothenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic conversion of DL-Pantothenyl ethyl ether to pantothenic acid (Vitamin B5). This compound, a derivative of panthenol, is utilized in cosmetic and dermatological formulations for its enhanced stability and skin penetration. Its biological activity is primarily realized through its metabolic conversion to pantothenic acid, a crucial precursor for the biosynthesis of Coenzyme A (CoA). This document details the metabolic pathway, the enzymes involved, and methodologies for assessing this conversion, with a focus on providing researchers and drug development professionals with the necessary information for in vitro and metabolic studies. While specific kinetic data for the enzymatic conversion of this particular substrate is not widely published, this guide consolidates the available knowledge and provides detailed experimental protocols for its analysis.

Introduction

Pantothenic acid, or Vitamin B5, is an essential nutrient that plays a pivotal role in a myriad of metabolic pathways as a key component of Coenzyme A. This compound is a synthetic derivative of panthenol (the alcohol analog of pantothenic acid) designed to offer improved stability and lipophilicity, thereby enhancing its penetration into the skin and hair.[1][2] Upon topical application, it is absorbed and subsequently converted into the biologically active pantothenic acid.[3] Understanding the enzymatic basis of this conversion is critical for the development and evaluation of formulations containing this compound.

This guide will explore the enzymatic hydrolysis of this compound, focusing on the class of enzymes responsible for this biotransformation. It will also provide detailed experimental protocols for studying this conversion and quantifying the resulting pantothenic acid.

The Enzymatic Conversion Pathway

The conversion of this compound to pantothenic acid is an enzymatic hydrolysis reaction. In the context of its application in skincare, this conversion is primarily a metabolic process that occurs within the skin.

The Role of Carboxylesterases

The primary enzymes responsible for the hydrolysis of the ethyl ether bond in this compound are believed to be carboxylesterases (CES) .[1] These are a family of serine hydrolases that are abundant in various tissues, including the skin, and are known to metabolize a wide range of ester- and amide-containing compounds.[4] Human skin expresses multiple carboxylesterase isoforms, with CES1 being a likely candidate for this specific conversion.[1]

The reaction involves the cleavage of the ether linkage, releasing pantothenic acid and ethanol as products.

PEE This compound PA Pantothenic Acid PEE->PA Enzymatic Hydrolysis EtOH Ethanol CES Carboxylesterases (e.g., CES1) in skin CES->PEE

Enzymatic hydrolysis of this compound.
Subsequent Metabolic Fate: Coenzyme A Biosynthesis

Once formed, pantothenic acid enters the cellular metabolic machinery to be converted into Coenzyme A (CoA). This multi-step enzymatic pathway is fundamental to cellular metabolism.

cluster_conversion Conversion in Skin cluster_biosynthesis Coenzyme A Biosynthesis PEE DL-Pantothenyl Ethyl Ether PA Pantothenic Acid (Vitamin B5) PEE->PA Hydrolysis (Carboxylesterases) PhosphoPA 4'-Phosphopantothenate PA->PhosphoPA ATP PANK Pantothenate Kinase PANK->PhosphoPA PPCS Phosphopantothenoylcysteine Synthetase PPC 4'-Phospho-N- pantothenoylcysteine PPCS->PPC PPCDC Phosphopantothenoylcysteine Decarboxylase PhosphoPant 4'-Phosphopantetheine PPCDC->PhosphoPant PPAT Phosphopantetheine Adenyltransferase DephosphoCoA Dephospho-CoA PPAT->DephosphoCoA DPCK Dephospho-CoA Kinase CoA Coenzyme A DPCK->CoA PhosphoPA->PPC Cysteine, ATP PPC->PhosphoPant PhosphoPant->DephosphoCoA ATP DephosphoCoA->CoA ATP Metabolic Pathways\n(e.g., TCA Cycle, Fatty Acid Metabolism) Metabolic Pathways (e.g., TCA Cycle, Fatty Acid Metabolism) CoA->Metabolic Pathways\n(e.g., TCA Cycle, Fatty Acid Metabolism)

Metabolic conversion of this compound and its role in Coenzyme A synthesis.

Data Presentation

While specific kinetic data for the enzymatic conversion of this compound is scarce in the literature, the following tables summarize key properties of the substrate and product, along with typical conditions for analysis.

Table 1: Physicochemical Properties

PropertyThis compoundPantothenic Acid
CAS Number 667-84-5[5]79-83-4
Molecular Formula C11H23NO4[5]C9H17NO5
Molecular Weight 233.31 g/mol [1]219.23 g/mol
Appearance Viscous liquidViscous oil
Solubility Soluble in water, alcohol, propylene glycolWater-soluble

Table 2: HPLC Conditions for Pantothenic Acid Quantification

ParameterCondition 1Condition 2
Column C18[1]Aminopropyl-loaded silica gel[6]
Mobile Phase Water with 0.1% formic acid and acetonitrile with 0.1% formic acid (gradient)[1]0.02 mol/L phosphate solution (pH 3.0)-acetonitrile (95:5)[7]
Detection UV at 210 nm[1][6]UV at 200 nm[7]
Flow Rate 1.0 mL/minNot specified
Internal Standard Not specifiedAmpicillin

Experimental Protocols

The following protocols provide a framework for studying the enzymatic conversion of this compound to pantothenic acid in vitro.

In Vitro Enzymatic Hydrolysis Assay

This protocol is designed to assess the conversion of this compound to pantothenic acid using a source of carboxylesterases, such as human liver microsomes or a purified recombinant enzyme.

Materials:

  • This compound

  • Human liver microsomes or recombinant human carboxylesterase 1 (CES1)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ice-cold)

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • Microcentrifuge

  • HPLC system with UV detector

Procedure:

  • Prepare Substrate Stock Solution: Dissolve this compound in a suitable solvent (e.g., ethanol or DMSO) to a high concentration (e.g., 100 mM).

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • Phosphate buffer (to final volume of 200 µL)

    • This compound stock solution (to a final concentration of, for example, 100 µM)

    • Human liver microsomes (e.g., 0.5 mg/mL) or recombinant CES1 (e.g., 10 µg/mL)

  • Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

  • Protein Precipitation: Vortex the mixture and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

  • Sample Analysis: Carefully transfer the supernatant to an HPLC vial for analysis of pantothenic acid formation.

HPLC Quantification of Pantothenic Acid

This protocol outlines the analysis of the reaction samples to quantify the amount of pantothenic acid produced.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of pantothenic acid in the same buffer/acetonitrile mixture as the samples, with concentrations ranging from, for example, 0.1 µM to 50 µM.

  • Chromatographic Conditions:

    • Set the column temperature to 30°C.

    • Use a gradient elution, for example:

      • 0-5 min: 5% B

      • 5-15 min: 5% to 95% B

      • 15-20 min: 95% B

      • 20-21 min: 95% to 5% B

      • 21-25 min: 5% B

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to 210 nm.

  • Injection: Inject the standards and the supernatants from the enzymatic assay onto the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to pantothenic acid based on the retention time of the standard.

    • Integrate the peak area for each standard and sample.

    • Construct a standard curve by plotting the peak area versus the concentration of the pantothenic acid standards.

    • Use the standard curve to determine the concentration of pantothenic acid in the experimental samples.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the in vitro hydrolysis study.

cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Sample Analysis cluster_quant Quantification Substrate Prepare DL-Pantothenyl Ethyl Ether Stock Mix Combine Substrate, Enzyme, and Buffer Substrate->Mix Enzyme Prepare Enzyme Solution (e.g., Liver Microsomes) Enzyme->Mix Buffer Prepare Buffer Buffer->Mix Incubate Incubate at 37°C (Time Course) Mix->Incubate Terminate Terminate Reaction (Ice-cold Acetonitrile) Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Collect Collect Supernatant Centrifuge->Collect HPLC Analyze by HPLC Collect->HPLC Quantify Quantify Pantothenic Acid Formation HPLC->Quantify StdCurve Prepare Pantothenic Acid Standard Curve StdCurve->Quantify

Experimental workflow for the in vitro enzymatic hydrolysis of this compound.

Conclusion

The enzymatic conversion of this compound to pantothenic acid is a key activation step for its biological function, particularly in dermatological applications. This conversion is mediated by carboxylesterases within the skin. While detailed kinetic studies on this specific substrate are not extensively available, this guide provides a foundational understanding of the process and detailed protocols for its investigation. The provided methodologies for in vitro hydrolysis and HPLC quantification will enable researchers to further explore the efficacy and metabolic fate of this compound in various experimental systems. Further research into the specific activity of purified carboxylesterase isoforms on this compound would be beneficial for a more complete quantitative understanding.

References

In-Depth Technical Guide: The Stability of DL-Pantothenyl Ethyl Ether in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stability of DL-Pantothenyl ethyl ether (PEE), a widely utilized provitamin of pantothenic acid (Vitamin B5), in aqueous environments. Understanding the stability profile of PEE is critical for the formulation of effective and reliable cosmetic and pharmaceutical products. This document outlines the key factors influencing its stability, including pH and temperature, details its degradation pathways, and provides standardized experimental protocols for stability assessment.

Physicochemical Properties

This compound is the ethyl ether derivative of panthenol. It is a colorless to slightly yellowish, viscous liquid with a characteristic odor. Its chemical structure, featuring both an ether and an amide linkage, dictates its stability profile in aqueous solutions.

PropertyValue
Chemical Name (2R)-N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide
CAS Number 667-83-4
Molecular Formula C₁₁H₂₃NO₄
Molecular Weight 233.30 g/mol
Solubility Soluble in water, ethanol, and oils.
Stability Stable under normal conditions; should be protected from strong acids, bases, and oxidizing agents.[1]

Aqueous Stability of this compound

The stability of this compound in aqueous solutions is primarily influenced by pH and temperature. The molecule is most stable in a slightly acidic to neutral pH range, which is typical for many cosmetic and pharmaceutical formulations.

Influence of pH

The optimal pH for the stability of this compound is between 4.0 and 7.5.[2] Within this range, the molecule exhibits good resistance to hydrolysis. However, in strongly acidic or alkaline conditions, significant degradation occurs through distinct pathways.

  • Acidic Conditions (pH < 4.0): Under strongly acidic conditions, the primary degradation pathway is the acid-catalyzed hydrolysis of the ether linkage, yielding panthenol and ethanol.

  • Alkaline Conditions (pH > 7.5): In alkaline environments, the amide bond becomes the primary site of hydrolysis, leading to the formation of pantoic acid and 3-ethoxypropylamine.

Influence of Temperature

Thermal stability is another critical factor for the formulation and storage of products containing this compound. The compound is generally stable at room temperature and can withstand moderate heating. However, elevated temperatures can accelerate degradation, particularly in non-optimal pH conditions.

The following table summarizes the effect of temperature on the stability of a this compound emulsion at pH 5.5 over four weeks.

Storage TemperatureVisual Appearance (4 weeks)Mean Droplet Size (µm, 4 weeks)% Change in PEE Concentration
4°CStable1.2-1.5%
25°C / 60% RHStable1.3-3.2%
40°C / 75% RHSlight Creaming1.8-8.7%

Data is illustrative and based on typical stability profiles. Actual results may vary depending on the specific formulation.

Degradation Pathways

The degradation of this compound in aqueous solutions proceeds via two main hydrolytic pathways, dictated by the pH of the environment.

PEE This compound Acid_Hydrolysis Acid-Catalyzed Hydrolysis (pH < 4.0) PEE->Acid_Hydrolysis Ether Bond Cleavage Base_Hydrolysis Base-Catalyzed Hydrolysis (pH > 7.5) PEE->Base_Hydrolysis Amide Bond Cleavage Panthenol Panthenol Acid_Hydrolysis->Panthenol Ethanol Ethanol Acid_Hydrolysis->Ethanol Pantoic_Acid Pantoic Acid Base_Hydrolysis->Pantoic_Acid Ethoxypropylamine 3-Ethoxypropylamine Base_Hydrolysis->Ethoxypropylamine

Degradation pathways of this compound.

Experimental Protocols for Stability Testing

A robust stability testing program is essential to ensure the quality, safety, and efficacy of formulations containing this compound. The following protocols are based on established guidelines for the cosmetic and pharmaceutical industries.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying this compound and its degradation products.

Chromatographic Conditions (Example):

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 20 µL
Column Temperature 30°C
Forced Degradation Studies

Forced degradation (stress testing) is performed to identify potential degradation products and establish the intrinsic stability of the molecule. This involves subjecting the drug substance to conditions more severe than accelerated stability testing.

1. Acid Hydrolysis:

  • Procedure: Dissolve this compound in 0.1 N HCl and heat at 60°C for 24 hours.

  • Analysis: Neutralize the solution and analyze by HPLC.

2. Base Hydrolysis:

  • Procedure: Dissolve this compound in 0.1 N NaOH and keep at room temperature for 8 hours.

  • Analysis: Neutralize the solution and analyze by HPLC.

3. Oxidative Degradation:

  • Procedure: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Analysis: Analyze by HPLC.

4. Thermal Degradation:

  • Procedure: Expose solid this compound to 70°C for 48 hours.

  • Analysis: Dissolve the sample and analyze by HPLC.

5. Photostability:

  • Procedure: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).

  • Analysis: Analyze by HPLC.

cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare aqueous solution of this compound Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, RT) Prep->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Prep->Oxidation Thermal Thermal Stress (e.g., 70°C) Prep->Thermal Photo Photostability (ICH Q1B) Prep->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Quant Quantify PEE and Degradation Products HPLC->Quant Eval Assess Stability Profile and Degradation Pathways Quant->Eval

Experimental workflow for stability testing.

Conclusion

This compound demonstrates good stability in aqueous solutions under slightly acidic to neutral pH conditions, making it a suitable ingredient for a wide range of cosmetic and pharmaceutical formulations. However, its susceptibility to hydrolysis under strongly acidic and alkaline conditions, as well as degradation at elevated temperatures, necessitates careful formulation design and the implementation of robust stability testing protocols. The methodologies and data presented in this guide provide a framework for researchers and formulation scientists to ensure the development of stable and effective products containing this compound.

References

Methodological & Application

Application Notes and Protocols for DL-Pantothenyl Ethyl Ether in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Pantothenyl ethyl ether, a stable, lipophilic derivative of pantothenic acid (Vitamin B5), is a promising compound in dermatological and cosmetic research. Its enhanced stability and potential for improved skin penetration make it an attractive alternative to traditional Vitamin B5 forms. Upon cellular uptake, this compound is metabolized to pantothenic acid, a crucial precursor for the biosynthesis of Coenzyme A (CoA). CoA is an essential cofactor in numerous metabolic pathways, including the synthesis of fatty acids and sphingolipids, which are vital for maintaining the integrity of the skin barrier and supporting cellular functions.

These application notes provide a comprehensive overview of the experimental protocols to assess the efficacy of this compound in various cell culture models relevant to skin and hair research. While direct quantitative data for this compound is limited in publicly available literature, this document presents data for its active metabolite, pantothenic acid, and related compounds to serve as a benchmark for expected outcomes.

Mechanism of Action

The biological effects of this compound are mediated through its conversion to pantothenic acid. This conversion is a key step that allows it to participate in cellular metabolism.

Metabolic_Pathway DL_PEE DL-Pantothenyl ethyl ether PA Pantothenic Acid (Vitamin B5) DL_PEE->PA Cellular Esterases CoA Coenzyme A PA->CoA Biosynthesis Pathway Metabolism Lipid Synthesis Energy Production Cellular Repair CoA->Metabolism

Caption: Metabolic conversion of this compound to Coenzyme A.

Data Presentation: Efficacy in Skin and Hair Follicle Cells

The following tables summarize quantitative data on the effects of pantothenic acid and its derivatives on key cellular processes in keratinocytes, fibroblasts, and hair follicle cells. This data serves as a reference for designing experiments and anticipating the potential effects of this compound.

Table 1: Effect of Pantothenic Acid on Human Dermal Fibroblast Migration and Proliferation

ParameterControl (No Treatment)Calcium D-pantothenate (100 µg/mL)Reference
Migrated Cells/mm32 ± 776 ± 2[1]
Mean Migration Distance (mm)0.23 ± 0.050.33 ± 0.02[1]
Mean Migration Speed (µm/hour)10.515[1]
Final Cell Density (Fold Increase)1.01.2 - 1.6[1]

Table 2: Effect of Pantothenic Acid on Hair Follicle Growth and Dermal Papilla Cell Proliferation

ParameterConcentrationResultReference
Hair Follicle Elongation (mink)20 µg/mL0.017 ± 0.005 mm total growth at day 12[2]
Dermal Papilla Cell Viability (mink)20 µg/mLSignificant increase[2][3]
Dermal Papilla Cells in S Phase (mink)20 µg/mLIncreased from ~13% to ~21%[2][3]
IGF-1 and VEGF Expression (mink DP cells)20 µg/mLUpregulated[2][3]
Dermal Papilla Cell Proliferation (human)5 mM (D-panthenol)~40% increase in ALP activity[4]

Experimental Protocols

Keratinocyte Proliferation and Wound Healing (Scratch Assay)

Objective: To assess the effect of this compound on the proliferation and migration of keratinocytes, which are crucial for wound healing.

Materials:

  • Human keratinocytes (e.g., HaCaT cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO or ethanol)

  • Sterile pipette tips (200 µL)

  • Multi-well plates (24-well)

  • Microscope with a camera

Protocol:

  • Cell Seeding: Seed keratinocytes in 24-well plates and culture until they form a confluent monolayer.

  • Scratch Wound: Create a linear scratch in the center of each well using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with Phosphate Buffered Saline (PBS) to remove detached cells.

  • Treatment: Add fresh culture medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM) to the respective wells. Include a vehicle control group.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Data Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure using the following formula: Wound Closure (%) = [(Initial Wound Area - Wound Area at T) / Initial Wound Area] x 100

Scratch_Assay_Workflow Start Seed Keratinocytes in 24-well plate Confluence Culture to Confluence Start->Confluence Scratch Create Scratch Wound Confluence->Scratch Wash Wash with PBS Scratch->Wash Treat Add this compound Wash->Treat Image_0h Image at 0h Treat->Image_0h Incubate Incubate (12, 24, 48h) Image_0h->Incubate Image_Th Image at Time T Incubate->Image_Th Analyze Analyze Wound Closure Image_Th->Analyze End Results Analyze->End

Caption: Experimental workflow for the in vitro scratch assay.

Anti-Inflammatory Assay in Keratinocytes

Objective: To evaluate the anti-inflammatory properties of this compound by measuring its effect on the production of pro-inflammatory cytokines in stimulated keratinocytes.

Materials:

  • Human keratinocytes (e.g., HaCaT cell line)

  • Culture medium and supplements

  • This compound stock solution

  • Lipopolysaccharide (LPS)

  • ELISA kits for pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed keratinocytes in 96-well plates and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include non-stimulated and stimulated vehicle control groups.

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine concentrations in the this compound-treated groups to the LPS-stimulated control group to determine the percentage of inhibition.

Collagen Synthesis in Human Dermal Fibroblasts

Objective: To determine the effect of this compound on collagen production by human dermal fibroblasts.

Materials:

  • Human dermal fibroblasts (HDFs)

  • Culture medium and supplements

  • This compound stock solution

  • Sircol™ Soluble Collagen Assay Kit or similar

  • Multi-well plates (6-well or 12-well)

Protocol:

  • Cell Seeding: Seed HDFs in multi-well plates and culture until they reach approximately 80% confluence.

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the cells for 48-72 hours to allow for collagen production and secretion into the medium.

  • Sample Collection: Collect the cell culture supernatants.

  • Collagen Quantification: Measure the amount of soluble collagen in the supernatants using the Sircol™ assay, which is based on the specific binding of Sirius Red dye to collagen.

  • Data Analysis: Normalize the collagen concentration to the cell number or total protein content in each well. Compare the results from the treated groups to the control group.

Signaling Pathways

This compound, through its conversion to pantothenic acid, can influence several signaling pathways involved in cell growth, differentiation, and inflammation. In hair follicles, pantothenic acid has been shown to promote dermal papilla cell proliferation by up-regulating the inhibitor of DNA Binding 3 (ID3), which in turn inhibits the Notch signaling pathway.[2][3]

Notch_Signaling_Hair_Follicle cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Notch_Receptor Notch Receptor NICD NICD (Notch Intracellular Domain) Notch_Receptor->NICD Cleavage Ligand Ligand (e.g., Delta) Ligand->Notch_Receptor CSL CSL NICD->CSL Target_Genes Target Genes (e.g., Hes, Hey) CSL->Target_Genes Activation Proliferation_Inhibition Inhibition of Proliferation & Differentiation Target_Genes->Proliferation_Inhibition PA Pantothenic Acid ID3 ID3 PA->ID3 Upregulates ID3->Notch_Receptor Inhibits

Caption: Proposed signaling pathway of pantothenic acid in hair follicle dermal papilla cells.

Conclusion

This compound represents a promising ingredient for skin and hair care applications. The experimental protocols outlined in this document provide a framework for researchers to investigate its efficacy in relevant cell culture models. While direct quantitative data for this compound is not yet widely available, the provided data for its active metabolite, pantothenic acid, suggests potential benefits in promoting cell proliferation, wound healing, and modulating inflammatory responses. Further research is warranted to fully elucidate the specific effects and optimal concentrations of this compound in various in vitro and in vivo models.

References

Application Notes and Protocols for the Quantification of DL-Pantothenyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of DL-Pantothenyl ethyl ether, a common ingredient in cosmetic and pharmaceutical products. The primary method highlighted is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a robust and sensitive technique for the determination of this analyte in complex matrices such as lotions, creams, and hair care products.

Introduction

This compound, the ethyl ether derivative of pantothenic acid (Vitamin B5), is utilized in a variety of personal care products for its moisturizing and conditioning properties. Accurate quantification of this compound is essential for quality control, formulation development, and stability testing. This document outlines a reliable HPLC-MS method for its determination.

Analytical Methods Overview

Several analytical techniques can be employed for the quantification of vitamin derivatives. While methods like Gas Chromatography (GC) could be adapted, High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of relatively polar and thermally labile compounds like this compound. Coupling HPLC with Mass Spectrometry (MS) provides superior selectivity and sensitivity, allowing for accurate quantification even at low concentrations in complex cosmetic formulations.

A key published method for the quantification of pantothenyl ethyl ether in hair lotion utilizes a semi-micro HPLC/MS system with a reversed-phase column and a methanol-water mobile phase.[1] This approach has been shown to provide results in good agreement with the actual amount of the analyte in the product.[1]

Metabolic Pathway of Panthenyl Ethyl Ether

Upon topical application, panthenyl ethyl ether is absorbed into the skin and is believed to be metabolized to pantothenic acid (Vitamin B5), a precursor to Coenzyme A, which is essential for various metabolic processes.

PEE This compound PA Pantothenic Acid (Vitamin B5) PEE->PA Metabolism in Skin CoA Coenzyme A PA->CoA Biosynthesis

Metabolic conversion of this compound.

Experimental Protocols

The following protocol is a detailed reconstruction based on the available literature for the analysis of pantothenyl ethyl ether in cosmetic products by HPLC-MS.[1]

Materials and Reagents
  • Standards: this compound (analytical standard grade)

  • Solvents:

    • Methanol (HPLC or LC-MS grade)

    • Water (deionized or Milli-Q)

    • Acetonitrile (HPLC or LC-MS grade)

  • Reagents: Formic acid (LC-MS grade)

  • Sample Matrix: Hair lotion, cream, or other cosmetic base.

Instrumentation
  • HPLC System: A semi-micro HPLC system capable of delivering accurate gradients at low flow rates.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • HPLC Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.

Sample Preparation
  • Extraction from Cosmetic Matrix:

    • Accurately weigh approximately 1 g of the cosmetic sample (e.g., hair lotion) into a 50 mL centrifuge tube.

    • Add 20 mL of methanol.

    • Vortex for 2 minutes to disperse the sample.

    • Sonicate for 15 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC-MS Method Parameters
ParameterCondition
HPLC Column Reversed-phase C18, 150 mm x 2.1 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 0-2 min: 30% B; 2-10 min: 30% to 95% B; 10-12 min: 95% B; 12.1-15 min: 30% B (re-equilibration)
Flow Rate 0.2 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Monitored Ion (SIM) m/z 234.2 [M+H]⁺ (Calculated for C₁₁H₂₃NO₄)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temp. 350 °C
Gas Flow Desolvation: 600 L/hr; Cone: 50 L/hr

Experimental Workflow Diagram

cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Standard Prepare Standard Solutions (0.1 - 10 µg/mL) HPLC Inject into HPLC-MS System Standard->HPLC Sample Weigh Cosmetic Sample Extract Extract with Methanol (Vortex & Sonicate) Sample->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter Supernatant Centrifuge->Filter Filter->HPLC Separate Chromatographic Separation (C18 Column) HPLC->Separate Detect Mass Spectrometric Detection (ESI+, SIM Mode) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte in Sample Calibrate->Quantify

Workflow for the quantification of this compound.

Data Presentation and Quantitative Summary

The following tables summarize the expected performance characteristics of the described HPLC-MS method.

Table 1: HPLC-MS Method Parameters
ParameterValue
Linear Range 0.1 - 10 µg/mL
Correlation Coeff. > 0.995
Limit of Detection ~0.05 µg/mL
Limit of Quant. ~0.1 µg/mL
Precision (RSD%) < 5%
Accuracy (Recovery) 95 - 105%
Table 2: Example Quantitative Data
Sample IDMatrixSpiked Conc. (µg/g)Measured Conc. (µg/g)Recovery (%)
Control LotionLotion0Not DetectedN/A
Spiked Lotion 1Lotion1.00.9898.0
Spiked Lotion 2Lotion5.05.15103.0
Commercial Product AHair ConditionerN/A2.12N/A
Commercial Product BFace CreamN/A0.87N/A

Conclusion

The described semi-micro HPLC-MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in various cosmetic matrices. The detailed protocol and performance characteristics presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and formulation of products containing this active ingredient. The use of a mass spectrometric detector ensures high confidence in the identification and quantification of the analyte, minimizing interferences from the complex sample matrix.

References

developing an HPLC method for DL-Pantothenyl ethyl ether analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note:

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of DL-Pantothenyl Ethyl Ether

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as DL-Ethyl Panthenol, is a derivative of pantothenic acid (Vitamin B5). Due to its potential applications in pharmaceutical and cosmetic formulations, a reliable and accurate analytical method for its quantification is essential for quality control and research and development.[1] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The method is designed to be specific, accurate, and precise, in line with the International Council for Harmonisation (ICH) guidelines for analytical method validation.[2][3][4][5]

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful HPLC method.

PropertyValueReference
Molecular Formula C11H23NO4[6][7][8][9][10]
Molecular Weight 233.31 g/mol [6][7][8][9][10]
Appearance Colorless to slightly yellowish, clear, viscous liquid[7]
Solubility Freely soluble in water and ethanol[7]
CAS Number 667-84-5[6]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (Purity ≥95%)[6][10]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (or Phosphoric acid)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-10 min, 10-90% B; 10-12 min, 90% B; 12-13 min, 90-10% B; 13-15 min, 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 210 nm

Note: The gradient and mobile phase composition may require optimization based on the specific column and system used.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.[11]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation will depend on the matrix. For a simple solution-based formulation:

  • Accurately weigh a portion of the sample expected to contain approximately 10 mg of this compound.

  • Dissolve the sample in 10 mL of methanol in a volumetric flask.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Dilute to the mark with methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilute with the mobile phase to fall within the calibration curve range if necessary.

Method Validation Protocol

The developed HPLC method must be validated to ensure it is suitable for its intended purpose. The validation will be performed according to ICH guidelines.[2][3][4][5]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Inject a blank (mobile phase), a standard solution of this compound, and a sample solution.

    • Analyze a placebo sample (formulation without the active ingredient).

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample to generate potential degradation products.

  • Acceptance Criteria: The peak for this compound in the sample chromatogram should be pure and have no co-eluting peaks at its retention time from the blank, placebo, or forced degradation samples.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Protocol:

    • Prepare a series of at least five concentrations of this compound standard solutions (e.g., 1, 10, 25, 50, 75, and 100 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a calibration curve of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[5][11]

Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

  • Protocol:

    • Prepare placebo samples spiked with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.[3][4][11]

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is addressed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision):

    • Protocol: Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.[11]

    • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.[4][5][11]

  • Intermediate Precision (Inter-day precision):

    • Protocol: Repeat the analysis on a different day with a different analyst and/or on a different instrument.

    • Acceptance Criteria: The %RSD should be ≤ 2.0%.[3]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve or by determining the signal-to-noise ratio.

    • LOD: Signal-to-Noise ratio of 3:1.[11]

    • LOQ: Signal-to-Noise ratio of 10:1.

  • Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol: Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (± 2%)

  • Acceptance Criteria: The %RSD of the results should be ≤ 2.0% after the minor changes.[11]

Data Presentation

Table 1: System Suitability Parameters
ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area (n=6) ≤ 2.0%
Table 2: Linearity Data
Concentration (µg/mL)Mean Peak Area (n=3)%RSD
1
10
25
50
75
100
Correlation Coefficient (r²) ≥ 0.999
Table 3: Accuracy (Recovery) Data
Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% RecoveryMean % Recovery%RSD
80%
100%
120%
Table 4: Precision Data
Precision TypeSample%RSD (n=6)
Repeatability 100% Concentration
Intermediate Precision 100% Concentration
Table 5: LOD and LOQ
ParameterConcentration (µg/mL)
LOD
LOQ
Table 6: Robustness Data
Parameter VariedVariation%RSD
Flow Rate 0.9 mL/min
1.1 mL/min
Column Temperature 28°C
32°C
Mobile Phase Composition -2% Acetonitrile
+2% Acetonitrile

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Validation & Reporting Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Method_Validation Method Validation Peak_Integration->Method_Validation Final_Report Final Report Generation Method_Validation->Final_Report

Caption: Experimental workflow for HPLC analysis of this compound.

hplc_method_development cluster_initial Initial Assessment cluster_development Method Development cluster_optimization Optimization cluster_validation_step Validation Analyte_Properties Analyte Properties (Solubility, UV Spectra) Column_Selection Column Selection (e.g., C18) Analyte_Properties->Column_Selection Literature_Search Literature Search (Related Compounds) Literature_Search->Column_Selection Mobile_Phase_Opt Mobile Phase Optimization (pH, Organic Modifier) Column_Selection->Mobile_Phase_Opt Detector_Settings Detector Settings (Wavelength) Mobile_Phase_Opt->Detector_Settings Gradient_Flow_Rate Gradient & Flow Rate Optimization Detector_Settings->Gradient_Flow_Rate System_Suitability System Suitability Testing Gradient_Flow_Rate->System_Suitability Validation Method Validation (ICH Guidelines) System_Suitability->Validation

Caption: Logical steps for HPLC method development.

References

Application Note: GC-MS Analysis of DL-Pantothenyl Ethyl Ether and its Metabolite, Pantothenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Pantothenyl ethyl ether, a derivative of pantothenic acid (Vitamin B5), is utilized in various pharmaceutical and cosmetic applications.[1][2] Its efficacy is linked to its conversion to pantothenic acid, a vital component of Coenzyme A, which plays a crucial role in numerous metabolic pathways.[2][3] Gas chromatography-mass spectrometry (GC-MS) is a robust analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[4] This document outlines a detailed protocol for the GC-MS analysis of this compound and its primary metabolite, pantothenic acid, in relevant biological matrices.

Metabolic Pathway

Upon administration, this compound is metabolized to pantothenic acid. This conversion is a critical step for its biological activity.

This compound This compound Pantothenic Acid (Vitamin B5) Pantothenic Acid (Vitamin B5) This compound->Pantothenic Acid (Vitamin B5) Hydrolysis Coenzyme A Coenzyme A Pantothenic Acid (Vitamin B5)->Coenzyme A Biosynthesis Metabolic Pathways Metabolic Pathways Coenzyme A->Metabolic Pathways TCA Cycle, Fatty Acid Metabolism, etc.

Metabolic conversion of this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative parameters for the GC-MS analysis of silylated derivatives of this compound and pantothenic acid. These values are illustrative and may vary based on the specific instrumentation and experimental conditions.

AnalyteRetention Time (min)Target Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
This compound-TMS12.5246174304515
Pantothenic Acid-TMS10.221815829028

Experimental Protocols

A detailed methodology for the GC-MS analysis is provided below.

Sample Preparation

Biological samples (e.g., plasma, tissue homogenate) require extraction and derivatization to increase the volatility of the analytes for GC-MS analysis.[5][6]

Materials:

  • Sample (e.g., 100 µL plasma)

  • Internal Standard (IS) solution (e.g., ¹³C-Pantothenic acid)

  • Acetonitrile, cold

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Heating block

Procedure:

  • To 100 µL of the sample, add 10 µL of the internal standard solution.

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of ethyl acetate.

  • Cap the vial tightly and heat at 60°C for 30 minutes to facilitate derivatization.

  • Cool to room temperature before injection into the GC-MS.

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of the derivatized analytes.

Gas Chromatograph (GC) Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

Mass Spectrometer (MS) Conditions:

  • Ion Source Temperature: 230°C

  • Interface Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Experimental Workflow

The overall experimental process from sample receipt to data analysis is depicted below.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Collection Sample Collection Protein Precipitation Protein Precipitation Sample Collection->Protein Precipitation Supernatant Evaporation Supernatant Evaporation Protein Precipitation->Supernatant Evaporation Derivatization Derivatization Supernatant Evaporation->Derivatization GC Separation GC Separation Derivatization->GC Separation MS Detection MS Detection GC Separation->MS Detection Peak Integration Peak Integration MS Detection->Peak Integration Quantification Quantification Peak Integration->Quantification Reporting Reporting Quantification->Reporting

GC-MS analysis workflow.

Conclusion

This application note provides a comprehensive framework for the GC-MS analysis of this compound and its metabolite, pantothenic acid. The detailed protocols for sample preparation and GC-MS analysis, along with the illustrative quantitative data, offer a solid starting point for researchers in pharmaceutical and cosmetic sciences. Adherence to these methodologies will enable reliable and accurate quantification, facilitating further research and development.

References

Application Notes and Protocols for Assessing DL-Pantothenyl Ethyl Ether Skin Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Pantothenyl ethyl ether, a stable, lipophilic derivative of panthenol (pro-vitamin B5), is an ingredient of significant interest in dermatological and cosmetic formulations.[1] Its enhanced lipophilicity compared to the more hydrophilic DL-panthenol suggests a potential for superior skin penetration, leading to more efficient delivery of the active moiety, pantothenic acid (Vitamin B5).[1] Upon penetrating the skin, this compound is metabolized to pantothenic acid, a crucial precursor for the biosynthesis of Coenzyme A (CoA).[1] CoA is a vital cofactor in numerous metabolic reactions essential for maintaining skin barrier function, hydration, and overall skin health.[1]

These application notes provide a comprehensive overview of the protocols to assess the skin penetration of this compound, present data in a structured format, and illustrate the relevant biological pathways.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound is crucial for designing effective skin penetration studies and formulating topical products.

PropertyValueSignificance in Formulation
Chemical Name N-(3-Ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide
Solubility Oil-soluble; also soluble in water, alcohol, and propylene glycol.[1]Versatile solubility allows for incorporation into various formulation types (e.g., creams, lotions, serums).
Stability More stable to oxygen, light, and in neutral or slightly acidic pH (4-7.5) compared to DL-Panthenol.[1]Enhanced stability contributes to a longer shelf-life and efficacy of the final product.
Lipophilicity More lipophilic than DL-Panthenol.[1]Increased lipophilicity is theorized to improve penetration through the lipid-rich stratum corneum.

Signaling Pathway and Mechanism of Action

Upon penetration into the skin, this compound undergoes enzymatic conversion to its biologically active form, pantothenic acid. This conversion is a critical step for its efficacy.

Metabolic pathway of this compound in the skin.

Experimental Protocols for Skin Penetration Assessment

In Vitro Skin Permeation Assay using Franz Diffusion Cells

This assay is the gold standard for quantifying the skin penetration of topically applied compounds.[1]

Objective: To quantify and compare the skin penetration of this compound from a specific formulation.

Methodology:

  • Skin Preparation:

    • Excised porcine or human skin is commonly used as a model.[1]

    • The skin should be carefully prepared, removing subcutaneous fat and ensuring the integrity of the stratum corneum.

    • Mount the prepared skin membrane on a Franz diffusion cell, separating the donor and receptor compartments.[1]

  • Application:

    • Apply a defined amount (e.g., 5-10 mg/cm²) of the formulation containing this compound to the epidermal side (donor compartment).[1]

  • Incubation:

    • Fill the receptor compartment with a physiological buffer (e.g., phosphate-buffered saline, PBS) and maintain at a constant temperature, typically 32°C, to mimic skin surface temperature.[1]

    • Ensure the receptor fluid is continuously stirred.

  • Sampling:

    • At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect aliquots from the receptor fluid.[1]

    • Replace the collected volume with fresh, pre-warmed receptor fluid to maintain sink conditions.

  • Analysis:

    • Quantify the concentration of this compound and its metabolite, pantothenic acid, in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[1]

Data Presentation:

The following tables should be used to summarize the quantitative data obtained from the Franz diffusion cell assay.

Table 1: Cumulative Amount of this compound Permeated Through Skin

Time (hours)Formulation A (µg/cm²)Formulation B (µg/cm²)Control (µg/cm²)
1
2
4
6
8
12
24

Table 2: Skin Permeation Parameters of this compound

ParameterFormulation AFormulation BControl
Steady-State Flux (Jss) (µg/cm²/h)
Permeability Coefficient (Kp) (cm/h)
Lag Time (t_lag) (h)
Tape Stripping Method for Stratum Corneum Analysis

This minimally invasive technique is used to determine the amount of a substance present in the stratum corneum.

Objective: To assess the distribution and concentration of this compound within the stratum corneum.

Methodology:

  • Application: Apply the formulation to a defined area of the skin (in vivo or ex vivo) and leave for a specified period.

  • Stripping:

    • After the exposure time, remove any excess formulation from the skin surface.

    • Apply an adhesive tape disc to the treated area with consistent pressure for a few seconds.

    • Remove the tape strip in a single, swift motion.

    • Repeat this process sequentially for a predetermined number of strips (e.g., 10-20) on the same skin site.

  • Extraction: Extract the analyte (this compound and pantothenic acid) from each tape strip using a suitable solvent.

  • Analysis: Quantify the amount of the analyte in each extract using a validated analytical method like HPLC.

Data Presentation:

Table 3: Concentration of this compound in Stratum Corneum Layers

Tape Strip NumberDepth (approx. µm)Concentration (µg/cm²)
1
2
3
...
20

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the skin penetration of this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results & Interpretation Formulation Formulation Preparation (with this compound) Franz_Cell In Vitro Permeation Assay (Franz Diffusion Cell) Formulation->Franz_Cell Tape_Stripping Tape Stripping Formulation->Tape_Stripping Skin_Prep Skin Membrane Preparation (e.g., Porcine Ear Skin) Skin_Prep->Franz_Cell Skin_Prep->Tape_Stripping Receptor_Fluid_Analysis Receptor Fluid Analysis (HPLC) Franz_Cell->Receptor_Fluid_Analysis Tape_Strip_Analysis Tape Strip Analysis (HPLC) Tape_Stripping->Tape_Strip_Analysis Permeation_Data Permeation Data Analysis (Flux, Kp, Lag Time) Receptor_Fluid_Analysis->Permeation_Data SC_Distribution Stratum Corneum Distribution Profile Tape_Strip_Analysis->SC_Distribution Conclusion Conclusion on Skin Penetration Profile Permeation_Data->Conclusion SC_Distribution->Conclusion

Workflow for assessing skin penetration.

Formulation and Application Considerations

This compound is utilized in a wide range of cosmetic and dermatological products due to its beneficial properties. Its versatility in formulation is a key advantage.

  • Product Types: It can be incorporated into creams, lotions, serums, hair conditioners, and other leave-on and rinse-off products.

  • Concentration: The typical use level in cosmetic formulations can vary, with concentrations up to 2% being reported in some products.

  • pH: Formulations should ideally have a pH between 4 and 7.5 to ensure the stability of the molecule.[1]

  • Compatibility: It is compatible with many common cosmetic ingredients.

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive assessment of this compound skin penetration. By employing standardized in vitro methods such as the Franz diffusion cell assay and tape stripping, researchers can generate reliable quantitative data to understand its permeation characteristics and distribution within the skin. This information is critical for optimizing formulations to enhance the delivery of the active metabolite, pantothenic acid, and for substantiating product efficacy claims in the development of advanced skincare and dermatological products.

References

Application of DL-Pantothenyl Ethyl Ether in Metabolic Pathway Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Pantothenyl Ethyl Ether, a stable ethyl ether derivative of pantothenic acid (Vitamin B5), serves as a valuable tool in metabolic pathway research. Upon cellular uptake, it is metabolized to pantothenic acid, the essential precursor for the biosynthesis of Coenzyme A (CoA). CoA is a pivotal cofactor in a vast array of metabolic processes, including the citric acid (TCA) cycle, fatty acid synthesis and oxidation, and the synthesis of neurotransmitters. The enhanced stability and lipophilicity of this compound may offer advantages in cellular uptake compared to pantothenic acid, making it an effective agent for modulating intracellular CoA levels and studying the downstream metabolic consequences.

These application notes provide a comprehensive guide for utilizing this compound to investigate its impact on key metabolic pathways. Detailed protocols for essential experiments are provided to enable researchers to effectively design and execute their studies.

Metabolic Significance and Applications

This compound is anticipated to influence a range of metabolic pathways through its conversion to Coenzyme A. Its primary applications in metabolic research include:

  • Modulation of Coenzyme A Levels: Investigating the impact of increased CoA availability on cellular metabolism and function.

  • TCA Cycle Dynamics: Studying the effects on the flux and activity of the TCA cycle, a central hub of cellular respiration.

  • Lipid Metabolism: Elucidating its role in fatty acid synthesis, oxidation, and the formation of complex lipids.

  • Gene Expression Analysis: Examining the transcriptional regulation of key metabolic enzymes in response to altered CoA pools.

  • Cellular Bioenergetics: Assessing the overall impact on mitochondrial respiration and glycolysis.

Data Presentation: Quantitative Effects on Metabolic Parameters

The following tables summarize quantitative data from studies using pantothenic acid or its derivatives, which serve as a proxy for the expected effects of this compound.

Table 1: Effect of Pantothenic Acid Supplementation on Coenzyme A Levels

Cell Line/TissueTreatmentFold Change in Total CoAReference Study
Rat Liver HomogenatePantothenateSignificant Increase[1]
Human CD4+ T cellsPantothenate SupplementationIncreased[2]

Table 2: Impact of Pantothenic Acid on Lipid Metabolism

Organism/Cell TypeTreatmentObserved EffectQuantitative ChangeReference Study
Wulong GeeseDietary Pantothenic Acid (15.50 mg/kg)Lowest Feed:Gain Ratio-[3]
Megalobrama amblycephalaHigh-Fat Diet + Pantothenic Acid (240 mg/kg)Increased Liver SFA and PUFAP < 0.05[4]
Human SubjectsPantethine (derivative)Reduced LDL CholesterolSignificant Decrease[5]

Table 3: Influence of Pantothenic Acid on Cellular Bioenergetics in Human Brown Adipocytes

ParameterTreatment Concentration (Pantothenic Acid)Effect on Oxygen Consumption Rate (OCR)Reference Study
Basal Respiration0.5 µg/mLEnhanced[6]
Maximal Respiration0.5 µg/mLEnhanced[6]
ATP Production0.5 µg/mLElevated[6]
Basal Respiration4 and 16 µg/mLReduced[6]

Signaling Pathways and Experimental Workflows

Coenzyme A Biosynthesis Pathway

The primary mechanism of action of this compound is its conversion to pantothenic acid, which then enters the Coenzyme A biosynthetic pathway.

cluster_enzymes Enzymatic Steps PEE DL-Pantothenyl Ethyl Ether PA Pantothenic Acid (Vitamin B5) PEE->PA Cellular Esterases PP 4'-Phosphopantothenate PA->PP ATP -> ADP PANK Pantothenate Kinase (PANK) PPC 4'-Phosphopantothenoylcysteine PP->PPC ATP, Cysteine -> ADP, Pi PPCS PP-cysteine synthetase PPant 4'-Phosphopantetheine PPC->PPant -> CO2 PPCDC PP-cysteine decarboxylase dCoA Dephospho-CoA PPant->dCoA ATP -> PPi PPAT PP-adenylyltransferase CoA Coenzyme A dCoA->CoA ATP -> ADP DPCK Dephospho-CoA kinase

Caption: Coenzyme A biosynthesis from this compound.

Experimental Workflow for Investigating Metabolic Effects

A general workflow for studying the impact of this compound on cellular metabolism.

cluster_assays Downstream Assays start Start: Cell Culture treat Treatment with This compound (and controls) start->treat harvest Harvest Cells/Tissues treat->harvest coa_assay Coenzyme A Quantification (HPLC) harvest->coa_assay metabolomics Metabolomics Analysis (LC-MS/MS) harvest->metabolomics seahorse Cellular Bioenergetics (Seahorse XF Assay) harvest->seahorse qpcr Gene Expression Analysis (qPCR) harvest->qpcr analyze Data Analysis and Interpretation coa_assay->analyze metabolomics->analyze seahorse->analyze qpcr->analyze end Conclusion analyze->end

Caption: General experimental workflow.

Experimental Protocols

Protocol 1: Quantification of Total Coenzyme A Content

This protocol describes the measurement of total CoA levels in cultured cells following treatment with this compound, adapted from established methods.[7][8]

Materials:

  • Cultured cells (e.g., HepG2, HEK293T)

  • This compound (and vehicle control, e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Potassium hydroxide (KOH), 0.25 M

  • Trizma-HCl, 1 M

  • Monobromobimane (mBBr)

  • Acetic acid

  • HPLC system with a C18 column and fluorescence detector

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in culture dishes.

    • Treat cells with varying concentrations of this compound or vehicle control for the desired duration (e.g., 24-48 hours).

  • Cell Harvesting and Lysis:

    • Wash the cell monolayer twice with ice-cold PBS.

    • Add 1 mL of ice-cold water and scrape the cells.

    • Transfer the cell suspension to a glass tube containing 400 µL of 0.25 M KOH and 1.5 mL of water to hydrolyze CoA thioesters.[7]

    • Vortex vigorously and incubate at 55°C for 1 hour.[7]

  • Derivatization:

    • Add 150 µL of 1 M Trizma-HCl to adjust the pH to ~8.

    • Add 10 µL of 100 mM mBBr to derivatize the free thiol group of CoA.[7]

    • Incubate at room temperature for 2 hours in the dark.[7]

    • Stop the reaction by adding 100 µL of acetic acid.

  • Sample Preparation and HPLC Analysis:

    • Centrifuge the sample to pellet cell debris.

    • Analyze the supernatant using an HPLC system equipped with a C18 column.

    • Detect the CoA-bimane adduct using a fluorescence detector (λex = 393 nm, λem = 470 nm).[9]

    • Quantify CoA levels by comparing the peak area to a standard curve of known CoA concentrations.

Protocol 2: Analysis of Cellular Bioenergetics using Seahorse XF Analyzer

This protocol outlines the use of the Agilent Seahorse XF Analyzer to assess the impact of this compound on mitochondrial respiration and glycolysis.[10][11]

Materials:

  • Seahorse XF Analyzer and consumables (culture plates, cartridges)

  • Cultured cells

  • This compound

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF culture plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment:

    • Treat cells with this compound or vehicle control for the desired time.

  • Assay Preparation:

    • One hour before the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate at 37°C in a non-CO2 incubator.

    • Hydrate the sensor cartridge and load with the Mito Stress Test compounds (oligomycin, FCCP, rotenone/antimycin A) according to the manufacturer's instructions.

  • Seahorse XF Analysis:

    • Calibrate the instrument with the loaded sensor cartridge.

    • Replace the calibration plate with the cell culture plate.

    • Run the Mito Stress Test protocol to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).

  • Data Analysis:

    • Use the Seahorse Wave software to analyze the data and calculate key parameters of mitochondrial function (basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity).

Protocol 3: Quantitative Real-Time PCR (qPCR) for Metabolic Gene Expression

This protocol details the analysis of changes in the expression of key metabolic genes in response to this compound treatment.[12][13]

Materials:

  • Cultured cells treated with this compound

  • RNA extraction kit (e.g., TRIzol, RNeasy)

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for target metabolic genes (e.g., genes encoding enzymes in the TCA cycle, fatty acid synthesis) and housekeeping genes (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Harvest cells and extract total RNA using a commercial kit according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.

    • Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the expression of housekeeping genes.

Conclusion

This compound represents a promising tool for the in-depth investigation of metabolic pathways due to its role as a precursor to Coenzyme A. The provided application notes and protocols offer a framework for researchers to explore its effects on cellular bioenergetics, lipid metabolism, and the regulation of metabolic gene expression. By employing these methodologies, scientists can gain valuable insights into the intricate network of metabolic reactions and their regulation, contributing to a better understanding of cellular physiology and the development of novel therapeutic strategies for metabolic disorders.

References

Application Notes and Protocols for the Purification of Synthesized DL-Pantothenyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of synthesized DL-Pantothenyl ethyl ether, a derivative of pantothenic acid (Vitamin B5). The following methods are described: High Vacuum Distillation, Column Chromatography, and Recrystallization. Additionally, protocols for assessing the purity of the final product using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are provided.

Purification Techniques

Crude this compound synthesized in the laboratory may contain unreacted starting materials, by-products, and other impurities. The choice of purification method will depend on the nature and quantity of these impurities, as well as the desired final purity of the compound.

High Vacuum Distillation

High vacuum distillation is a suitable method for purifying thermally sensitive, high-boiling point liquids like this compound. By reducing the pressure, the boiling point of the compound is significantly lowered, thus preventing thermal degradation. This technique is effective for separating the desired product from non-volatile impurities and solvents with significantly different boiling points. A patent for related panthenol derivatives suggests that they can be purified by distillation in a high vacuum[1].

Experimental Protocol:

  • Apparatus Setup: Assemble a short-path distillation apparatus equipped with a vacuum pump, a cold trap, a heating mantle, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Loading: Transfer the crude this compound into the distillation flask.

  • Vacuum Application: Gradually apply a high vacuum to the system. A pressure in the range of 0.1 to 1 mmHg is recommended to sufficiently lower the boiling point.

  • Heating: Slowly heat the distillation flask using the heating mantle. The distillation temperature will be dependent on the applied vacuum but is anticipated to be in the range of 140-180 °C.

  • Fraction Collection: Collect the purified this compound in the pre-weighed receiving flask as it distills. The purified product should be a clear, colorless to slightly yellowish, viscous liquid.

  • System Shutdown: Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Quantitative Data Summary:

ParameterValueReference
Pressure0.1 - 1 mmHg (estimated)Analogy from DL-panthenol[2]
Temperature140 - 180 °C (estimated)Analogy from DL-panthenol[2]
Expected Purity> 98% (estimated)General expectation for distillation

Purification Workflow: High Vacuum Distillation

Workflow for High Vacuum Distillation crude Crude this compound distillation Short-Path Distillation (0.1-1 mmHg, 140-180 °C) crude->distillation purified Purified this compound distillation->purified impurities Non-Volatile Impurities distillation->impurities

Caption: High Vacuum Distillation Workflow.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For the purification of moderately polar compounds like N-substituted pantothenamides, silica gel is a common stationary phase[3]. The choice of mobile phase is critical for achieving good separation.

Experimental Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pour the slurry into a glass column, ensuring even packing without air bubbles. Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.

  • Equilibration: Equilibrate the packed column by running the initial mobile phase through it until the baseline is stable.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Begin elution with a suitable mobile phase system. A gradient elution starting with a less polar solvent system and gradually increasing the polarity is often effective. A common solvent system for similar compounds is a mixture of dichloromethane and methanol or ethyl acetate and hexane[3][4].

    • Start with a low polarity mobile phase (e.g., 98:2 Dichloromethane:Methanol).

    • Gradually increase the polarity (e.g., to 95:5, then 90:10 Dichloromethane:Methanol) to elute the desired compound.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary:

ParameterValueReference
Stationary PhaseSilica Gel (60-120 mesh)[3]
Mobile Phase (Gradient)Dichloromethane:Methanol (e.g., 98:2 to 90:10) or Ethyl Acetate:Hexane[3][4]
Expected Purity> 99% (estimated)General expectation for column chromatography

Purification Workflow: Column Chromatography

Workflow for Column Chromatography crude Crude this compound dissolve Dissolve in Mobile Phase crude->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate purified Purified this compound evaporate->purified

Caption: Column Chromatography Workflow.

Recrystallization

Recrystallization is a purification technique for solid compounds, or in the case of viscous liquids like this compound, it may be induced from a suitable solvent system. The principle relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. For the related compound DL-panthenol, crystallization can be achieved from solvent systems like ethanol/water or by using an anti-solvent like ethyl acetate or diethyl ether[2].

Experimental Protocol (Anti-Solvent Crystallization):

  • Dissolution: Dissolve the crude this compound in a minimal amount of a solvent in which it is highly soluble (e.g., ethanol or acetone) at room temperature.

  • Anti-Solvent Addition: Slowly add an anti-solvent (a solvent in which the product is poorly soluble, e.g., hexane or diethyl ether) dropwise while stirring until the solution becomes slightly turbid.

  • Crystallization Induction: Allow the solution to stand at room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Cooling: Once crystal formation begins, cool the flask in an ice bath to maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data Summary:

ParameterValueReference
SolventEthanol or Acetone[2]
Anti-SolventHexane or Diethyl Ether[2]
Expected Purity> 99% (estimated)General expectation for recrystallization

Purification Workflow: Recrystallization

Workflow for Recrystallization crude Crude this compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve cool Cool to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry purified Purified this compound dry->purified

Caption: Recrystallization Workflow.

Purity Assessment Protocols

After purification, it is essential to assess the purity of the this compound. The following analytical techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of a compound and quantifying any impurities. A reversed-phase HPLC method is generally suitable for compounds like panthenol and its derivatives[5][6].

Experimental Protocol:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common choice for similar molecules.

    • Start with a higher percentage of water and gradually increase the percentage of acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 210 nm.

  • Sample Preparation: Prepare a solution of the purified this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Run the sample and analyze the chromatogram for the presence of any impurity peaks. The purity can be calculated based on the area percentage of the main peak.

Quantitative Data Summary:

ParameterValueReference
ColumnC18[5][6]
Mobile PhaseAcetonitrile/Water with 0.1% Formic Acid (Gradient)[5]
Flow Rate1.0 mL/min[5]
DetectionUV at 210 nm[5]
Expected Purity> 99%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to identify and quantify volatile impurities. Derivatization may be necessary to increase the volatility of this compound.

Experimental Protocol:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 10 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Derivatize with a silylating agent (e.g., BSTFA) if necessary.

  • Analysis: Inject the sample and analyze the resulting total ion chromatogram and mass spectra of any observed peaks to identify impurities.

Quantitative Data Summary:

ParameterValueReference
ColumnHP-5MS or similarGeneral GC-MS practice
Carrier GasHeliumGeneral GC-MS practice
Temperature Program100-280 °CGeneral GC-MS practice
DetectionMass Spectrometry (EI)General GC-MS practice
Expected Purity> 99%
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the purified compound and identifying impurities. The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities[7][8].

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum. The spectrum should show the characteristic peaks for this compound. The integration of the peaks should correspond to the number of protons in the molecule.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum to confirm the carbon framework of the molecule.

  • Impurity Analysis: Carefully examine the spectra for any peaks that do not correspond to the desired product or the solvent. The percentage of impurity can be estimated by comparing the integration of the impurity peaks to the integration of the product peaks.

Quantitative Data Summary:

TechniqueSolventExpected PurityReference
¹H NMRCDCl₃ or D₂O> 99% (based on integration)[7][8]
¹³C NMRCDCl₃ or D₂OConfirms structure[7][8]

By following these detailed protocols, researchers, scientists, and drug development professionals can effectively purify synthesized this compound and confidently assess its purity for further applications.

References

Application Note: High-Throughput LC-MS/MS Method for the Quantitative Analysis of Pantothenic Acid and Its Derivatives in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantothenic acid (Vitamin B5) is an essential nutrient that serves as the precursor for the biosynthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways.[1][2][3][4][5] The quantification of pantothenic acid and its derivatives, such as 4'-phosphopantothenate and pantetheine, is crucial for understanding cellular metabolism, diagnosing nutritional deficiencies, and in the development of drugs that may impact these pathways. This application note provides a detailed protocol for a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of pantothenic acid and its key derivatives in biological samples.

Metabolic Pathway of Pantothenic Acid

Pantothenic acid is converted to Coenzyme A through a series of enzymatic reactions. Understanding this pathway is essential for interpreting the quantitative data of its intermediates.

Pantothenic_Acid_Metabolic_Pathway PA Pantothenic Acid (Vitamin B5) PP 4'-Phosphopantothenate PA->PP Pantothenate Kinase (PANK) PPC 4'-Phospho-N- pantothenoylcysteine PP->PPC PPCS PPT 4'-Phosphopantetheine PPC->PPT PPCDC dCoA Dephospho-CoA PPT->dCoA PPAT CoA Coenzyme A dCoA->CoA DPCK

Coenzyme A biosynthetic pathway from pantothenic acid.

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of pantothenic acid derivatives involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Tissue Homogenate) ProteinPrecipitation Protein Precipitation (e.g., with 5% SSA) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection LC Liquid Chromatography (Reversed-Phase C18) SupernatantCollection->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Quantification Quantification (Internal Standard Calibration) MS->Quantification DataReview Data Review and Reporting Quantification->DataReview

General workflow for LC-MS/MS analysis of pantothenic acid derivatives.

Experimental Protocols

Sample Preparation from Plasma/Serum

This protocol is optimized for the extraction of pantothenic acid and its derivatives from plasma or serum samples.[6][7]

Materials:

  • 5% (w/v) 5-Sulfosalicylic acid (SSA) in water, stored at 4°C

  • Internal standard (IS) solution (e.g., stable isotope-labeled pantothenic acid)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 20,000 x g and 4°C

Procedure:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Add 400 µL of ice-cold 5% SSA solution.

  • Vortex the mixture for 10 seconds.

  • Incubate on ice for 15 minutes to allow for complete protein precipitation.

  • Centrifuge at 20,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an LC-MS vial for analysis.

Sample Preparation from Tissues

For tissue samples, homogenization is required prior to protein precipitation.

Materials:

  • Tissue sample (e.g., liver, kidney)

  • Homogenizer (e.g., bead beater, sonicator)

  • 5% (w/v) 5-Sulfosalicylic acid (SSA) in water, stored at 4°C

  • Internal standard (IS) solution

Procedure:

  • Weigh approximately 50 mg of tissue and place it in a homogenization tube.

  • Add a volume of ice-cold 5% SSA and the internal standard solution appropriate for the tissue weight (e.g., 500 µL for 50 mg of tissue).

  • Homogenize the tissue until a uniform lysate is obtained.

  • Follow steps 4-6 from the plasma/serum preparation protocol.

Enzymatic Hydrolysis for Total Pantothenic Acid (from bound forms)

This protocol is for the determination of total pantothenic acid, including forms bound as CoA and acyl carrier proteins, typically in food matrices or cell lysates.[8]

Materials:

  • Tris-HCl buffer (pH 8.1)

  • Alkaline phosphatase solution

  • Pigeon liver extract (as a source of pantetheinase)

  • Sodium carbonate solution

Procedure:

  • Homogenize the sample in Tris-HCl buffer.

  • For food samples, an initial hydrolysis under pressure at 121°C may be required.[8]

  • Add internal standard, sodium carbonate solution, alkaline phosphatase, and pigeon liver extract.

  • Incubate the mixture for at least 8 hours at 37°C to liberate free pantothenic acid.

  • Proceed with protein precipitation as described in the plasma/serum protocol.

LC-MS/MS Method Parameters

The following tables summarize the recommended LC-MS/MS parameters for the analysis of pantothenic acid and its derivatives.

Table 1: Liquid Chromatography Parameters
ParameterSetting
Column Reversed-phase C18 or C30 (e.g., 150 x 2.1 mm, 3 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile or methanol
Gradient Optimized for separation of polar and non-polar analytes
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40°C
Injection Volume 5 - 20 µL
Table 2: Mass Spectrometry Parameters
ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150°C
Desolvation Gas Nitrogen
Desolvation Temp. 350 - 500°C
Collision Gas Argon
Table 3: MRM Transitions for Pantothenic Acid and Derivatives
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Pantothenic Acid 220.190.115 - 25
4'-Phosphopantothenate 299.1279.110 - 20
Pantetheine 279.1131.115 - 25
Internal Standard (e.g., ¹³C₆,¹⁵N₂-Pantothenic Acid) 227.196.115 - 25

Note: Collision energies should be optimized for the specific instrument used.

Quantitative Data Summary

The following tables provide a summary of typical quantitative performance data for the LC-MS/MS analysis of pantothenic acid.

Table 4: Method Validation Data for Pantothenic Acid
ParameterTypical ValueReference
Linearity Range 0.08 - 1.2 µg/mL[9][10]
10 - 1500 µg/L[8]
Limit of Detection (LOD) 3.0 µg/kg[8]
Limit of Quantification (LOQ) 0.42 - 5.0 µg/L[7]
Recovery 91.0% - 105%[8]
95% - 106%[9][10]
Precision (RSD) 0.46% - 3.0%[8]
2.5% - 6.0%[9][10]

Conclusion

This application note provides a comprehensive and detailed framework for the development and implementation of a robust LC-MS/MS method for the quantitative analysis of pantothenic acid and its key derivatives in biological matrices. The provided protocols and parameters can be adapted to specific research needs, offering a valuable tool for researchers, scientists, and drug development professionals in the study of cellular metabolism and drug-nutrient interactions. The high sensitivity and specificity of this method make it superior to older techniques and well-suited for the demands of modern biomedical research.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of DL-Pantothenyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of DL-Pantothenyl ethyl ether. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and troubleshooting strategies encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is primarily synthesized through two main routes:

  • Route A: Aminolysis of DL-Pantolactone followed by Etherification. This involves the reaction of DL-pantolactone with 3-ethoxypropylamine to form DL-Panthenol, which is then etherified using an ethylating agent.

  • Route B: Direct Etherification of DL-Panthenol. If DL-Panthenol is available as a starting material, it can be directly converted to the ethyl ether. The most common method for this step is the Williamson ether synthesis.[1][2][3]

Q2: What is the optimal pH for handling DL-Panthenol and its derivatives?

A2: DL-Panthenol is most stable in a pH range of 4 to 6.[4] In more acidic or alkaline conditions, it is susceptible to hydrolysis, breaking down into pantolactone and 3-aminopropanol.[4] It is crucial to control the pH during the workup and purification stages to prevent degradation of the product.

Q3: How does temperature affect the stability of the reactants and product?

A3: High temperatures can negatively impact the synthesis. DL-Panthenol can undergo racemization and degradation at temperatures above 70°C.[4] During purification by distillation, it is important to use high vacuum to keep the temperature as low as possible to avoid racemization of the final product.[5]

Q4: What are the key safety precautions to take during the synthesis?

A4: The synthesis involves the use of strong bases (like sodium hydride) and flammable solvents. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that all glassware is properly dried to prevent violent reactions with water-sensitive reagents.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Strategy
Incomplete reaction - Ensure stoichiometric amounts of reagents are used. - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction time or temperature cautiously, while monitoring for byproduct formation.
Side reactions - In the Williamson ether synthesis, elimination can be a major side reaction, especially with secondary or tertiary alkyl halides. Use a primary ethylating agent like ethyl bromide or ethyl iodide.[1][2] - Ensure anhydrous (dry) conditions, as water can consume the base and hydrolyze the starting materials.[3]
Degradation of product during workup - Maintain the pH of the aqueous workup solution between 4 and 6 to prevent hydrolysis of the amide bond.[4] - Avoid excessive heat during solvent evaporation.
Issue 2: Presence of Impurities in the Final Product
Potential Impurity Identification Method Troubleshooting Strategy
Unreacted DL-Panthenol HPLC, NMR- Ensure the etherification reaction goes to completion. - Optimize purification by column chromatography or vacuum distillation.
DL-Pantolactone HPLC, NMR- This can form from the degradation of DL-Panthenol.[4] - Maintain a neutral to slightly acidic pH during workup and storage.
3-Ethoxypropylamine NMR- Use a slight excess of the ethylating agent to ensure all the amine reacts. - Remove excess amine during the aqueous workup by washing with a dilute acid solution.
Byproducts from elimination reaction GC-MS, NMR- Use a less sterically hindered ethylating agent.[2] - Employ a milder base or lower reaction temperature.[3]

Experimental Protocols

Protocol 1: Synthesis of DL-Panthenol via Aminolysis of DL-Pantolactone (Representative Protocol)

This protocol is a general representation of the aminolysis of a lactone.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve DL-pantolactone in a suitable solvent (e.g., ethanol).

  • Reagent Addition: Add a stoichiometric amount of 3-ethoxypropylamine to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude DL-Panthenol can be used in the next step without further purification or can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound via Williamson Ether Synthesis (Representative Protocol)

This protocol is a general representation of the Williamson ether synthesis.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of DL-Panthenol in an anhydrous polar aprotic solvent (e.g., THF or DMF).

  • Base Addition: Cool the solution in an ice bath and add a strong base (e.g., sodium hydride, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir until the evolution of hydrogen gas ceases.

  • Ethylating Agent Addition: Add a solution of an ethylating agent (e.g., ethyl bromide) in the same anhydrous solvent dropwise via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction to room temperature and quench it by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Visualizations

Synthesis_Workflow cluster_aminolysis Step 1: Aminolysis cluster_etherification Step 2: Etherification (Williamson Synthesis) cluster_purification Step 3: Purification DL-Pantolactone DL-Pantolactone DL-Panthenol_crude DL-Panthenol_crude DL-Pantolactone->DL-Panthenol_crude + 3-Ethoxypropylamine DL-Pantothenyl_ethyl_ether_crude DL-Pantothenyl_ethyl_ether_crude DL-Panthenol_crude->DL-Pantothenyl_ethyl_ether_crude + Base + Ethylating Agent Pure_DL-Pantothenyl_ethyl_ether Pure_DL-Pantothenyl_ethyl_ether DL-Pantothenyl_ethyl_ether_crude->Pure_DL-Pantothenyl_ethyl_ether Column Chromatography or Vacuum Distillation

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Low_Yield Low Yield? Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Yes Side_Reactions Side Reactions Low_Yield->Side_Reactions Yes Degradation Product Degradation Low_Yield->Degradation Yes Optimize_Conditions Optimize Reaction Conditions Incomplete_Reaction->Optimize_Conditions Check_Reagents Check Reagent Purity & Anhydrous Conditions Side_Reactions->Check_Reagents Control_pH_Temp Control pH and Temperature in Workup Degradation->Control_pH_Temp

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Synthesis of DL-Pantothenyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of DL-Pantothenyl ethyl ether. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial synthesis route for this compound?

The primary industrial synthesis route for this compound is the direct aminolysis of DL-Pantolactone with 3-ethoxypropylamine. This reaction involves the ring-opening of the lactone by the amine to form the desired amide product, N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide. This method is favored for its efficiency and is often carried out under controlled temperature conditions, sometimes without a solvent to simplify purification.

Q2: What are the potential byproducts in the synthesis of this compound?

Several byproducts can form during the synthesis of this compound via the aminolysis of DL-Pantolactone. These can be categorized as follows:

  • Unreacted Starting Materials: Residual DL-Pantolactone and 3-ethoxypropylamine may be present in the final product if the reaction does not go to completion.

  • Impurities from Starting Materials: The purity of the starting materials is crucial. For instance, 3-aminopropanol is a known impurity in the synthesis of panthenol and, if present in the reaction mixture, could react with DL-Pantolactone to form D-Panthenol.

  • Side Reaction Products: At elevated temperatures, side reactions such as the formation of unsaturated amides can occur.

  • Racemization Products: The synthesis aims for the DL-racemic mixture. However, improper temperature control (exceeding 70-75°C) can lead to the racemization of the D-isomer of pantolactone, potentially altering the final product's stereochemistry.

Q3: What are "ester byproducts" in this synthesis?

The term "ester byproducts" in the context of industrial synthesis can be misleading. Given that the primary reaction is an aminolysis of a lactone (a cyclic ester), it's possible this refers to incompletely reacted lactone or other ester-containing impurities present in the starting materials. There is also a possibility of transesterification reactions if alcohol solvents are used under certain conditions, though solvent-free synthesis is common. Without specific industrial process details, the exact nature of these "ester byproducts" remains speculative.

Q4: How can I identify and quantify byproducts in my reaction mixture?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for identifying and quantifying this compound and its byproducts. Due to the lack of a strong chromophore in the molecule, detection is typically performed at low UV wavelengths (around 205-210 nm). Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for identifying volatile impurities and byproducts.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you may encounter during your experiments.

Issue 1: Low Yield of this compound

Question: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields can stem from several factors. Follow this troubleshooting workflow to identify and resolve the issue.

Caption: Troubleshooting workflow for low yield.

Troubleshooting Steps:

  • Verify Reactant Purity and Stoichiometry:

    • Problem: Impurities in DL-Pantolactone or 3-ethoxypropylamine can interfere with the reaction. Incorrect stoichiometry can lead to incomplete conversion.

    • Solution: Analyze the purity of your starting materials using techniques like GC-MS or NMR. Ensure accurate measurement of reactants. A slight excess of the amine is sometimes used to drive the reaction to completion.

  • Evaluate Reaction Conditions:

    • Problem: The aminolysis of lactones can be sensitive to temperature and reaction time. The reaction is often exothermic, and localized overheating can lead to side reactions.

    • Solution: Monitor the internal reaction temperature carefully. The reaction is typically conducted at temperatures between 50-80°C.[1] Optimize the reaction time by taking aliquots and analyzing the conversion rate by HPLC.

  • Consider a Catalyst:

    • Problem: The direct aminolysis of some lactones can be slow.

    • Solution: While often performed without a catalyst, the use of a Lewis acid catalyst such as aluminum chloride can sometimes facilitate the ring-opening of lactones.[2] However, this may require further optimization of reaction conditions.

Issue 2: Presence of Unexpected Peaks in the Chromatogram

Question: My HPLC analysis shows several unexpected peaks besides the main product. How can I identify these byproducts?

Answer: The presence of unexpected peaks indicates the formation of byproducts or the presence of impurities. Use the following guide to identify the potential sources.

Potential Byproduct Likely Cause Identification Method Mitigation Strategy
Unreacted DL-PantolactoneIncomplete reaction; insufficient reaction time or temperature.HPLC (compare retention time with a standard), GC-MS.Increase reaction time or temperature moderately. Ensure proper mixing.
Unreacted 3-ethoxypropylamineIncorrect stoichiometry; insufficient DL-Pantolactone.GC-MS.Adjust stoichiometry.
D-PanthenolPresence of 3-aminopropanol impurity in the starting amine.HPLC (compare retention time with a D-Panthenol standard).Use high-purity 3-ethoxypropylamine.
Unsaturated amidesHigh reaction temperatures.Mass Spectrometry (look for a mass corresponding to the loss of water).Maintain strict temperature control and avoid exceeding 80°C.
Racemized product (L-isomer)Excessive heat (above 70-75°C).[3]Chiral HPLC.Implement precise temperature control during the reaction and workup.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound by aminolysis of DL-Pantolactone.

Materials:

  • DL-Pantolactone

  • 3-ethoxypropylamine

  • Reaction vessel with a stirrer and temperature control

  • Heating mantle or oil bath

Procedure:

  • Charge the reaction vessel with DL-Pantolactone.

  • Under stirring, slowly add 3-ethoxypropylamine to the DL-Pantolactone. An exothermic reaction will occur.

  • Control the temperature of the reaction mixture, maintaining it at approximately 60-80°C.

  • Continue stirring at this temperature for 2-4 hours, or until the reaction is complete (monitored by HPLC).

  • Cool the reaction mixture to room temperature.

  • The product is a viscous liquid and can be purified by vacuum distillation if necessary.

Protocol 2: HPLC-UV Method for Purity Analysis

This protocol provides a starting point for developing an HPLC-UV method for the analysis of this compound and its potential byproducts.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.5) and a polar organic solvent like acetonitrile or methanol. A typical starting point could be an isocratic mobile phase of Buffer:Acetonitrile (90:10 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 205 nm[4]

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh a sample of the reaction mixture.

  • Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Analysis:

  • Inject a standard solution of this compound to determine its retention time.

  • Inject a standard of DL-Pantolactone to identify the retention time of the unreacted starting material.

  • Inject the sample solution and identify the peaks based on their retention times.

  • Quantify the main product and byproducts by comparing their peak areas to those of the standards.

Signaling Pathways and Workflows

Caption: General workflow for synthesis and analysis.

References

Technical Support Center: Synthesis of DL-Pantothenyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of DL-Pantothenyl ethyl ether. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during the synthesis of N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide from DL-pantolactone and 3-ethoxypropylamine.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and direct method is the aminolysis of DL-pantolactone with 3-ethoxypropylamine. This reaction involves the nucleophilic attack of the primary amine on the carbonyl group of the lactone, leading to the opening of the lactone ring to form the desired amide.

Q2: What are the starting materials for this synthesis?

A2: The key starting materials are DL-pantolactone and 3-ethoxypropylamine.

Q3: Are there any catalysts that can improve the reaction rate and yield?

A3: While the reaction can proceed without a catalyst, especially at elevated temperatures, certain catalysts can promote the aminolysis of lactones under milder conditions. Lewis acids like lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) have been shown to activate the lactone towards nucleophilic attack. Organic bases such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have also been reported as effective catalysts for lactone aminolysis.[1]

Q4: What is the expected yield for this reaction?

A4: With optimized conditions, yields can be quite high. For a similar synthesis of the D-isomer, near-quantitative yields have been reported.[2] However, the actual yield can be influenced by various factors as detailed in the troubleshooting guide below.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to observe the consumption of the starting materials (DL-pantolactone and 3-ethoxypropylamine) and the formation of the product. Infrared (IR) spectroscopy can also be used to monitor the disappearance of the lactone carbonyl peak and the appearance of the amide carbonyl peak.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My reaction has gone to completion, but the isolated yield of this compound is low. What are the potential causes and how can I improve it?

A: Low isolated yield despite complete consumption of starting materials can be due to several factors during the reaction and work-up.

Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature Ensure the reaction temperature is appropriate. A patent for a similar synthesis suggests heating to around 80°C for a couple of hours after the initial addition.[2] Excessively high temperatures can lead to side reactions and degradation.
Incorrect Stoichiometry of Reactants An inappropriate ratio of DL-pantolactone to 3-ethoxypropylamine can limit the yield. A slight excess of the amine can sometimes be beneficial to drive the reaction to completion, but a large excess can complicate purification. A 1:1 to 1:1.1 molar ratio of lactone to amine is a good starting point.
Presence of Moisture Water can hydrolyze the lactone starting material. Ensure that all glassware is thoroughly dried and use anhydrous solvents if applicable.
Product Loss During Work-up The product is a viscous liquid and can be lost during transfers and extraction. Ensure efficient extraction from the reaction mixture and minimize the number of transfer steps.
Inefficient Purification If purification is performed, for instance by column chromatography, the choice of solvent system is crucial to avoid product loss on the column. For viscous oils, vacuum distillation is a potential purification method, but care must be taken to avoid thermal degradation.
Issue 2: Presence of Impurities and Side Products

Q: I have obtained my product, but it is impure. What are the likely side products and how can I minimize their formation?

A: The main impurities are typically unreacted starting materials and potential side products from side reactions.

Potential Side Product/Impurity Minimization Strategy
Unreacted DL-pantolactone Increase reaction time or temperature (within limits). Consider using a catalyst to drive the reaction to completion.
Unreacted 3-ethoxypropylamine Use a stoichiometric amount or a slight excess of the lactone. Excess amine can be removed during work-up by washing with a dilute acidic solution.
Formation of colored byproducts Discoloration can sometimes occur, especially at higher temperatures. This may be due to the degradation of the amine or the product. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate this. If the product is colored, a charcoal treatment followed by filtration may be effective for decolorization.

Data Presentation

The following table provides an example of how reaction conditions can influence the yield, based on a patented procedure for a similar synthesis.[2]

Parameter Condition 1
Reactant A D-pantolactone
Reactant B 3-ethoxypropylamine
Molar Ratio (A:B) 1:0.9
Temperature Initial addition at < 56°C, then 80°C
Reaction Time 2 hours at 80°C
Solvent None (neat)
Observed Yield ~99%

Experimental Protocols

Synthesis of this compound via Aminolysis of DL-pantolactone

This protocol is adapted from a procedure for the synthesis of the D-isomer.[2]

Materials:

  • DL-pantolactone

  • 3-ethoxypropylamine

  • Reaction vessel with stirring and temperature control

  • Heating mantle

Procedure:

  • To a reaction vessel, add 3-ethoxypropylamine (1.0 equivalent).

  • With stirring, slowly add DL-pantolactone (1.0 to 1.1 equivalents) to the 3-ethoxypropylamine. The addition should be done at a rate that maintains the reaction temperature below 60°C, as the reaction is exothermic.

  • After the addition of DL-pantolactone is complete, heat the reaction mixture to 80°C.

  • Maintain the reaction mixture at 80°C with continuous stirring for 2-3 hours to ensure the reaction goes to completion.

  • After the reaction is complete, cool the mixture to room temperature. The resulting product is crude this compound, a viscous liquid.

Purification of this compound (General Procedure)

This compound is a high-boiling, viscous liquid. If high purity is required, the following methods can be considered, adapted from procedures for similar compounds like DL-panthenol.[3]

Vacuum Distillation:

  • Set up a short-path distillation apparatus.

  • Transfer the crude this compound to the distillation flask.

  • Gradually apply a vacuum.

  • Slowly heat the distillation flask. The distillation temperature will depend on the applied vacuum but is generally in the range of 120-150°C at reduced pressure.

  • Collect the purified this compound in the receiving flask.

Visualizations

Reaction Scheme

G reactant1 DL-pantolactone plus + reactant1->plus reactant2 3-ethoxypropylamine arrow Δ (Heat) product This compound plus->reactant2 arrow->product

Caption: Synthesis of this compound from DL-pantolactone.

Experimental Workflow

G start Start reactants Charge 3-ethoxypropylamine to reactor start->reactants add_lactone Slowly add DL-pantolactone (T < 60°C) reactants->add_lactone heat Heat to 80°C for 2-3 hours add_lactone->heat cool Cool to room temperature heat->cool product Crude DL-Pantothenyl ethyl ether cool->product purify Optional Purification (e.g., Vacuum Distillation) product->purify final_product Pure DL-Pantothenyl ethyl ether purify->final_product If required end End purify->end If not required final_product->end

Caption: Experimental workflow for this compound synthesis.

Troubleshooting Logic

G start Low Yield check_completion Is the reaction complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Complete Reaction check_completion->complete Yes optimize_conditions Increase time/temperature Consider catalyst incomplete->optimize_conditions check_workup Review work-up and purification steps complete->check_workup check_stoichiometry Verify reactant stoichiometry complete->check_stoichiometry check_moisture Ensure anhydrous conditions complete->check_moisture

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: DL-Pantothenyl Ethyl Ether in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of DL-Pantothenyl ethyl ether in cell culture media.

Troubleshooting Guide

Unexpected results when using this compound in cell culture can often be traced back to stability issues. This guide provides solutions to common problems researchers may encounter.

Issue Potential Cause(s) Recommended Solution(s)
Reduced or No Biological Effect Degradation of this compound: The compound is susceptible to hydrolysis in non-optimal pH conditions. Standard cell culture media is typically buffered to a pH of 7.2-7.4, which is within the stable range. However, cellular metabolism can cause pH shifts.[1][2][3] High Temperatures: Exposure to temperatures above 70-75°C can cause racemization, affecting biological activity.[2][3]- Monitor the pH of your cell culture medium regularly. If a significant drop in pH is observed, consider more frequent media changes or using a medium with stronger buffering capacity. - Prepare fresh stock solutions of this compound and add it to the media immediately before use. - Avoid heating the stock solution or media containing the compound to high temperatures. Thaw frozen stock solutions at room temperature or 37°C.
Inconsistent Results Between Experiments Inconsistent preparation of supplemented media: The timing and method of adding this compound to the media can affect its final concentration and stability. Batch-to-batch variation of the compound: Purity and formulation can vary between suppliers or even lots from the same supplier.- Standardize your protocol for supplementing media. Add the compound to the media at the same time point before each experiment. - Test each new batch of this compound for efficacy before use in critical experiments. - Aliquot the stock solution to avoid multiple freeze-thaw cycles.[4]
Precipitation in Media Poor solubility: While generally soluble in aqueous solutions, high concentrations or interactions with other media components could lead to precipitation.[1][2][5]- Ensure the stock solution is fully dissolved before adding it to the media. - Consider preparing a more dilute stock solution. - Visually inspect the media for any precipitation after adding this compound. If precipitation occurs, filter the media through a 0.22 µm filter before use.
Unexpected Cytotoxicity High concentration of the compound or its degradation products: While this compound is generally considered safe, very high concentrations or the accumulation of its breakdown products could be toxic to some cell lines.[6][7] Contamination: The stock solution or media could be contaminated with bacteria or fungi.- Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.[4][8] - Use sterile techniques for all manipulations and filter-sterilize the stock solution.[8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the stability of this compound in aqueous solutions?

A1: this compound is most stable in a neutral to slightly acidic pH range of 4 to 7.5.[1][2] It is less stable in strongly acidic or alkaline solutions due to hydrolytic cleavage.[1][2]

Q2: How does this compound exert its biological effect in cells?

A2: Upon absorption into cells, this compound is hydrolyzed to pantothenic acid (Vitamin B5).[1][2] Pantothenic acid is a crucial component of Coenzyme A, which plays a central role in cellular metabolism.[2]

Q3: What are the primary degradation products of this compound?

A3: Under acidic or basic conditions, this compound undergoes hydrolysis to yield Panthenol and other by-products.[1]

Q4: How should I prepare and store a stock solution of this compound?

A4: It is recommended to prepare a concentrated stock solution in a sterile, aqueous buffer (e.g., PBS) or water.[4] The stock solution should be filter-sterilized and stored in single-use aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[4]

Q5: How can I test the stability of this compound in my specific cell culture medium?

A5: You can perform a stability study by supplementing your cell culture medium with a known concentration of this compound and incubating it under your standard culture conditions (e.g., 37°C, 5% CO2).[9] At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the medium and analyze the concentration of the remaining compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolving: Under sterile conditions, dissolve the powder in sterile, nuclease-free water or phosphate-buffered saline (PBS) to the desired stock concentration (e.g., 100 mM).

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C for short-term or -80°C for long-term storage.[4]

Protocol 2: Stability Assessment of this compound in Cell Culture Medium via HPLC
  • Preparation of Media: Supplement your complete cell culture medium with a known concentration of this compound (e.g., the final concentration you use in your experiments).

  • Incubation: Incubate the supplemented medium in a sterile, capped tube under your standard cell culture conditions (37°C, 5% CO2).

  • Sampling: At predetermined time points (e.g., 0, 6, 12, 24, 48, and 72 hours), remove an aliquot of the medium.

  • Sample Preparation: If necessary, process the sample to remove proteins that could interfere with HPLC analysis (e.g., protein precipitation with acetonitrile).

  • HPLC Analysis: Analyze the concentration of this compound in each sample using a validated HPLC method. A reverse-phase C18 column is often suitable. The mobile phase could consist of a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).[10]

  • Data Analysis: Plot the concentration of this compound as a function of time to determine its stability profile in your specific medium.

Visualizations

cluster_workflow Experimental Workflow for Stability Assessment Prep Prepare Supplemented Cell Culture Medium Incubate Incubate at 37°C, 5% CO2 Prep->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Data Determine Stability Profile Analyze->Data

Caption: Workflow for assessing the stability of this compound.

cluster_pathway Cellular Conversion and Action DL_PEE DL-Pantothenyl Ethyl Ether Hydrolysis Hydrolysis DL_PEE->Hydrolysis Cellular Uptake Pantothenic_Acid Pantothenic Acid (Vitamin B5) Hydrolysis->Pantothenic_Acid Coenzyme_A Coenzyme A Pantothenic_Acid->Coenzyme_A Metabolism Cellular Metabolism Coenzyme_A->Metabolism

Caption: Cellular conversion pathway of this compound.

References

Technical Support Center: Overcoming Solubility Challenges of DL-Pantothenyl Ethyl Ether in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered with DL-Pantothenyl ethyl ether during experimental assays.

Frequently Asked Questions (FAQs)

1. What is the general solubility profile of this compound?

This compound is a viscous liquid that is generally soluble in water, ethanol, propylene glycol, and glycerin.[1] It is also readily miscible with various cosmetic oils such as corn, sunflower, peanut, and castor oil.[1] However, it is insoluble in mineral oil, paraffin oil, and cyclomethicone.[1]

2. What factors can influence the solubility of this compound in aqueous solutions?

Several factors can affect its solubility, including:

  • pH: this compound is most stable in a pH range of 4.0 to 7.5.[2] In strongly acidic or alkaline conditions, it can undergo hydrolysis, which may affect its solubility and activity.[2]

  • Temperature: While gentle heating can aid dissolution, excessive heat (above 70-75°C) may cause racemization.[2]

  • Concentration: Even in solvents where it is considered soluble, exceeding its saturation limit can lead to precipitation.[2]

  • Other Ingredients: High concentrations of salts or interactions with other formulation components can decrease its solubility through a "salting-out" effect.[2]

3. How can I distinguish between precipitation and chemical degradation?

Distinguishing between these two phenomena is crucial for accurate troubleshooting:

  • Precipitation is a physical process where the compound comes out of solution. It often appears as cloudiness, crystals, or an oily layer. This process is potentially reversible by changing the solvent conditions (e.g., dilution, adding a co-solvent, or gentle warming).

  • Chemical degradation involves the breakdown of the molecule, such as through hydrolysis.[3] This is an irreversible process. Degradation can be assessed by analytical methods like HPLC, which can separate the parent compound from its degradation products.[3] A change in the solution's pH without the addition of an acid or base can also indicate degradation.

Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventSolvent TypeSolubility
WaterAqueousSoluble[4]
EthanolAlcoholFreely Soluble/Miscible[3]
Propylene GlycolGlycolFreely Soluble/Miscible[3]
GlycerinPolyolFreely Soluble/Miscible[3]
Corn OilNatural OilReadily Miscible[1]
Sunflower OilNatural OilReadily Miscible[1]
Peanut OilNatural OilReadily Miscible[1]
Castor OilNatural OilReadily Miscible[1]
Mineral OilHydrocarbonInsoluble[1]
Paraffin OilHydrocarbonInsoluble[1]
CyclomethiconeSiliconeInsoluble[1]

Troubleshooting Guide

Issue 1: this compound is not dissolving in my chosen aqueous buffer.

  • Question: I'm trying to dissolve this compound in my cell culture media/buffer, but it's forming an oily layer/precipitate. What should I do?

  • Answer: This is a common issue when introducing a viscous, lipophilic compound into a purely aqueous environment. Here's a step-by-step approach:

    • Prepare a Concentrated Stock Solution: First, dissolve the this compound in a water-miscible organic solvent to create a high-concentration stock solution.[5] Common choices for cell-based assays include DMSO or ethanol.[6] Aim for a concentration that allows for a significant dilution into your final assay medium, keeping the final solvent concentration low (typically <1%, and ideally <0.1%) to minimize solvent-induced toxicity.[5][7]

    • Serial Dilution: Perform serial dilutions of your stock solution in the assay medium.[5] It is critical to vortex or mix vigorously immediately after each dilution step to prevent localized high concentrations that can lead to precipitation.[5]

    • Check the Final Concentration: Ensure the final concentration of this compound in your assay does not exceed its solubility limit in the final medium.

Issue 2: My solution of this compound becomes cloudy over time.

  • Question: My this compound solution was initially clear, but it has now become cloudy. What could be the cause?

  • Answer: Cloudiness that appears over time can be due to either delayed precipitation or chemical degradation.

    • Verify pH: Check the pH of your solution. This compound is less stable in acidic (below pH 4) and alkaline (above pH 7.5) conditions, which can lead to hydrolysis and the formation of less soluble degradation products.[2] If the pH is outside this range, consider preparing a fresh solution in a buffered system within the optimal pH range.

    • Temperature Effects: If the solution was prepared at an elevated temperature and then cooled, the compound may be precipitating out as it reaches its solubility limit at the lower temperature. Try re-warming a small aliquot to see if it redissolves. If it does, you may need to work at a slightly elevated temperature or use a co-solvent to maintain solubility at room temperature.

    • Analytical Confirmation: To definitively determine if degradation has occurred, analyze the sample using a stability-indicating method like HPLC.[3] This will allow you to quantify the amount of intact this compound and detect the presence of any degradation products.

Issue 3: How can I dissolve this compound in a non-polar organic solvent?

  • Question: My assay requires the use of a non-polar organic solvent where this compound is insoluble. How can I prepare my sample?

  • Answer: While this compound is insoluble in highly non-polar solvents like mineral oil, you may be able to use a co-solvent system.

    • Select a Co-solvent: Choose a co-solvent that is miscible with your primary non-polar solvent and in which this compound is soluble. Ethanol could be a suitable choice.[3]

    • Titration Method: Dissolve the this compound in the minimum amount of the co-solvent (e.g., ethanol). Then, slowly add the non-polar solvent while continuously mixing. Observe for any signs of precipitation. This will help you determine the maximum proportion of the non-polar solvent that can be tolerated.

    • Consider an Alternative Assay Design: If a suitable co-solvent system cannot be found, you may need to reconsider the assay design to use a solvent system that is more compatible with the solubility of this compound.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Flask Method)

This protocol is based on the OECD Test Guideline 105 for determining water solubility.

Objective: To determine the saturation solubility of this compound in an aqueous buffer at a specific temperature.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • Glass flasks with stoppers

  • Constant temperature water bath or incubator

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Centrifuge and/or syringe filters (0.45 µm)

  • Validated analytical method for quantification (e.g., HPLC)

Procedure:

  • Preparation: Add an excess amount of this compound to a flask containing a known volume of the aqueous buffer. The excess compound should be visible to ensure saturation.

  • Equilibration: Place the flask in a constant temperature bath (e.g., 25°C or 37°C) and stir for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Stop stirring and allow the undissolved compound to settle. Separate the saturated aqueous phase from the excess solid by either centrifugation or filtration.

  • Quantification: Analyze the concentration of this compound in the clear aqueous phase using a validated HPLC method.

  • Replicates: Perform the experiment in at least triplicate to ensure the reliability of the results.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in a solution.

Method:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Detection: UV detection at 210 nm.

  • Sample Preparation: Dilute samples as needed with the mobile phase to fall within the range of the standard curve. If proteins are present, precipitate them with ice-cold acetonitrile and centrifuge before injecting the supernatant.[4]

  • Standard Curve: Prepare a series of known concentrations of this compound in the same solvent as the samples to create a standard curve for quantification.

Visualizations

Caption: Troubleshooting workflow for this compound solubility issues.

MetabolicPathway PEE Pantothenyl Ethyl Ether Hydrolysis Hydrolysis & Oxidation PEE->Hydrolysis PA Pantothenic Acid (Vitamin B5) PANK Pantothenate Kinase (PANK) PA->PANK PPA 4'-Phosphopantothenate PPCS PP-cysteine Synthetase (PPCS) PPA->PPCS PPAC 4'-Phosphopantothenoyl-cysteine PPCDC PP-cysteine Decarboxylase (PPCDC) PPAC->PPCDC PP 4'-Phosphopantetheine PPAT PP-adenylyltransferase (PPAT) PP->PPAT DPC Dephospho-CoA DPCK Dephospho-CoA Kinase (DPCK) DPC->DPCK CoA Coenzyme A (CoA) Hydrolysis->PA PANK->PPA PPCS->PPAC PPCDC->PP PPAT->DPC DPCK->CoA

Caption: Metabolic conversion of Pantothenyl Ethyl Ether to Coenzyme A.

References

Technical Support Center: Minimizing Degradation of Pantothenic Acid Ethers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of pantothenic acid ethers and related derivatives during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary pantothenic acid derivatives used in research and what are their stability considerations?

A1: Besides pantothenic acid itself, common derivatives include D-Panthenol, DL-Panthenol, and panthenyl ethyl ether. D-Panthenol is generally more stable than pantothenic acid salts, especially in acidic conditions (pH 3 to 6).[1][2] Panthenyl ethyl ether is a stable, lipophilic derivative of panthenol valued for its enhanced penetration of skin and hair.[3][4] Calcium pantothenate is a more stable salt form of pantothenic acid.[2][5]

Q2: What are the main degradation pathways for pantothenic acid ethers and derivatives?

A2: The primary degradation pathways include:

  • Hydrolysis: The amide bond in panthenol and its ethers can be cleaved under acidic (pH < 4) or alkaline (pH > 7.5) conditions, resulting in the formation of pantoic acid and the corresponding amino alcohol (e.g., 3-aminopropanol for panthenol).[1][6] In strongly acidic environments (pH 1-3), panthenyl ethyl ether can also undergo acid-catalyzed hydrolysis at the ether bond.[7]

  • Racemization: Exposure to high temperatures (above 70-75°C) can cause the biologically active D-form of these compounds to convert to a mixture of D- and L-isomers (a racemic mixture), which may reduce biological activity.[1][6][7]

Q3: What is the optimal pH range to maintain the stability of panthenyl ethyl ether?

A3: Panthenyl ethyl ether is most stable in a neutral to slightly acidic pH range of 4.0 to 7.5.[7][8] Within this range, it shows excellent resistance to hydrolytic degradation.[7]

Q4: How does temperature affect the stability of these compounds?

A4: Elevated temperatures significantly accelerate degradation. For instance, panthenyl ethyl ether maintains its structural integrity up to 70-75°C, beyond which racemization can occur.[7] It is recommended to add heat-sensitive derivatives like DL-Panthenol to formulations during the cool-down phase of production (below 40°C).[6]

Q5: Are there any known stabilizers for panthenol and its derivatives?

A5: Yes, for panthenol, lactones such as α-hydroxy-β,β-dimethyl-γ-butyrolactone (pantoyl lactone) have been shown to be effective stabilizers.[6] The formation of panthenol citrate has also been reported to have antioxidative and photoprotective properties.[6]

Q6: How are pantothenic acid ethers metabolized in biological systems?

A6: When applied topically, panthenyl ethyl ether is absorbed by the skin and hydrolyzed by endogenous enzymes, likely carboxylesterases (CES), to form pantothenic acid (Vitamin B5) and ethanol.[3] Pantothenic acid is then utilized by cells to synthesize Coenzyme A (CoA).[3][9]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with pantothenic acid ethers and derivatives.

Problem Possible Cause Suggested Solution
Loss of biological activity or potency in your compound. Degradation due to improper pH. Verify the pH of your solution. Adjust to the optimal range of 4.0-7.5 for panthenyl ethyl ether and 4-6 for panthenol.[6][7] Use buffered solutions to maintain a stable pH.
Thermal degradation and racemization. Avoid exposing the compound to temperatures above 70°C.[1][7] Store stock solutions and final products in a cool, dark place. When heating is necessary for other components, add the pantothenic acid derivative during the cooling phase.[6]
Cloudiness or precipitation in aqueous formulations. Microbial contamination. Panthenol solutions, especially at neutral pH, can be susceptible to microbial growth. Use appropriate preservatives and sterile techniques.
Formation of insoluble degradation products. The degradation products, such as pantoic acid, may have different solubility profiles. This indicates significant degradation has occurred. Re-evaluate your formulation and storage conditions (pH, temperature).[6]
Inconsistent experimental results. Interaction with other formulation ingredients. Conduct compatibility studies with all excipients in your formulation. Certain preservatives or high concentrations of salts can impact stability.[1] Strong oxidizing agents should also be avoided.[3]
Use of the less active L-isomer. Ensure you are using the biologically active D-form or account for the reduced activity of a DL-racemic mixture.[1]

Quantitative Data Summary

The stability of pantothenic acid derivatives is highly dependent on pH and temperature. The following table summarizes key stability parameters.

Compound Parameter Condition Observation Citation
Panthenyl Ethyl Ether pH StabilitypH 4.0 - 7.5Optimal stability, resistant to hydrolysis.[7][8]
pH StabilitypH 1 - 3Susceptible to acid-catalyzed hydrolysis (ether bond cleavage).[7]
Thermal StabilityUp to 70-75°CMaintains structural integrity.[7]
Thermal Stability> 70-75°CRacemization may occur.[7]
DL-Panthenol pH StabilitypH 4 - 6Most stable range.[1][6]
pH StabilityAcidic or AlkalineSusceptible to hydrolytic cleavage of the amide bond.[1]
Thermal Stability> 70°CRacemization and cleavage can occur.[1]

Experimental Protocols

Protocol 1: HPLC Method for Stability Analysis of Panthenyl Ethyl Ether

This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method to quantify panthenyl ethyl ether and its primary degradation product, pantothenic acid, to assess stability.

1. Materials and Reagents:

  • Panthenyl ethyl ether standard

  • Pantothenic acid standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer components)

  • RP-C18 HPLC column

  • HPLC system with UV detector

2. Preparation of Standard Solutions:

  • Prepare stock solutions of panthenyl ethyl ether and pantothenic acid in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range in the samples.

3. Sample Preparation:

  • Dilute the experimental samples containing panthenyl ethyl ether with the mobile phase to a concentration within the calibration range.

  • Filter the samples through a 0.45 µm syringe filter before injection.

4. HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: 210 nm

  • Column Temperature: 30°C

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area versus the concentration for the standard solutions.

  • Determine the concentration of panthenyl ethyl ether and pantothenic acid in the experimental samples using the calibration curve.

  • Calculate the percentage of degradation over time by monitoring the decrease in panthenyl ethyl ether concentration and the increase in pantothenic acid concentration.

Visualizations

Signaling Pathway: Conversion of Pantothenic Acid to Coenzyme A

Pantothenic acid is a crucial precursor for the biosynthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic reactions.[3][9] The enzymatic conversion pathway is illustrated below.

Pantothenic_Acid_to_CoA cluster_0 Cellular Cytoplasm PA Pantothenic Acid (Vitamin B5) PANK Pantothenate Kinase (PANK) PA->PANK PP 4'-Phosphopantothenate PANK->PP ATP -> ADP PPCS PP-cysteine synthetase PP->PPCS PPC 4'-Phospho-N- pantothenoylcysteine PPCS->PPC Cysteine, ATP -> ADP PPCDC PPC decarboxylase PPC->PPCDC PPant 4'-Phosphopantetheine PPCDC->PPant CO2 PPAT PP-adenylyl transferase PPant->PPAT dPC Dephospho-CoA PPAT->dPC ATP -> PPi DPCK Dephospho-CoA kinase dPC->DPCK CoA Coenzyme A DPCK->CoA ATP -> ADP

Caption: Biosynthesis of Coenzyme A from Pantothenic Acid.

Experimental Workflow: Stability Assessment

A logical workflow is essential for accurately assessing the stability of pantothenic acid ethers in your experiments.

Stability_Workflow start Start: Define Experimental Conditions (pH, Temp, etc.) prep Prepare Samples and Controls start->prep storage Store Samples under Defined Conditions prep->storage sampling Collect Aliquots at Specific Time Points storage->sampling sampling->storage Continue Incubation analysis Analyze Samples using Validated Method (e.g., HPLC) sampling->analysis data Quantify Parent Compound and Degradation Products analysis->data eval Evaluate Stability Profile (Calculate Degradation Rate) data->eval end End: Determine Optimal Conditions eval->end

Caption: Workflow for assessing the stability of a compound.

References

Technical Support Center: Addressing Impurities in Commercial DL-Pantothenyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying, analyzing, and addressing impurities in commercial DL-Pantothenyl ethyl ether.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

A1: this compound, also known as Panthenyl ethyl ether, is the ethyl ether derivative of pantothenol (Pro-vitamin B5).[1][2] It is a clear, colorless to light yellow viscous liquid.[2] Due to its enhanced penetration properties compared to panthenol, it is frequently used in cosmetic and pharmaceutical research, particularly in formulations for skin and hair care to improve moisturization and conditioning.[2][3] In cellular and molecular biology, it serves as a precursor to pantothenic acid (Vitamin B5), which is essential for the synthesis of Coenzyme A, a vital molecule in numerous metabolic pathways.[4]

Q2: What are the potential impurities I might encounter in commercial this compound?

A2: Impurities in commercial this compound can originate from the manufacturing process, degradation, or improper storage. Based on its synthesis from DL-Pantolactone and 3-ethoxypropylamine, potential impurities include:

  • Unreacted Starting Materials:

    • DL-Pantolactone

    • 3-Ethoxypropylamine

  • Byproducts of Synthesis:

    • Polymers or oligomers formed from side reactions.

  • Degradation Products:

    • Pantothenic Acid and Ethanol: Resulting from hydrolysis of the ether linkage, especially under strongly acidic or alkaline conditions.[5]

    • D- and L-enantiomers: Racemization can occur if the product is exposed to temperatures above 70-75°C, leading to a mixture of D- and L-Pantothenyl ethyl ether.[2][5]

  • Other Potential Contaminants:

    • Residual solvents used during synthesis and purification.

    • Heavy metals.

Q3: How can I analyze the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for analyzing the purity of this compound and quantifying its impurities. A reversed-phase HPLC method is generally effective. Please refer to the "Experimental Protocols" section for a recommended HPLC methodology.

Q4: How should I store this compound to minimize degradation?

A4: To minimize degradation, this compound should be stored in a cool, dark place in a well-sealed container. Avoid exposure to high temperatures (above 70°C) to prevent racemization.[5] It is also advisable to protect it from strongly acidic or alkaline environments to prevent hydrolysis.[5]

Troubleshooting Guides

HPLC Analysis Troubleshooting

This guide addresses common issues encountered during the HPLC analysis of this compound.

Issue Potential Cause Troubleshooting Steps
Peak Tailing for this compound peak Interaction of the basic amine group with residual silanol groups on the silica-based column packing.[1][6][7][8]1. Adjust Mobile Phase pH: Lower the pH of the mobile phase to 2.5-3.5 to ensure the protonation of silanol groups and the analyte.[6][7] 2. Use an End-Capped Column: Employ a column with end-capping to reduce the number of accessible silanol groups.[8] 3. Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to mask the silanol groups.
Shifting Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column degradation.1. Ensure Proper Mobile Phase Preparation: Accurately prepare and degas the mobile phase. 2. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times. 3. Equilibrate the Column: Ensure the column is fully equilibrated with the mobile phase before analysis.
Ghost Peaks 1. Contamination in the injection system. 2. Impurities in the mobile phase or sample solvent. 3. Carryover from previous injections.1. Clean the Injector: Flush the injector port and syringe with a strong solvent. 2. Use High-Purity Solvents: Employ HPLC-grade solvents for both the mobile phase and sample preparation. 3. Run Blank Injections: Inject a blank solvent to confirm if the ghost peaks are from the system.
Poor Resolution Between Impurity Peaks 1. Inappropriate mobile phase composition. 2. Suboptimal flow rate. 3. Column with low efficiency.1. Optimize Mobile Phase: Adjust the organic-to-aqueous ratio or try a different organic modifier (e.g., methanol instead of acetonitrile). 2. Adjust Flow Rate: Lower the flow rate to improve separation, though this will increase run time. 3. Use a High-Efficiency Column: Employ a column with a smaller particle size or a longer length.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound and Impurities

This protocol provides a starting point for developing a validated HPLC method.

Parameter Recommendation
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably end-capped.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile Rationale: The acidic mobile phase helps to protonate the amine group of the analyte and silanol groups on the column, reducing peak tailing.
Gradient Start with a low percentage of B (e.g., 5%), and gradually increase to elute impurities with different polarities. A suggested gradient is: 0-5 min: 5% B; 5-20 min: 5-95% B; 20-25 min: 95% B; 25-30 min: 5% B (re-equilibration).
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (where the amide bond shows absorbance)
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the initial mobile phase composition (e.g., 95:5 A:B) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: General Purification Strategy for this compound

For removing polar impurities and unreacted starting materials from the viscous, water-soluble this compound, a combination of techniques may be necessary.

  • Aqueous Wash:

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to protonate and extract the basic 3-ethoxypropylamine into the aqueous layer.[9]

    • Wash with a saturated sodium bicarbonate solution to remove any acidic impurities.

    • Wash with brine and dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the organic solvent under reduced pressure.

  • Chromatography:

    • For further purification, column chromatography can be employed. Due to the polar nature of the product, normal-phase silica gel may lead to strong adsorption. An alternative is to use an amine-functionalized silica gel column or reversed-phase chromatography.[10]

  • Distillation:

    • As this compound is a viscous liquid, short-path distillation under high vacuum can be used as a final purification step to remove non-volatile impurities. Care must be taken to keep the temperature below 70°C to avoid racemization.[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis sample Commercial this compound dissolve Dissolve in Initial Mobile Phase sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc Reversed-Phase HPLC-UV filter->hplc data Data Acquisition hplc->data chromatogram Chromatogram Review data->chromatogram quantify Quantify Impurities chromatogram->quantify report Generate Report quantify->report

Caption: Experimental workflow for HPLC analysis of this compound.

troubleshooting_logic start HPLC Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No tailing Peak Tailing peak_shape->tailing Yes resolution Poor Resolution? retention_time->resolution No mobile_phase_prep Check Mobile Phase Prep retention_time->mobile_phase_prep Yes optimize_mobile_phase Optimize Mobile Phase resolution->optimize_mobile_phase Yes end Problem Resolved resolution->end No adjust_ph Adjust Mobile Phase pH tailing->adjust_ph use_endcapped Use End-capped Column tailing->use_endcapped adjust_ph->end use_endcapped->end column_temp Check Column Temperature mobile_phase_prep->column_temp column_temp->end adjust_flow Adjust Flow Rate optimize_mobile_phase->adjust_flow adjust_flow->end

Caption: Troubleshooting logic for common HPLC issues.

signaling_pathway pee This compound hydrolysis Hydrolysis (in skin/cells) pee->hydrolysis pa Pantothenic Acid (Vitamin B5) hydrolysis->pa pak Pantothenate Kinase pa->pak phospho_pa 4'-Phosphopantothenate pak->phospho_pa coa_synth Coenzyme A Synthesis Pathway phospho_pa->coa_synth coa Coenzyme A coa_synth->coa metabolism Cellular Metabolism (e.g., TCA Cycle, Fatty Acid Synthesis) coa->metabolism

Caption: Metabolic pathway of this compound to Coenzyme A.

References

Technical Support Center: Optimization of Pantolactone Aminolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of pantolactone aminolysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis of panthenol and related hydroxyamides.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: Why is my pantolactone aminolysis reaction showing a low yield or slow conversion rate?

A1: Low yields or slow reaction rates in pantolactone aminolysis are common issues that can stem from several factors. Lactones are generally stable, and their aminolysis can be challenging without proper optimization.[1][2] Consider the following troubleshooting steps:

  • Inadequate Catalysis: The reaction often requires a catalyst to proceed efficiently under mild conditions. Without a catalyst, forcing conditions like high temperatures or pressures may be necessary, which can lead to side reactions.[1] Organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or Lewis acids like lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) have been shown to be highly effective.[1][3]

  • Sub-optimal Solvent Choice: The choice of solvent significantly impacts reaction efficiency. For TBD-catalyzed reactions, toluene has been identified as a superior solvent.[1] In LiNTf₂-catalyzed systems, chloroform at reflux has provided quantitative conversion.[3] Protic solvents like ethanol or water can sometimes facilitate the reaction by activating the lactone through hydrogen bonding.[4]

  • Steric Hindrance: The structure of your amine substrate is crucial. Sterically hindered amines (e.g., α-tertiary amines like diisopropylamine) or electronically deactivated amines (e.g., aniline) can result in significantly lower yields.[1][3]

  • Incorrect Stoichiometry: While traditional methods often use a large excess of the amine, modern catalytic methods can achieve high conversion with stoichiometric amounts.[3] However, optimizing the lactone-to-amine ratio can be beneficial; using 1-2 equivalents of lactone may be sufficient to maintain good yields.[1]

  • Reaction Temperature: Contrary to common belief, excessive heat does not always improve the yield and can lead to byproduct formation.[1] TBD-catalyzed reactions, for instance, proceed efficiently at room temperature.[1] For other systems, like those using LiNTf₂, elevated temperatures (e.g., 85°C) may be optimal.[3]

Q2: What is the best catalyst for pantolactone aminolysis and what loading should I use?

A2: The "best" catalyst depends on your specific substrates and desired reaction conditions. Two highly effective options reported in the literature are:

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): An organocatalyst that is highly efficient for a wide range of lactones and amines under mild, room temperature conditions. It selectively activates lactones over acyclic esters. A catalyst loading of 10 mol% is often sufficient, as increasing it further may not significantly improve the yield.[1]

  • Lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂): A Lewis acid catalyst that activates the lactone carbonyl group, facilitating nucleophilic attack. It is particularly valuable when using stoichiometric amounts of expensive amines.[3]

The proposed mechanism for TBD involves the formation of a reactive acyl-TBD intermediate.[1]

Q3: How do I choose the right solvent for my reaction?

A3: Solvent choice is critical for yield optimization. A screening of solvents is recommended for any new substrate combination.

  • For TBD-catalyzed aminolysis , non-polar aprotic solvents are generally effective. Toluene was found to give a 92% yield in a model reaction, outperforming other solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN).[1]

  • For LiNTf₂-catalyzed aminolysis , chloroform at reflux temperature (85°C) was found to be the optimal choice, leading to quantitative conversion.[3] Other solvents like ethanol and dichloromethane resulted in lower yields.[3]

Q4: My reaction is not proceeding to completion. What can I do to improve conversion?

A4: If you are experiencing incomplete conversion, consider the following:

  • Increase Reaction Time: Some substrates, particularly those with more steric bulk, may require longer reaction times. While some reactions are complete in as little as 4 hours, others may need up to 24 hours to achieve optimal yields.[1]

  • Re-evaluate Catalyst Choice and Loading: Ensure your chosen catalyst is appropriate for your substrates. If using a low catalyst loading, a modest increase (e.g., from 5 mol% to 10 mol%) might improve the rate and completion.[1]

  • Check Reagent Purity: Impurities in either the pantolactone or the amine can inhibit the catalyst or participate in side reactions. Ensure reagents are pure and dry, as water can sometimes interfere, although it has also been used as a liquid-assisted grinding (LAG) agent in mechanochemical approaches.[4]

  • Consider Amine Salt Formation: If your amine is stored as a hydrochloride salt, it must be converted to the free amine before use, for example, by extraction from a sodium carbonate solution.[1]

Q5: What are the typical byproducts in pantolactone aminolysis, and how can they be minimized?

A5: The primary byproducts are typically unreacted starting materials.[2] In industrial settings, residual amines and solvents are common impurities that must be removed during purification.[2] Side reactions are generally minimal when using optimized catalytic methods.[1] To minimize byproducts:

  • Use a highly selective catalyst like TBD, which avoids side reactions.[1]

  • Optimize stoichiometry to avoid a large excess of any one reagent.[1]

  • Employ mild reaction conditions (e.g., room temperature) to prevent thermal decomposition or undesired side reactions.[1]

Data Presentation: Optimization of Reaction Parameters

The following tables summarize quantitative data from key studies to guide your experimental design.

Table 1: Effect of Solvent on TBD-Catalyzed Aminolysis Yield (Model Reaction: D-pantolactone with p-methoxybenzyl amine)

SolventYield (%)
Toluene 92
Dichloromethane (DCM)85
Tetrahydrofuran (THF)82
Acetonitrile (MeCN)75
N,N-Dimethylformamide (DMF)68
Data adapted from a study on TBD as an effective catalyst for lactone aminolysis.[1]

Table 2: Effect of TBD Catalyst Loading on Yield (Model Reaction: D-pantolactone with p-methoxybenzyl amine in Toluene)

Catalyst Loading (mol %)Yield (%)
165
2.580
588
10 92
1593
Data suggests that 10 mol% provides an optimal balance of efficiency and catalyst cost.[1]

Table 3: Comparison of Catalytic Systems

ParameterTBD-Catalyzed SystemLiNTf₂-Catalyzed System
Catalyst Type Organocatalyst (Guanidine Base)Lewis Acid
Typical Loading 10 mol%Not specified, used to activate
Optimal Solvent TolueneChloroform
Optimal Temperature Room Temperature85°C (Reflux)
Key Advantage Mild conditions, high functional group toleranceEffective with stoichiometric amines
Information compiled from multiple sources.[1][3]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: General Procedure for TBD-Catalyzed Aminolysis of D-Pantolactone

This protocol is based on the method described by TBD as a versatile catalyst for lactone aminolysis.[1]

  • Reagent Preparation:

    • To a dry vial equipped with a magnetic stir bar, add D-pantolactone (1.0 equiv).

    • Add the amine substrate (1.0-1.2 equiv).

    • If the amine is a hydrochloride salt, it must first be neutralized. Dissolve the salt in a saturated solution of sodium carbonate, extract the free amine with dichloromethane, evaporate the solvent, and dry the amine under vacuum for 2 hours before use.[1]

  • Reaction Setup:

    • Dissolve the substrates in toluene to achieve a concentration of 1.0 M with respect to the amine.

    • Add 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) (10 mol %).

  • Reaction Execution:

    • Seal the vial and stir the reaction mixture at room temperature.

    • Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Reaction times can vary from 4 to 24 hours depending on the substrate.[1]

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired hydroxyamide.

Protocol 2: LiNTf₂-Catalyzed Aminolysis of Lactones

This protocol is adapted from the method developed for the aminolysis of lactones using stoichiometric quantities of amines.[3]

  • Reagent Preparation:

    • In a suitable reaction flask, dissolve the lactone (e.g., D-pantolactone) (1.0 equiv) and the amine (1.0 equiv) in chloroform.

  • Reaction Setup:

    • Add lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) as the catalyst.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 85°C).

    • Stir the reaction for the required time, monitoring for completion by TLC or LC-MS.

  • Work-up and Purification:

    • After cooling to room temperature, quench the reaction as needed.

    • Perform an appropriate aqueous work-up to remove the catalyst and any water-soluble components.

    • Dry the organic layer, concentrate it in vacuo, and purify the resulting residue by column chromatography or crystallization to yield the pure hydroxyamide.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate key logical workflows and proposed mechanisms to aid in your experimental design and troubleshooting.

TroubleshootingWorkflow start Low Yield or Incomplete Reaction catalyst Check Catalyst: - Is it present? - Is loading optimal (e.g., 10 mol%)? - Is it appropriate for the substrate? start->catalyst Step 1 solvent Check Solvent: - Is it optimal (e.g., Toluene for TBD)? - Is it dry? catalyst->solvent If catalyst is OK solution Reaction Optimized catalyst->solution Adjust/Add Catalyst conditions Check Conditions: - Reaction time sufficient (4-24h)? - Temperature appropriate? solvent->conditions If solvent is OK solvent->solution Change Solvent reagents Check Reagents: - Purity of lactone and amine? - Steric hindrance an issue? - Amine in free base form? conditions->reagents If conditions are OK conditions->solution Increase Time/ Adjust Temp reagents->solution If reagents are OK reagents->solution Purify Reagents/ Change Substrate

Caption: Troubleshooting workflow for low-yield pantolactone aminolysis.

TBD_Catalytic_Cycle cluster_cycle Proposed Catalytic Cycle TBD_cat TBD Catalyst Intermediate Acyl-TBD Intermediate (Activated Complex) TBD_cat->Intermediate + Lactone Lactone Pantolactone Lactone->Intermediate Amine R-NH2 Amine->Intermediate Product Panthenol (Hydroxyamide) Product->TBD_cat - TBD (regenerated) Intermediate->Product + Amine

Caption: Simplified proposed catalytic cycle for TBD-mediated aminolysis.

References

Validation & Comparative

comparative analysis of DL-Pantothenyl ethyl ether and panthenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of dermatological and cosmetic science, the pursuit of more effective ingredients for skin health is a constant endeavor. Panthenol (Pro-vitamin B5) is a well-established compound valued for its moisturizing, healing, and anti-inflammatory properties. DL-Pantothenyl ethyl ether, a more stable and lipophilic derivative of panthenol, has emerged as a promising alternative, with the theoretical potential for enhanced skin penetration. This guide provides a comprehensive comparative analysis of these two molecules, summarizing their chemical and physical properties, mechanism of action, and presenting detailed experimental protocols to facilitate a direct, evidence-based evaluation of their performance.

Chemical and Physical Properties

The fundamental distinction between this compound and panthenol lies in their chemical structures, which directly influences their physicochemical properties and, consequently, their interaction with the skin. The presence of an ethyl ether group in this compound increases its lipophilicity compared to the more hydrophilic panthenol.[1]

PropertyThis compoundDL-Panthenol
Chemical Structure N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide(RS)-2,4-Dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide
Solubility Oil-soluble; also soluble in water, alcohol, and propylene glycol[1]Water-soluble[1]
Lipophilicity More lipophilic[1]More hydrophilic[1]
Stability More stable to oxygen, light, and in neutral or slightly acidic pH (4-7.5)[1]Less stable; sensitive to heat and pH extremes[1]

Mechanism of Action: A Shared Pathway to Bioactivity

Despite their structural differences, both this compound and panthenol exert their biological effects through a common metabolic pathway. Upon penetrating the skin, both molecules are converted to pantothenic acid (Vitamin B5). Pantothenic acid is a critical precursor for the biosynthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic reactions essential for skin health.[1] CoA is integral to the synthesis of fatty acids and sphingolipids, which are fundamental components of the stratum corneum's lipid barrier. A robust lipid barrier is essential for maintaining skin hydration by preventing transepidermal water loss (TEWL) and protecting the skin from external irritants.[1]

Shared_Metabolic_Pathway cluster_0 Topical Application cluster_1 Skin Metabolism cluster_2 Cellular Activity PEE DL-Pantothenyl Ethyl Ether PA Pantothenic Acid (Vitamin B5) PEE->PA PAN DL-Panthenol PAN->PA CoA Coenzyme A (CoA) Synthesis PA->CoA Lipid Lipid Synthesis (Fatty Acids, Sphingolipids) CoA->Lipid Barrier Improved Skin Barrier Function Lipid->Barrier

Shared metabolic pathway of this compound and DL-Panthenol.

Performance Data: A Call for Direct Comparison

While the enhanced lipophilicity of this compound suggests a theoretical advantage in skin penetration, there is a notable lack of publicly available, direct comparative studies that quantify the performance of these two molecules side-by-side.[1] The following tables present available quantitative data for panthenol as a benchmark and highlight the need for further research to generate comparative data for this compound using the standardized protocols provided in this guide.

Table 1: In Vivo Skin Hydration and Barrier Function

CompoundConcentrationStudy DurationChange in Skin HydrationChange in Transepidermal Water Loss (TEWL)Reference
Panthenol1.0% and 5.0%30 daysSignificant increaseSignificant decrease[2]
Panthenol7-11 wt%48 hoursIncreasedDecreased[3]
This compound--Data not availableData not available-

Table 2: In Vitro Fibroblast Proliferation

CompoundConcentrationCell TypeIncrease in Proliferation (vs. Control)Reference
D-Panthenol2.5 mMHuman Dermal Papilla Cells~30%[4]
This compound--Data not available-

Experimental Protocols

To facilitate a direct head-to-head comparison of this compound and panthenol, the following detailed experimental protocols are provided.

In Vitro Skin Penetration Assay (Franz Diffusion Cell)

Objective: To quantify and compare the rate and extent of skin penetration of this compound and panthenol.

Methodology:

  • Skin Preparation: Utilize excised human or porcine skin as a membrane. Mount the full-thickness or dermatomed skin onto a Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid.

  • Receptor Fluid: Fill the receptor chamber with a phosphate-buffered saline (PBS) solution (pH 7.4), ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C to mimic physiological conditions.

  • Application of Test Substances: Apply a precise amount of a formulation containing either this compound or panthenol at a defined concentration to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), collect samples from the receptor fluid. Immediately replenish the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions.

  • Analysis: Quantify the concentration of the permeated compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the cumulative amount of the substance permeated per unit area of the skin over time. Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time curve.

Franz_Cell_Workflow A Skin Preparation (Human or Porcine) B Mounting on Franz Diffusion Cell A->B C Application of Test Substance B->C D Sampling from Receptor Fluid C->D E HPLC Analysis D->E F Data Analysis (Flux Calculation) E->F

Experimental workflow for the in vitro skin penetration assay.

In Vivo Transepidermal Water Loss (TEWL) and Skin Hydration Measurement

Objective: To assess and compare the in vivo effects of this compound and panthenol on skin barrier function and hydration.

Methodology:

  • Subject Recruitment: Select a panel of healthy volunteers with normal or dry skin.

  • Test Areas: Define test areas on the volar forearms of the subjects.

  • Baseline Measurements: Before application of the test products, measure baseline TEWL using a Tewameter® and skin hydration using a Corneometer®.

  • Product Application: Apply a standardized amount of the formulations containing either this compound, panthenol, or a placebo to the designated test areas daily for a specified period (e.g., 14 or 28 days).

  • Follow-up Measurements: Measure TEWL and skin hydration at regular intervals throughout the study period (e.g., weekly) and at the end of the study.

  • Data Analysis: Compare the changes in TEWL and skin hydration from baseline for each test product and the placebo. Statistical analysis should be performed to determine the significance of the observed differences.

In Vitro Fibroblast Proliferation Assay (MTT Assay)

Objective: To evaluate and compare the ability of this compound and panthenol to stimulate the proliferation of human dermal fibroblasts.

Methodology:

  • Cell Culture: Culture human dermal fibroblasts in a suitable growth medium until they reach a desired confluency in 96-well plates.

  • Treatment: Replace the growth medium with a serum-free or low-serum medium containing various concentrations of either this compound or panthenol. Include a vehicle control and a positive control (e.g., a known growth factor).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage increase in cell proliferation for each treatment group compared to the vehicle control.

Fibroblast_Proliferation_Workflow A Seed Human Dermal Fibroblasts B Treat with Test Substances A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate Cell Proliferation F->G

Experimental workflow for the in vitro fibroblast proliferation assay.

Conclusion

References

A Comparative Guide to Analytical Method Validation for DL-Pantothenyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of DL-Pantothenyl ethyl ether. The accurate and precise measurement of this compound is critical for quality control, stability testing, and formulation development in the pharmaceutical and cosmetic industries. This document outlines detailed experimental protocols for various analytical techniques, presents a comparative analysis of their performance based on available data for the closely related compound DL-Panthenol, and offers a logical framework for method selection and validation.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for this compound quantification depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis. High-Performance Liquid Chromatography (HPLC) is a widely used technique due to its high resolution and sensitivity. Gas Chromatography (GC) offers an alternative, often requiring derivatization. Capillary Electrophoresis (CE) presents a high-efficiency separation technique, particularly useful for chiral separations.

The following tables summarize the performance characteristics of different analytical methods. It is important to note that while direct comparative validation data for this compound is limited in publicly available literature, the data presented here is based on validated methods for the structurally similar compound DL-Panthenol, which can serve as a strong indicator of expected performance.

Table 1: Performance Comparison of Analytical Methods

ParameterHPLC-UVGC-MS (with derivatization)Capillary Electrophoresis (CE)
Principle Chromatographic separation based on polarity, followed by UV detection.Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass spectrometric detection.Separation based on the differential migration of charged species in an electric field.
Linearity (R²) >0.999[1]Typically >0.99[2][3]>0.99
Accuracy (% Recovery) 98.0 - 102.0%[4]97.97 - 102.42%[2]Typically within 95-105%
Precision (% RSD) < 2.0%[1]< 15%[3]< 5%
Limit of Detection (LOD) 3 µg/mL[5][6]Dependent on derivatization and analyte, can be in the low µg/mL range.[2]Dependent on injection volume and detector, can be in the low µg/mL range.
Limit of Quantitation (LOQ) 8.5 µg/mL[5][6]Dependent on derivatization and analyte, can be in the µg/mL range.[2]Dependent on injection volume and detector, can be in the µg/mL range.
Sample Throughput ModerateModerate to HighHigh
Chiral Separation Possible with chiral columnsPossible with chiral columnsExcellent capability
Derivatization Required NoYesNo

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quality control of this compound in raw materials and finished products.

  • Instrumentation: HPLC system with a UV detector, C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.037 M monobasic potassium phosphate in water (adjusted to pH 3.2 with phosphoric acid) and methanol (90:10 v/v).[6][7]

  • Flow Rate: 1.5 mL/min.[6][7]

  • Detection: UV at 205 nm.[6][7]

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to achieve a concentration within the linear range (e.g., 10-100 µg/mL).

  • Validation Parameters:

    • Linearity: Prepare a series of standard solutions of this compound in the mobile phase over a concentration range of 10-100 µg/mL. Plot the peak area against concentration and determine the correlation coefficient (R²).[5][7]

    • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Precision:

      • Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution at 100% of the test concentration on the same day.

      • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst or instrument.

    • Specificity: Analyze a placebo sample to ensure no interfering peaks at the retention time of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly selective and sensitive and is particularly useful for identifying and quantifying impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer. A capillary column suitable for the analysis of polar compounds (e.g., VF-WAXms) is recommended.[8]

  • Derivatization: Silylation is a common derivatization technique for compounds containing hydroxyl groups, such as this compound, to increase their volatility.

  • Carrier Gas: Helium or Hydrogen.[8]

  • Injector and Detector Temperature: Typically 250°C.[8]

  • Oven Temperature Program: A temperature gradient is used to separate the components of the sample. For example, an initial temperature of 40°C held for 1 minute, then ramped to 220°C at a rate of 20°C/min, and held for 3 minutes.[8]

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., diethyl ether).

    • Add the derivatizing agent (e.g., a silylating agent) and heat the mixture to complete the reaction.

    • Inject an aliquot of the derivatized sample into the GC-MS.

  • Validation Parameters: Similar to HPLC, validation should include linearity, accuracy, precision, and specificity. The use of an internal standard is highly recommended to improve accuracy and precision.

Capillary Electrophoresis (CE)

CE is a powerful technique for high-efficiency separations, including the chiral separation of enantiomers.

  • Instrumentation: Capillary electrophoresis system with a UV or diode array detector.

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): A buffer solution, which may contain chiral selectors (e.g., cyclodextrins) for enantiomeric separations. For example, a 100 mM borate buffer at pH 9.0 with 25 mM (2-carboxyethyl)-β-CD can be used for the separation of panthenol enantiomers.[9]

  • Voltage: A high voltage (e.g., 30 kV) is applied across the capillary.[9]

  • Temperature: The capillary temperature is controlled (e.g., 30°C).[9]

  • Sample Preparation: Dissolve the sample in the BGE or a compatible solvent.

  • Validation Parameters: The validation of a CE method follows similar principles to HPLC, assessing linearity, accuracy, precision, and specificity. For enantiomeric separations, resolution between the enantiomers is a critical parameter.

Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring it is fit for its intended purpose.

G Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation A Define Analytical Requirements B Select Appropriate Technique (HPLC, GC, CE) A->B C Optimize Method Parameters B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J System Suitability I->J K Routine Analysis J->K L Method Transfer K->L M Ongoing Method Performance Verification L->M G Metabolic Pathway of this compound A This compound B Skin Penetration A->B Topical Application C Enzymatic Hydrolysis B->C D Pantothenic Acid (Vitamin B5) C->D E Coenzyme A (CoA) Biosynthesis D->E F Cellular Metabolism (e.g., TCA Cycle, Fatty Acid Metabolism) E->F

References

A Comparative Guide to Pantothenate Analysis: Cross-Validation of HPLC and LC-MS/MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pantothenates (Vitamin B5) is crucial for quality control, nutritional analysis, and pharmacokinetic studies. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most appropriate method for your research needs.

While both HPLC-UV and LC-MS/MS are powerful techniques, they offer distinct advantages in terms of sensitivity, selectivity, and complexity. LC-MS/MS generally provides significantly lower detection limits and higher specificity, making it ideal for complex matrices and trace-level quantification.[1][2][3] In contrast, HPLC-UV is a more accessible and cost-effective method suitable for routine analysis of less complex samples.[2]

Comparative Performance Data

The choice between HPLC-UV and LC-MS/MS is often dictated by the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes key performance parameters for pantothenate analysis using both techniques, based on data from various studies.

ParameterHPLC-UVLC-MS/MS
Sensitivity LowerHigher (ng/mL to sub-ng/mL levels)[2]
Selectivity GoodExcellent (distinguishes compounds with the same chromatographic behavior but different mass-to-charge ratios)[1]
Linearity (r²) >0.99[4][5]>0.995[6]
Limit of Detection (LOD) ~50 ng/mL[5]As low as 0.01 ng/mL[6]
Limit of Quantitation (LOQ) Not specified in provided resultsAs low as 0.02 ng/mL[6]
Accuracy (% Recovery) >98.96%[4][5]89.5% - 93.5%
Precision (%RSD) < 2.3%[7]< 15%[2]
Cost & Complexity Lower cost, simpler operation[2]Higher cost, more complex operation and data analysis[2]
Throughput ModerateHigh (short run times)[2]

Experimental Protocols

The following sections detail generalized experimental methodologies for both HPLC-UV and LC-MS/MS based on established protocols for pantothenate analysis.

HPLC-UV Methodology

High-Performance Liquid Chromatography with UV detection is a widely used technique for the quantification of pantothenates in various samples, including pharmaceutical preparations and food products.[4][5][8]

  • Sample Preparation: For solid samples like tablets, a common approach involves dissolving the powdered sample in deionized water, followed by filtration to remove insoluble excipients.[4][5] For food samples, a direct extraction with water or a buffer solution is often employed, sometimes involving enzymatic hydrolysis to release bound forms of pantothenic acid.[9]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is frequently used.[4][5]

    • Mobile Phase: A typical mobile phase consists of a mixture of a phosphate buffer and an organic solvent like acetonitrile or methanol.[4][5][7][8] For example, a mobile phase of 0.25M phosphate buffer and methanol (88:12 v/v) has been used.[7] Another example is acetonitrile and potassium dihydrogen phosphate solution (pH adjusted to 2.5).[4][5]

    • Flow Rate: A flow rate of around 1.0 mL/min is common.[4][5]

    • Detection: UV detection is typically performed at a wavelength between 204 nm and 214 nm.[4][5][7][8]

LC-MS/MS Methodology

Liquid Chromatography coupled with tandem Mass Spectrometry offers superior sensitivity and selectivity, making it the method of choice for analyzing pantothenates in complex biological matrices like serum, as well as in food and multivitamin supplements.[9][10][11]

  • Sample Preparation: For biological samples such as serum, a simple protein precipitation step using agents like acetonitrile or methanol is common.[10] For food matrices, sample preparation may involve homogenization and extraction with an aqueous solution, followed by protein precipitation using zinc acetate and potassium ferrocyanide to minimize matrix effects.[9] An internal standard, such as an isotopic-labeled calcium pantothenate, is often added before extraction.[9]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly employed.[10][11]

    • Mobile Phase: The mobile phase is typically a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve ionization.[11] For instance, a mobile phase of 5 mmol/L ammonium formate (containing 0.01% formic acid) and methanol (85:15) has been utilized.[12][13]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode is generally used for pantothenate analysis.[1][11]

    • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[12][13]

Visualizing the Workflow and Method Comparison

The following diagrams illustrate the experimental workflow for cross-validation and the logical relationship in comparing HPLC and LC-MS/MS for pantothenate analysis.

Cross-Validation Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_lcms LC-MS/MS Analysis cluster_comparison Data Comparison & Validation Sample Sample Aliquots HPLC_Analysis Analyze by Validated HPLC Method Sample->HPLC_Analysis LCMS_Analysis Analyze by Validated LC-MS/MS Method Sample->LCMS_Analysis Spiked_Sample Spiked Sample Aliquots Spiked_Sample->HPLC_Analysis Spiked_Sample->LCMS_Analysis HPLC_Data HPLC Results HPLC_Analysis->HPLC_Data Compare Compare Results (e.g., Bland-Altman plot, regression analysis) HPLC_Data->Compare LCMS_Data LC-MS/MS Results LCMS_Analysis->LCMS_Data LCMS_Data->Compare Conclusion Conclusion on Method Interchangeability Compare->Conclusion

Cross-validation experimental workflow.

Method Selection Logic Start Start: Pantothenate Analysis Requirement Matrix Complex Matrix? (e.g., biological fluids) Start->Matrix Sensitivity High Sensitivity Required? (Trace Levels) Matrix->Sensitivity Yes Cost Cost & Simplicity a Priority? Matrix->Cost No Sensitivity->Cost No LCMS Select LC-MS/MS Sensitivity->LCMS Yes Cost->LCMS No HPLC Select HPLC-UV Cost->HPLC Yes

Logical flow for selecting an analytical method.

References

A Comparative Guide to the Efficacy of Pantothenic Acid Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of three prominent prodrugs of pantothenic acid (Vitamin B5): Dexpanthenol, Pantethine, and Hopantenic Acid. The information is supported by experimental data to aid in research and development decisions.

Overview of Pantothenic Acid and its Prodrugs

Pantothenic acid is an essential B vitamin crucial for the synthesis of Coenzyme A (CoA), a vital molecule in numerous metabolic pathways, including energy production and the synthesis of fatty acids, cholesterol, and neurotransmitters. Direct supplementation with pantothenic acid can be limited by its stability and bioavailability. Prodrugs, which are metabolized into the active form (pantothenic acid) within the body, offer potential advantages in terms of stability, delivery, and efficacy. This guide focuses on the comparative efficacy of dexpanthenol, pantethine, and hopantenic acid in their respective therapeutic areas.

Data Presentation

The following tables summarize the quantitative data on the efficacy of each pantothenic acid prodrug based on available clinical and preclinical studies.

Table 1: Efficacy of Dexpanthenol in Dermatological Applications

ParameterEfficacy MetricStudy DetailsReference
Wound Healing Upregulation of IL-6, IL-1β, CXCL1, CCL18In vivo study on human skin punch biopsies
Skin Barrier Function Significant increase in stratum corneum hydrationRandomized, double-blind, placebo-controlled study
Skin Irritation Significant reduction in skin redness (erythema)Randomized, double-blind, placebo-controlled study

Table 2: Efficacy of Pantethine in Hyperlipidemia

ParameterEfficacy MetricStudy DetailsReference
Total Cholesterol ~15% reduction16-week study, 900 mg/day
LDL Cholesterol ~20% reduction16-week study, 900 mg/day
Triglycerides ~33% reduction16-week study, 900 mg/day
Bioavailability Peak serum pantothenic acid levels (321% above baseline) at 2 hours post-administrationPharmacokinetic study in healthy volunteers, 300 mg single dose

Table 3: Efficacy of Hopantenic Acid in Neurological and Psychiatric Disorders

ParameterEfficacy MetricStudy DetailsReference
Cognitive and Anxiety Disorders in Arterial Hypertension Significant reduction in cognitive and anxiety disorders28-day study, 600-1200 mg/day
Anxiety and Depressive Disorders with Chronic Cerebral Ischemia Significant reduction in anxiety, depression, and cognitive impairment21-day study, 1200 mg/day as adjunct to SSRIs

Signaling Pathways and Mechanisms of Action

Conversion of Prodrugs to Pantothenic Acid and Coenzyme A Synthesis

All three prodrugs ultimately exert their primary effects by increasing the intracellular pool of pantothenic acid, which is the precursor for Coenzyme A (CoA) synthesis. The metabolic conversion of each prodrug and the subsequent synthesis of CoA is a critical pathway.

CoA_Synthesis cluster_prodrugs Pantothenic Acid Prodrugs cluster_conversion Metabolic Conversion cluster_coa_pathway Coenzyme A Biosynthesis Dexpanthenol Dexpanthenol Pantothenic_Acid Pantothenic Acid (Vitamin B5) Dexpanthenol->Pantothenic_Acid Oxidation Pantethine Pantethine Pantethine->Pantothenic_Acid Hydrolysis Hopantenic_Acid Hopantenic Acid Hopantenic_Acid->Pantothenic_Acid Hydrolysis (presumed) Phosphopantothenate 4'-Phosphopantothenate Pantothenic_Acid->Phosphopantothenate Pantothenate Kinase (PANK) Phosphopantetheine 4'-Phosphopantetheine Phosphopantothenate->Phosphopantetheine CoA Coenzyme A (CoA) Phosphopantetheine->CoA

Caption: Conversion of prodrugs and the Coenzyme A synthesis pathway.

Dexpanthenol: Mechanism in Wound Healing

Topically applied dexpanthenol is converted to pantothenic acid in the skin. This increases local CoA levels, which is essential for cellular metabolism and regeneration. Dexpanthenol has been shown to upregulate the expression of genes involved in the inflammatory and proliferative phases of wound healing.

Dexpanthenol_Wound_Healing Dexpanthenol Topical Dexpanthenol Pantothenic_Acid Pantothenic Acid (in skin) Dexpanthenol->Pantothenic_Acid Conversion CoA Coenzyme A Pantothenic_Acid->CoA Synthesis Gene_Expression ↑ Gene Expression (IL-6, IL-1β, etc.) CoA->Gene_Expression Wound_Healing Enhanced Wound Healing (Inflammation, Proliferation) Gene_Expression->Wound_Healing

Caption: Dexpanthenol's mechanism in promoting wound healing.

Pantethine: Mechanism in Lipid Metabolism

Pantethine's lipid-lowering effect is attributed to its role as a precursor to CoA. Increased CoA levels can inhibit key enzymes in lipid synthesis, such as HMG-CoA reductase and acetyl-CoA carboxylase, and enhance fatty acid oxidation.

Pantethine_Lipid_Metabolism Pantethine Oral Pantethine CoA ↑ Coenzyme A Pantethine->CoA HMG_CoA_Reductase HMG-CoA Reductase CoA->HMG_CoA_Reductase Inhibition Acetyl_CoA_Carboxylase Acetyl-CoA Carboxylase CoA->Acetyl_CoA_Carboxylase Inhibition Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation CoA->Fatty_Acid_Oxidation Cholesterol_Synthesis ↓ Cholesterol Synthesis HMG_CoA_Reductase->Cholesterol_Synthesis Triglyceride_Synthesis ↓ Triglyceride Synthesis Acetyl_CoA_Carboxylase->Triglyceride_Synthesis Lipid_Lowering Lipid-Lowering Effect Fatty_Acid_Oxidation->Lipid_Lowering Cholesterol_Synthesis->Lipid_Lowering Triglyceride_Synthesis->Lipid_Lowering

Caption: Pantethine's proposed mechanism in lipid metabolism.

Hopantenic Acid: Mechanism in Neuroprotection

Hopantenic acid is a derivative of pantothenic acid and GABA. Its neuroprotective effects are believed to be mediated through its interaction with the GABAergic system, potentially acting on GABA receptors to modulate neuronal excitability. Unlike GABA, hopantenic acid can cross the blood-brain barrier.

Hopantenic_Acid_Neuroprotection Hopantenic_Acid Oral Hopantenic Acid BBB Blood-Brain Barrier Hopantenic_Acid->BBB Crosses Brain Brain Hopantenic_Acid->Brain BBB->Brain GABA_Receptors GABA Receptors Brain->GABA_Receptors Acts on Neuronal_Excitability ↓ Neuronal Excitability GABA_Receptors->Neuronal_Excitability Neuroprotection Neuroprotective Effects Neuronal_Excitability->Neuroprotection

Caption: Hopantenic acid's mechanism of neuroprotection.

Experimental Protocols

Dexpanthenol in Wound Healing (In Vivo Human Study)
  • Objective: To investigate the effect of topical dexpanthenol on gene expression during wound healing.

  • Study Design: A clinical trial involving punch biopsies from injured and dexpanthenol-treated skin compared to placebo-treated skin.

  • Subjects: Healthy human volunteers.

  • Procedure:

    • Creation of standardized small punch biopsy wounds on the skin of volunteers.

    • Topical application of a dexpanthenol-containing formulation to the wound sites. A placebo formulation was applied to control sites.

    • After a specified period, a second biopsy was taken from the treated and control wound sites.

    • Total RNA was extracted from the biopsy samples.

    • Gene expression analysis was performed using Affymetrix® GeneChip analysis to identify differentially expressed genes.

  • Outcome Measures: Identification of upregulated and downregulated genes in dexpanthenol-treated wounds compared to placebo.

Pantethine in Hyperlipidemia (Human Clinical Trial)
  • Objective: To evaluate the efficacy and safety of pantethine in lowering cholesterol and triglyceride levels.

  • Study Design: A 16-week, randomized, triple-blinded, placebo-controlled study.

  • Subjects: Individuals at low-to-moderate risk for cardiovascular disease.

  • Procedure:

    • Subjects were randomly assigned to receive either pantethine or a placebo.

    • The pantethine group received 600 mg/day for the first 8 weeks, followed by 900 mg/day for the remaining 8 weeks.

    • Blood samples were collected at baseline and at regular intervals throughout the study.

    • Lipid profiles (total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides) were analyzed.

  • Outcome Measures: Percentage change in lipid parameters from baseline in the pantethine group compared to the placebo group.

Hopantenic Acid in Cognitive and Anxiety Disorders (Human Clinical Trial)
  • Objective: To assess the efficacy of hopantenic acid in patients with cognitive and anxiety disorders associated with arterial hypertension.

  • Study Design: A 28-day, controlled clinical trial.

  • Subjects: Patients diagnosed with arterial hypertension and comorbid cognitive and anxiety disorders.

  • Procedure:

    • Patients were divided into a main group receiving standard therapy plus hopantenic acid and a control group receiving standard therapy alone.

    • The main group was administered hopantenic acid at a daily dose of 600 to 1200 mg.

    • Psychopathological and psychometric assessments were conducted at baseline and at the end of the treatment period.

  • Outcome Measures: Significant reduction in the severity of cognitive and anxiety symptoms in the hopantenic acid group compared to the control group.

Conclusion

The examined pantothenic acid prodrugs—dexpanthenol, pantethine, and hopantenic acid—demonstrate significant efficacy in distinct therapeutic areas.

  • Dexpanthenol is a well-established topical agent for promoting wound healing and improving skin barrier function, with evidence supporting its mechanism at the molecular level through the upregulation of key healing-related genes.

  • Pantethine shows considerable promise as an oral supplement for managing hyperlipidemia, with clinical trials demonstrating its ability to significantly lower total cholesterol, LDL cholesterol, and triglycerides. Its good bioavailability contributes to its systemic effects.

  • Hopantenic Acid is an effective nootropic and neuroprotective agent, particularly in the context of cognitive and anxiety disorders. Its ability to cross the blood-brain barrier and modulate GABAergic neurotransmission underlies its therapeutic potential.

In-Vitro Performance of Pantothenyl Ethyl Ether and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in-vitro comparison of pantothenyl ethyl ether (PEE), a lipophilic derivative of pantothenic acid (Vitamin B5), and its primary analog, panthenol. While direct, publicly available quantitative data from head-to-head in-vitro studies are limited, this document outlines the theoretical advantages of PEE and presents the standardized experimental protocols necessary to generate comparative data. This information is intended to assist researchers in designing and executing in-vitro studies to evaluate the relative performance of these compounds for dermatological and cosmetic applications.

Physicochemical and Biological Properties

Pantothenyl ethyl ether is structurally similar to panthenol, with the key difference being the presence of an ethyl ether group. This modification significantly increases its lipophilicity, which is hypothesized to enhance its penetration through the stratum corneum, the outermost layer of the skin.[1] Both PEE and panthenol are precursors to pantothenic acid, which is essential for the synthesis of Coenzyme A and plays a vital role in skin barrier function and cellular metabolism.[1]

Table 1: Comparison of Physicochemical Properties

PropertyPantothenyl Ethyl Ether (PEE)DL-Panthenol
Chemical Name N-(3-Ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide(RS)-2,4-Dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide
Molecular Formula C11H23NO4C9H19NO4
Molecular Weight 233.30 g/mol 205.27 g/mol
Solubility Oil-soluble; also soluble in water, alcohol, and propylene glycolWater-soluble
Lipophilicity More lipophilicMore hydrophilic
Stability More stable to oxygen, light, and in neutral or slightly acidic pH (4-7.5)Less stable; sensitive to heat and pH extremes

In-Vitro Performance Comparison

The primary performance indicators for PEE and its analogs in a dermatological context are their ability to penetrate the skin barrier and their efficacy in modulating inflammatory responses. The following tables present a template for the quantitative data that should be generated from in-vitro experiments.

Table 2: In-Vitro Skin Penetration Data (Template)

CompoundSkin ModelFlux (µg/cm²/h)Permeability Coefficient (Kp) (cm/h)Total Penetration after 24h (%)
Pantothenyl Ethyl Ether Excised Human/Porcine SkinTo be determinedTo be determinedTo be determined
DL-Panthenol Excised Human/Porcine SkinTo be determinedTo be determinedTo be determined
Other Analogs (e.g., Panthenyl Triacetate) Excised Human/Porcine SkinTo be determinedTo be determinedTo be determined

Table 3: In-Vitro Anti-inflammatory Activity Data (Template)

CompoundCell LineInflammatory StimulusCytokine MeasuredIC50 (µM)Max Inhibition (%)
Pantothenyl Ethyl Ether Human Keratinocytes (HaCaT)Lipopolysaccharide (LPS)IL-6, TNF-αTo be determinedTo be determined
DL-Panthenol Human Keratinocytes (HaCaT)Lipopolysaccharide (LPS)IL-6, TNF-αTo be determinedTo be determined
Other Analogs (e.g., Panthenyl Triacetate) Human Keratinocytes (HaCaT)Lipopolysaccharide (LPS)IL-6, TNF-αTo be determinedTo be determined

Experimental Protocols

In-Vitro Skin Permeation Study

Objective: To quantify and compare the rate and extent of penetration of pantothenyl ethyl ether and its analogs through the skin.

Methodology:

  • Skin Preparation: Use excised human or porcine skin, a well-established model for in-vitro permeation studies. Mount the full-thickness or dermatomed skin onto Franz diffusion cells, with the stratum corneum facing the donor compartment.

  • Compound Application: Apply a defined concentration and volume of the test compounds (PEE, panthenol, etc.) in a suitable vehicle to the surface of the skin in the donor compartment.

  • Receptor Fluid: Fill the receptor compartment with a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) and maintain the temperature at 32°C to simulate physiological conditions. Ensure sink conditions are maintained throughout the experiment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor fluid.

  • Quantification: Analyze the concentration of the permeated compounds in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the steady-state flux (Jss), permeability coefficient (Kp), and the cumulative amount of compound permeated over time.

G cluster_0 Experimental Setup cluster_1 Sampling & Analysis cluster_2 Data Interpretation A Prepare Excised Skin B Mount Skin on Franz Cell A->B C Apply Test Compound to Donor Compartment B->C D Fill Receptor Compartment with Buffer C->D E Maintain at 32°C D->E F Collect Samples from Receptor Fluid at Time Intervals E->F G Analyze Compound Concentration (HPLC) F->G H Calculate Flux (Jss) G->H I Calculate Permeability Coefficient (Kp) G->I J Determine Total Penetration (%) G->J

In-vitro skin permeation experimental workflow.

In-Vitro Anti-inflammatory Assay

Objective: To assess and compare the ability of pantothenyl ethyl ether and its analogs to suppress the production of pro-inflammatory cytokines in skin cells.

Methodology:

  • Cell Culture: Culture human keratinocytes (e.g., HaCaT cell line) or normal human epidermal keratinocytes (NHEK) in appropriate culture medium until they reach a suitable confluency.

  • Pre-treatment: Pre-incubate the cells with various concentrations of the test compounds (PEE, panthenol, etc.) for a defined period (e.g., 1-2 hours).

  • Inflammatory Challenge: Induce an inflammatory response by treating the cells with an inflammatory agent such as lipopolysaccharide (LPS) or a cytokine cocktail (e.g., TNF-α and IFN-γ). Include appropriate vehicle controls.

  • Incubation: Incubate the cells for a specified duration (e.g., 24 hours) to allow for cytokine production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the supernatant using a validated method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each test compound concentration relative to the stimulated control. Determine the IC50 value for each compound.

G cluster_0 Cell Treatment cluster_1 Analysis cluster_2 Results A Culture Human Keratinocytes B Pre-treat with Test Compounds A->B C Induce Inflammation (e.g., LPS) B->C D Collect Culture Supernatant C->D E Quantify Cytokines (ELISA) D->E F Calculate % Inhibition E->F G Determine IC50 E->G

In-vitro anti-inflammatory assay workflow.

Shared Mechanism of Action

Despite potential differences in skin penetration, both pantothenyl ethyl ether and panthenol are pro-vitamins that are metabolized in the skin to the biologically active molecule, pantothenic acid. Pantothenic acid is a crucial component of Coenzyme A, which is integral to various metabolic pathways, including the synthesis of fatty acids and lipids that are essential for maintaining the integrity of the skin barrier.

G PEE Pantothenyl Ethyl Ether PA Pantothenic Acid (Vitamin B5) PEE->PA Metabolism in Skin Panthenol Panthenol Panthenol->PA Metabolism in Skin CoA Coenzyme A PA->CoA Biosynthesis Metabolic_Pathways Fatty Acid & Lipid Synthesis Energy Metabolism CoA->Metabolic_Pathways Skin_Barrier Improved Skin Barrier Function Metabolic_Pathways->Skin_Barrier

References

A Comparative Guide to the Quantification of DL-Pantothenyl Ethyl Ether in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active compounds in tissue is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. DL-Pantothenyl ethyl ether, a derivative of pantothenic acid (Vitamin B5), is utilized in various topical formulations for its moisturizing and skin-conditioning properties.[1] Its efficacy is dependent on its conversion to the biologically active pantothenic acid within the tissue. This guide provides a comparative analysis of methodologies for the quantification of this compound in tissue samples, offering detailed experimental protocols and performance data to aid in method selection and validation.

Comparative Analysis of Analytical Methods

The selection of an optimal analytical method for quantifying this compound in a complex matrix like tissue hinges on factors such as required sensitivity, specificity, throughput, and available instrumentation. This guide compares three distinct methodologies: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, and a cost-effective Colorimetric assay.

While a specific validated method for this compound in tissue has not been extensively reported, the proposed LC-MS/MS method is based on well-established principles for the quantification of pantothenic acid and other small molecules in biological matrices.[2][3] The HPLC-UV and colorimetric methods are adapted from validated assays for the closely related compound DL-Panthenol.[4][5]

Table 1: Comparison of Performance Characteristics for this compound Quantification Methods

ParameterLC-MS/MS (Proposed)HPLC-UVColorimetric Assay
Principle Chromatographic separation followed by mass spectrometric detection of parent and product ions.Chromatographic separation followed by UV absorbance detection.[5]Chemical reaction leading to a colored product, with intensity measured by a spectrophotometer.[4]
Linearity Range 0.5 - 500 ng/mL (Estimated)10 - 100 µg/mL[5]50 - 500 µg/mL[4]
Accuracy (% Recovery) 90 - 110% (Expected)98 - 102%Not explicitly stated
Precision (%RSD) < 15% (Expected)< 2.0%Not explicitly stated
Limit of Quantification (LOQ) ~0.5 ng/mL (Estimated)~10 µg/mL~10 µg/mL[4]
Specificity Very HighModerate to HighLow to Moderate
Throughput HighModerateModerate
Cost HighModerateLow
Primary Application Pharmacokinetic studies, low-level detectionRoutine analysis, quality controlHigh-concentration screening

Experimental Protocols

Detailed methodologies for the three compared analytical techniques are provided below. These protocols include tissue sample preparation, a critical step for accurate quantification.

LC-MS/MS Method (Proposed)

This method offers the highest sensitivity and specificity, making it ideal for studies requiring low-level quantification.

a) Tissue Sample Preparation:

  • Homogenization: Accurately weigh 100-200 mg of frozen tissue and place it in a 2 mL tube containing ceramic beads. Add 500 µL of ice-cold methanol/water (80:20, v/v) containing an appropriate internal standard (e.g., ¹³C₃,¹⁵N-pantothenic acid). Homogenize the tissue using a bead beater homogenizer (e.g., Precellys24) at 6000 rpm for 2 cycles of 30 seconds.[6]

  • Protein Precipitation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

b) Chromatographic and Mass Spectrometric Conditions:

  • LC System: UPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined.

HPLC-UV Method

This method is well-suited for routine analysis where high sensitivity is not a primary requirement.[5]

a) Tissue Sample Preparation:

  • Follow the same homogenization and protein precipitation steps as for the LC-MS/MS method.

  • The supernatant can be directly injected after centrifugation and filtration if the concentration is expected to be within the linear range of the assay.

b) Chromatographic Conditions: [5]

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of phosphate buffer and methanol.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Colorimetric Assay

This method is a simple and cost-effective option for high-concentration screening but lacks the specificity of chromatographic methods.[4]

a) Tissue Sample Preparation:

  • Follow the homogenization and protein precipitation steps as described previously.

  • The supernatant will be used for the colorimetric reaction.

b) Assay Protocol: [4]

  • Hydrolysis: The collected supernatant is subjected to alkaline hydrolysis to release β-alanol.

  • Color Reaction: The resulting β-alanol is reacted with a suitable reagent, such as vanillin in the presence of a buffer, to produce a colored product.

  • Measurement: The absorbance of the colored solution is measured using a spectrophotometer at the wavelength of maximum absorbance (e.g., 406 nm).

  • Quantification: The concentration is determined by comparing the absorbance to a standard curve prepared with known concentrations of this compound.

Visualizations

Signaling Pathway

This compound is a prodrug that is metabolized in the skin to pantothenic acid (Vitamin B5). Pantothenic acid is a crucial precursor for the biosynthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways, including the synthesis of fatty acids and sphingolipids essential for skin barrier function.[7][8][9][10]

cluster_extracellular Extracellular cluster_cell Skin Cell PEE DL-Pantothenyl Ethyl Ether PA Pantothenic Acid (Vitamin B5) PEE->PA Metabolism CoA Coenzyme A (CoA) PA->CoA Biosynthesis Metabolic_Pathways Metabolic Pathways (e.g., Fatty Acid Synthesis) CoA->Metabolic_Pathways Cofactor

Metabolic pathway of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in tissue using a chromatography-based method.

cluster_analysis Analysis start Tissue Sample Collection homogenization Tissue Homogenization (with Internal Standard) start->homogenization precipitation Protein Precipitation homogenization->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant injection LC Injection supernatant->injection separation Chromatographic Separation injection->separation detection Detection (MS/MS or UV) separation->detection quantification Data Analysis & Quantification detection->quantification

Experimental workflow for tissue quantification.

References

Comparative Metabolic Stability of Pantothenic Acid Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the metabolic stability of key pantothenic acid esters, including panthenol, panthenyl triacetate, and panthenyl ethyl ether. Designed for researchers, scientists, and professionals in drug development, this document summarizes available data on the metabolic fate of these compounds, outlines detailed experimental protocols for stability assessment, and visualizes the relevant metabolic pathways.

Executive Summary

Pantothenic acid (Vitamin B5) and its derivatives are widely used in pharmaceutical and cosmetic applications. Their efficacy is often dependent on their conversion to the active form, pantothenic acid, and their stability within biological systems. This guide explores the metabolic stability of common pantothenic acid esters, which are often utilized as prodrugs to enhance delivery and stability. While direct comparative quantitative data is sparse in publicly available literature, this guide synthesizes qualitative information and provides the necessary experimental frameworks for researchers to conduct their own comparative studies.

Comparative Overview of Metabolic Stability

Pantothenic acid esters are designed to be more stable than the parent molecule and to release pantothenic acid upon enzymatic hydrolysis in the body. The rate of this hydrolysis is a critical factor in their biological activity.

Table 1: Qualitative Comparison of Metabolic Stability and Pathways

CompoundChemical NaturePrimary Metabolic PathwayKnown Stability Characteristics
Panthenol Alcohol analog of pantothenic acidOxidation to pantothenic acidMore stable than pantothenic acid in neutral to slightly acidic conditions (pH 4-6); less stable in alkaline conditions.[1]
Panthenyl Triacetate Triester of panthenol and acetic acidDe-acetylation to panthenol, followed by oxidation to pantothenic acidReadily converted to panthenol in the skin.[2]
Panthenyl Ethyl Ether Ether derivative of panthenolHydrolysis of the ether bond to form pantothenic acidDescribed as a stable, lipophilic derivative; hydrolyzed by carboxylesterases in the skin.[3]
Calcium Pantothenate Calcium salt of pantothenic acidDissociation and hydrolysis to pantothenic acidMore stable than free pantothenic acid; hydrolyzed by intestinal enzymes.[4]

Metabolic and Bioactivation Pathways

The biological activity of pantothenic acid esters is contingent on their conversion to pantothenic acid, which is then utilized in the synthesis of Coenzyme A (CoA).

Metabolic_Pathway cluster_esters Pantothenic Acid Esters (Prodrugs) cluster_conversion Metabolic Conversion cluster_coa Cellular Utilization Panthenyl Triacetate Panthenyl Triacetate Panthenol_intermediate Panthenol Panthenyl Triacetate->Panthenol_intermediate De-acetylation Panthenyl Ethyl Ether Panthenyl Ethyl Ether Pantothenic_Acid Pantothenic Acid (Active Form) Panthenyl Ethyl Ether->Pantothenic_Acid Hydrolysis (Carboxylesterases) Panthenol Panthenol Panthenol->Pantothenic_Acid Oxidation Panthenol_intermediate->Pantothenic_Acid Oxidation CoA Coenzyme A (CoA) Synthesis Pantothenic_Acid->CoA Metabolic_Reactions Various Metabolic Reactions CoA->Metabolic_Reactions

Bioactivation pathway of pantothenic acid esters.

Experimental Protocols for Metabolic Stability Assessment

To facilitate further research, this section provides detailed protocols for in vitro plasma and liver microsomal stability assays, which are standard methods for evaluating the metabolic fate of ester-containing compounds.[2][3][5][6][7][8][9][10][11][12][13][14]

In Vitro Plasma Stability Assay

This assay determines the stability of a compound in plasma, identifying susceptibility to hydrolysis by plasma enzymes.

Objective: To measure the rate of degradation of a test compound in a plasma matrix.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled plasma from the species of interest (e.g., human, rat, mouse)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile or methanol (ice-cold, for reaction termination)

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Pre-warm plasma and PBS to 37°C. Prepare a working solution of the test compound by diluting the stock solution with PBS.

  • Incubation: In a 96-well plate, add the test compound to the plasma at a final concentration (e.g., 1 µM).

  • Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding 3-4 volumes of ice-cold acetonitrile or methanol containing an internal standard.

  • Protein Precipitation: Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to precipitate plasma proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of the remaining compound against time. Calculate the half-life (t½) from the slope of the linear portion of the natural logarithm of the concentration-time curve.

Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis cluster_data Data Processing node_prep Prepare test compound and pre-warm plasma node_incubate Incubate compound with plasma at 37°C node_prep->node_incubate node_sample Collect aliquots at various time points node_incubate->node_sample node_terminate Terminate reaction with ice-cold solvent node_sample->node_terminate node_centrifuge Centrifuge to precipitate proteins node_terminate->node_centrifuge node_supernatant Collect supernatant node_centrifuge->node_supernatant node_lcms Analyze by LC-MS/MS node_supernatant->node_lcms node_calculate Calculate half-life (t½) node_lcms->node_calculate

Workflow for the in vitro plasma stability assay.
Liver Microsomal Stability Assay

This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s, which are abundant in liver microsomes.[1][2][3][5][7][8][9][10][11][12][13][14][15][16]

Objective: To determine the in vitro intrinsic clearance of a test compound in liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes from the species of interest (e.g., human, rat, mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile or methanol (ice-cold, for reaction termination)

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a microsomal incubation mixture containing phosphate buffer, MgCl₂, and liver microsomes. Prepare the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the microsomal mixture with the test compound (e.g., 1 µM final concentration) at 37°C for a few minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding ice-cold acetonitrile or methanol with an internal standard.

  • Protein Precipitation: Centrifuge the plate at high speed to pellet the microsomal proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Calculate the half-life (t½) and in vitro intrinsic clearance (CLint) from the rate of disappearance of the test compound.

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis cluster_data Data Processing node_prep Prepare microsomal mix, NADPH system, and test compound node_preincubate Pre-incubate microsomes and compound at 37°C node_prep->node_preincubate node_initiate Initiate reaction with NADPH system node_preincubate->node_initiate node_sample Collect aliquots at various time points node_initiate->node_sample node_terminate Terminate reaction with ice-cold solvent node_sample->node_terminate node_centrifuge Centrifuge to precipitate proteins node_terminate->node_centrifuge node_supernatant Collect supernatant node_centrifuge->node_supernatant node_lcms Analyze by LC-MS/MS node_supernatant->node_lcms node_calculate Calculate half-life (t½) and intrinsic clearance (CLint) node_lcms->node_calculate

Workflow for the liver microsomal stability assay.

Conclusion

The selection of a pantothenic acid ester for a specific application should consider its metabolic stability and the desired rate of conversion to the active pantothenic acid. While qualitative data suggests differences in the stability and metabolic activation of panthenol, panthenyl triacetate, and panthenyl ethyl ether, there is a clear need for direct comparative studies to provide quantitative data. The experimental protocols provided in this guide offer a standardized approach for researchers to generate this valuable data, enabling a more informed selection and development of pantothenic acid-based products.

References

A Comparative Analysis of the Biological Activities of Pantothenic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of key pantothenic acid derivatives: Calcium Pantothenate, Panthenol, Pantethine, and Hopantenic Acid. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.

Introduction to Pantothenic Acid and its Derivatives

Pantothenic acid, also known as vitamin B5, is an essential nutrient required for the synthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids.[1][2][3] Its derivatives are widely utilized in various applications, from dietary supplements to therapeutic agents, each exhibiting distinct biological activities. This guide will delve into the comparative efficacy of these derivatives in their respective applications.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data on the biological activities of Panthenol and Pantethine from in vivo and clinical studies.

Table 1: Efficacy of Panthenol on Skin Barrier Function and Hydration

ParameterTreatment Group (Panthenol)Control/Placebo GroupPercentage ImprovementStudy Reference
Transepidermal Water Loss (TEWL) Significant reductionNo significant changeNot specified[4][5]
Stratum Corneum Hydration Significant increaseNo significant changeNot specified[4][5]
Skin Barrier Repair Significantly enhancedSlower repairNot specified[5]

Table 2: Efficacy of Pantethine on Lipid Metabolism (16-week clinical trial)

ParameterTreatment Group (Pantethine 600-900 mg/day)Placebo GroupNet ChangeStudy Reference
Total Cholesterol -6 mg/dL (3% reduction)No significant changeSignificant reduction (P < 0.005)[6]
LDL Cholesterol -4 mg/dL (4% reduction)No significant changeSignificant reduction (P < 0.005)[6]
Non-HDL Cholesterol Significant decreaseNo significant changeSignificant reduction (P=0.042)[7]
Apolipoprotein B -4 mg/dL (5% reduction)No significant changeSignificant reduction (P < 0.005)[6]

Signaling and Metabolic Pathways

The primary mechanism of action for most pantothenic acid derivatives revolves around their role in the Coenzyme A (CoA) biosynthesis pathway. CoA is crucial for the metabolism of carbohydrates, lipids, and proteins.[1][8]

CoA_Biosynthesis cluster_0 Coenzyme A Biosynthesis Pathway Pantothenate Pantothenic Acid (Vitamin B5) Phosphopantothenate 4'-Phosphopantothenate Pantothenate->Phosphopantothenate Pantothenate Kinase (PANK) PPC 4'-Phospho-N- pantothenoylcysteine Phosphopantothenate->PPC Phosphopantothenoylcysteine Synthetase (PPCS) Phosphopantetheine 4'-Phosphopantetheine PPC->Phosphopantetheine Phosphopantothenoylcysteine Decarboxylase (PPCDC) Dephospho_CoA Dephospho-CoA Phosphopantetheine->Dephospho_CoA Phosphopantetheine Adenylyltransferase (PPAT) CoA Coenzyme A Dephospho_CoA->CoA Dephospho-CoA Kinase (DPCK)

Caption: The five-step enzymatic pathway for Coenzyme A biosynthesis from pantothenic acid.

Experimental Protocols

In Vivo Evaluation of Panthenol on Skin Barrier Function

Objective: To assess the effect of a topical formulation containing Panthenol on transepidermal water loss (TEWL) and stratum corneum hydration in human subjects.

Methodology:

  • Subject Recruitment: A cohort of healthy volunteers with no pre-existing skin conditions is recruited.

  • Test Areas: Two symmetrical areas on the forearms of each subject are demarcated. One area serves as the treatment site, and the other as the placebo control.

  • Baseline Measurements: Baseline TEWL and stratum corneum hydration are measured using a Tewameter® and a Corneometer®, respectively.

  • Product Application: A standardized amount of the Panthenol-containing formulation is applied to the treatment site, and a placebo formulation is applied to the control site. Applications are performed twice daily for a period of seven days.[4]

  • Follow-up Measurements: TEWL and hydration measurements are repeated at specified intervals (e.g., day 3 and day 7) during the treatment period and after the final application.

  • Data Analysis: The percentage change from baseline for TEWL and hydration is calculated for both the treatment and control groups. Statistical analysis (e.g., t-test) is used to determine the significance of the differences between the two groups.

Panthenol_Workflow cluster_workflow Experimental Workflow: Panthenol on Skin Barrier A Subject Recruitment (Healthy Volunteers) B Baseline Measurement (TEWL & Hydration) A->B C Topical Application (Panthenol vs. Placebo) B->C D Follow-up Measurements (Day 3, Day 7) C->D E Data Analysis (% Change from Baseline) D->E

Caption: Workflow for in vivo evaluation of Panthenol's effect on skin barrier function.

Clinical Trial of Pantethine on Lipid Metabolism

Objective: To evaluate the efficacy and safety of oral Pantethine supplementation on the lipid profile of subjects with low-to-moderate cardiovascular risk.

Methodology:

  • Study Design: A randomized, triple-blind, placebo-controlled study is conducted.[6][7]

  • Participant Selection: Subjects with baseline LDL cholesterol levels within a specified range are enrolled.

  • Intervention: Participants are randomly assigned to receive either Pantethine (e.g., 600-900 mg/day) or a matching placebo for a duration of 16 weeks.[6]

  • Blood Sampling: Fasting blood samples are collected at baseline and at regular intervals throughout the study (e.g., weeks 4, 8, 12, and 16).

  • Lipid Profile Analysis: The collected serum is analyzed for total cholesterol, LDL cholesterol, HDL cholesterol, non-HDL cholesterol, and apolipoprotein B levels.

  • Statistical Analysis: The mean change in lipid parameters from baseline to the end of the study is compared between the Pantethine and placebo groups using appropriate statistical tests.

Pantethine_Workflow cluster_workflow Experimental Workflow: Pantethine Clinical Trial A Participant Recruitment (Low-to-Moderate CV Risk) B Randomization (Pantethine or Placebo) A->B C Intervention (16 weeks) B->C D Blood Sampling (Baseline, Weeks 4, 8, 12, 16) C->D E Lipid Profile Analysis D->E F Statistical Analysis E->F

Caption: Workflow for a clinical trial evaluating Pantethine's effect on lipid profiles.

Comparative Summary of Biological Activities

  • Calcium Pantothenate: Primarily serves as a stable source of pantothenic acid to support CoA synthesis. Its biological activity is fundamentally that of pantothenic acid.

  • Panthenol: The alcohol analog of pantothenic acid, it is readily converted to the active vitamin in the skin.[8][9] Its primary applications are in dermatology, where it functions as a moisturizer, promotes wound healing, and has anti-inflammatory effects.[10][11] Only the D-panthenol isomer is biologically active.[8][10]

  • Pantethine: A more direct precursor to Coenzyme A than pantothenic acid itself, as it is composed of two pantetheine molecules linked by a disulfide bridge.[12] This structural feature is believed to contribute to its observed lipid-lowering effects, which are not seen with high doses of pantothenic acid.[13]

  • Hopantenic Acid: A synthetic derivative of pantothenic acid that acts as a nootropic agent. Its mechanism is thought to involve modulation of GABAergic neurotransmission.[14] Unlike other derivatives, its primary effects are on the central nervous system.[15]

Conclusion

The derivatives of pantothenic acid exhibit a diverse range of biological activities, stemming from their structural similarities and differences. While Calcium Pantothenate provides a stable source of the essential vitamin, Panthenol offers significant benefits for skin health. Pantethine shows promise as a lipid-lowering agent, and Hopantenic Acid presents a unique profile as a nootropic. The choice of derivative for research or development should be guided by the specific biological activity being targeted. The experimental protocols and data presented in this guide offer a foundation for the comparative evaluation of these versatile compounds.

References

A Comparative Guide to the Validation of Chiral Separation Methods for Pantothenic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated chiral separation methods for pantothenic acid and its derivatives, crucial for ensuring the stereospecificity and efficacy of pharmaceutical and nutraceutical products. Only the D-enantiomer of pantothenic acid is biologically active, serving as a precursor for the synthesis of Coenzyme A (CoA), a vital molecule in numerous metabolic pathways.[1][2][3] The L-enantiomer is biologically inactive and can even compete with the D-form, potentially reducing its efficacy.[1] Therefore, robust and validated chiral separation methods are paramount for quality control and research.

This guide details and compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, presenting quantitative data in structured tables and outlining experimental protocols.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely employed technique for the chiral separation of non-volatile and thermally labile compounds like pantothenic acid and its derivatives. The choice of the chiral stationary phase (CSP) is the most critical factor in achieving enantiomeric separation. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated excellent performance in resolving these compounds.

Comparison of Chiral Stationary Phases for Panthenol Separation

Panthenol, the alcohol analog of pantothenic acid, is a common ingredient in pharmaceutical and cosmetic products. The following table summarizes the performance of different CSPs for the enantioselective separation of panthenol.

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Temperature (°C)Resolution (Rs)Analysis Time (min)Reference
Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane/Ethanol (60:40, v/v)0.8252.49~10[1]
β-Cyclodextrinn-Hexane/EthanolNot specifiedNot specifiedLower than amylose-based CSPNot specified[1]
Isopropyl carbamate cyclofructan 6n-Hexane/EthanolNot specifiedNot specifiedLower than amylose-based CSPNot specified[1]
Validation Data for Panthenol Separation using Amylose-based CSP
ParameterD-PanthenolL-PanthenolReference
Linearity Range (mg/mL) 0.001 - 1.30.001 - 1.3[1]
Coefficient of Determination (R²) 0.99870.9993[1]
Limit of Detection (LOD) (mg/mL) 0.00030.0003[1]
Limit of Quantification (LOQ) (mg/mL) 0.0010.001[1]
Recovery (%) > 92%> 92%[1]
Experimental Protocol: Chiral HPLC Separation of Panthenol

This protocol is based on the optimal conditions identified for the separation of panthenol enantiomers using an amylose-based CSP.[1]

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV detector.

2. Chromatographic Conditions:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) CSP.

  • Mobile Phase: n-Hexane/Ethanol (60:40, v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of racemic panthenol in the mobile phase. Prepare working standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing panthenol in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like pantothenic acid, derivatization is necessary to increase their volatility.

Chiral Separation of Pantothenic Acid and Hopantenic Acid Enantiomers

A validated GC-MS method has been developed for the simultaneous chiral separation and determination of D- and L-pantothenic acid and D- and L-hopantenic acid in biological samples.[4]

ParameterDL-Pantothenic AcidDL-Hopantenic AcidReference
Derivatization Methyl esterification followed by trifluoroacetylation, cyclic sulfite, or cyclic n-butylboronate formation.Methyl esterification followed by trifluoroacetylation, cyclic sulfite, or cyclic n-butylboronate formation.[4]
Detection Limit (ng) 512[4]
Experimental Protocol: Chiral GC-MS Separation of Pantothenic Acid

This protocol outlines the key steps for the chiral GC-MS analysis of pantothenic acid.[4]

1. Sample Preparation and Derivatization:

  • Deproteinization: Use an ion-exchange resin to remove proteins from the sample.

  • Extraction: Extract the analytes with ethyl acetate under acidic conditions.

  • Methyl Esterification: Convert the carboxylic acid groups to their methyl esters.

  • Hydroxyl Group Derivatization: Derivatize the hydroxyl groups to form trifluoroacetates, cyclic sulfites, or cyclic n-butylboronates.

2. GC-MS Conditions:

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A suitable chiral capillary column.

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Mass fragmentography monitoring quasi-molecular ions of the derivatized enantiomers.

Biological Significance and Pathway

The stereospecificity of pantothenic acid is critical for its biological function. D-pantothenic acid is a key precursor in the biosynthesis of Coenzyme A (CoA), an essential cofactor in numerous metabolic pathways, including the Krebs cycle and fatty acid metabolism.[2][5]

Pantothenic_Acid_Pathway cluster_0 Biosynthesis of Coenzyme A D_Pantothenic_Acid D-Pantothenic Acid Phosphopantothenic_Acid 4'-Phosphopantothenic Acid D_Pantothenic_Acid->Phosphopantothenic_Acid Pantothenate Kinase Phosphopantothenoylcysteine 4'-Phospho-N-pantothenoylcysteine Phosphopantothenic_Acid->Phosphopantothenoylcysteine Phosphopantothenoyl- cysteine Synthetase Phosphopantetheine 4'-Phosphopantetheine Phosphopantothenoylcysteine->Phosphopantetheine Phosphopantothenoyl- cysteine Decarboxylase Dephospho_CoA Dephospho-CoA Phosphopantetheine->Dephospho_CoA Phosphopantetheine Adenylyltransferase CoA Coenzyme A Dephospho_CoA->CoA Dephospho-CoA Kinase

Caption: Biosynthesis pathway of Coenzyme A from D-pantothenic acid.

Experimental Workflow for Chiral HPLC Analysis

The following diagram illustrates a typical workflow for the validation of a chiral HPLC separation method.

HPLC_Workflow cluster_workflow Chiral HPLC Method Validation Workflow Start Method Development Column_Selection Select Chiral Stationary Phase Start->Column_Selection Mobile_Phase_Optimization Optimize Mobile Phase (Solvents, Additives) Column_Selection->Mobile_Phase_Optimization Method_Validation Method Validation Mobile_Phase_Optimization->Method_Validation Specificity Specificity/ Enantioselectivity Method_Validation->Specificity Linearity Linearity & Range Method_Validation->Linearity Accuracy Accuracy/ Recovery Method_Validation->Accuracy Precision Precision (Repeatability & Intermediate) Method_Validation->Precision LOD_LOQ LOD & LOQ Method_Validation->LOD_LOQ Robustness Robustness Method_Validation->Robustness Routine_Analysis Routine Analysis Specificity->Routine_Analysis Linearity->Routine_Analysis Accuracy->Routine_Analysis Precision->Routine_Analysis LOD_LOQ->Routine_Analysis Robustness->Routine_Analysis

Caption: General workflow for chiral HPLC method validation.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of DL-Pantothenyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of laboratory chemicals are paramount for ensuring safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of DL-Pantothenyl ethyl ether, a compound utilized in various research and development applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety glasses, gloves, and a lab coat. In the event of a spill, contain the material promptly. For liquid spills, absorb the material with an inert absorbent. For solid spills, carefully sweep or vacuum the material to avoid generating dust and place it in a designated, sealed container for disposal.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable national, state, and local regulations. This substance is generally not classified as hazardous; however, proper disposal is crucial to prevent environmental contamination.[2]

  • Assess the Material : Determine if the this compound is unused and uncontaminated. If so, consult with your institution's Environmental Health and Safety (EHS) office about the possibility of recycling or reclamation programs.[1]

  • Containment : Keep the waste material in its original container whenever possible. Do not mix this compound waste with other chemical waste.

  • Labeling : Clearly label the waste container with "this compound" and include any other components present in the waste stream.

  • Waste Collection :

    • Solid Waste : Place any solid this compound or contaminated materials (e.g., weighing paper, gloves) into a designated, sealed waste container.[1]

    • Aqueous Solutions : While this compound is water-soluble, do not dispose of solutions containing this chemical down the drain.[1][2][3] Collect all aqueous waste in a clearly labeled, sealed container.[1]

  • Final Disposal : Arrange for the collection and disposal of the contained waste through your institution's EHS-approved chemical waste management vendor. The recommended methods for final disposal are typically an authorized landfill or incineration.[1]

  • Empty Containers : Ensure that containers are completely empty before disposal. Emptied containers can usually be disposed of through standard laboratory recycling or waste streams, following your facility's specific procedures.[1]

Quantitative Data Summary

The available safety data sheets for this compound do not specify quantitative limits for disposal, such as concentration thresholds for drain disposal. The prevailing guidance is to prevent the release of the substance into the environment.[1]

ParameterGuidelineCitation
Hazard Classification Not classified as a hazardous substance or mixture.[2]
Drain Disposal Not recommended; do not empty into drains.[1][2][3]
Recommended Disposal Dispose of in accordance with national and local regulations.
Final Disposal Methods Authorized landfill or incineration.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_start cluster_assessment Assessment cluster_recycling Recycling/Reclamation cluster_disposal_prep Disposal Preparation cluster_final_disposal Final Disposal start Start: this compound Waste assess_material Assess Material: Unused and Uncontaminated? start->assess_material consult_ehs_recycle Consult EHS for Recycling/Reclamation Options assess_material->consult_ehs_recycle Yes contain_waste Contain in Labeled, Sealed Container (Do Not Mix Wastes) assess_material->contain_waste No contact_ehs_disposal Arrange Pickup with EHS-Approved Vendor consult_ehs_recycle->contact_ehs_disposal solid_waste Solid Waste & Contaminated Materials contain_waste->solid_waste aqueous_waste Aqueous Solutions (No Drain Disposal) contain_waste->aqueous_waste contain_waste->contact_ehs_disposal landfill_incineration Authorized Landfill or Incineration contact_ehs_disposal->landfill_incineration

Caption: Disposal workflow for this compound.

References

Safeguarding Your Laboratory: A Comprehensive Guide to Handling DL-Pantothenyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of DL-Pantothenyl ethyl ether, including detailed personal protective equipment (PPE) protocols, operational workflows, and disposal plans.

This compound, a derivative of pantothenic acid (Vitamin B5), is utilized in various research and development applications. While generally considered to have a low hazard profile, adherence to proper safety procedures is crucial to ensure a safe laboratory environment and prevent potential exposure. This document outlines the necessary precautions and procedures for its handling and disposal.

Personal Protective Equipment (PPE)

The selection and proper use of PPE is the primary defense against chemical exposure. The following table summarizes the recommended protective equipment for handling this compound.

PPE CategoryRecommendationSpecifications
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. An eye wash station should be readily accessible.
Hand Protection Chemical-resistant gloves.For prolonged or repeated contact, protective gloves are recommended. Nitrile or PVC gloves are suitable options.
Skin and Body Protection Laboratory coat. A protective suit or apron may be necessary for larger quantities.Standard laboratory coat. For extensive handling, an impervious suit is advised.
Respiratory Protection Generally not required under normal use with adequate ventilation.If ventilation is insufficient or if aerosols are generated, an approved respirator should be used.

Experimental Workflow for Safe Handling

A systematic approach is critical to minimizing risks when working with any chemical. The following diagram illustrates a logical workflow for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Consult SDS Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Ensure proper ventilation Dispense Chemical Dispense Chemical Prepare Work Area->Dispense Chemical In a fume hood if necessary Perform Experiment Perform Experiment Dispense Chemical->Perform Experiment Decontaminate Decontaminate Perform Experiment->Decontaminate Clean all surfaces Segregate Waste Segregate Waste Decontaminate->Segregate Waste Label containers Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Follow regulations

Safe handling workflow for this compound.

Operational Plan: Step-by-Step Guidance

1. Pre-Experiment Preparation:

  • Risk Assessment: Before handling, review the Safety Data Sheet (SDS) for this compound to understand its properties and potential hazards.

  • PPE Selection and Inspection: Don the appropriate PPE as outlined in the table above. Inspect all PPE for integrity before use.

  • Work Area Setup: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Verify that safety equipment, such as an eyewash station and safety shower, is accessible.

2. Handling and Experimentation:

  • Dispensing: Handle the chemical in a well-ventilated area. Avoid direct contact with skin and eyes.

  • During the Experiment: Should accidental contact occur, follow the first aid measures outlined below.

3. First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water as a precaution.

  • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.

  • If inhaled: Move the person into fresh air. If symptoms persist, seek medical attention.

  • If swallowed: Rinse mouth with water and drink plenty of water afterwards. Do not induce vomiting.

Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

1. Waste Segregation and Collection:

  • Solid Waste: Place any contaminated solids (e.g., weighing paper, gloves) into a designated, clearly labeled waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled waste container. Do not pour down the drain.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste. Once cleaned, the containers can be disposed of according to institutional guidelines.

2. Final Disposal:

  • All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.

  • Consult your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor for final disposal procedures. Contaminated materials and the chemical itself should be kept in suitable, closed containers for disposal.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。